molecular formula C53H94N3O11P B12372510 18:1 PE MCC

18:1 PE MCC

货号: B12372510
分子量: 980.3 g/mol
InChI 键: PSWZDOZHOUZSQN-YTAWWZAZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

18:1 PE MCC is a useful research compound. Its molecular formula is C53H94N3O11P and its molecular weight is 980.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C53H94N3O11P

分子量

980.3 g/mol

IUPAC 名称

azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C53H91N2O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(58)63-44-48(66-52(59)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)45-65-67(61,62)64-42-41-54-53(60)47-37-35-46(36-38-47)43-55-49(56)39-40-50(55)57;/h17-20,39-40,46-48H,3-16,21-38,41-45H2,1-2H3,(H,54,60)(H,61,62);1H3/b19-17-,20-18-;/t46?,47?,48-;/m1./s1

InChI 键

PSWZDOZHOUZSQN-YTAWWZAZSA-N

手性 SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N

规范 SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 18:1 PE MCC: A Key Component for Bioconjugation and Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], commonly known as 18:1 PE MCC. It is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its chemical structure, properties, and applications, with a focus on experimental protocols and quantitative data.

Core Chemical Structure and Properties

This compound is a maleimide-functionalized phospholipid that is instrumental in anchoring polypeptides and other thiol-containing molecules to lipid bilayers without compromising the membrane's integrity.[1] Its structure is comprised of a phosphoethanolamine (PE) headgroup, two oleic acid (18:1) chains, and a maleimide group attached via a cyclohexanecarboxamide linker.[1] The oleic acid tails are hydrophobic and facilitate the incorporation of the lipid into membranes, while the maleimide group provides a reactive site for covalent bond formation with thiols.[1]

The maleimide functional group is specifically reactive towards sulfhydryl (thiol) groups, forming a stable thioether bond. This specific reactivity makes this compound a valuable tool in bioconjugation.[2] The cyclohexane ring in the MCC linker provides greater stability to the maleimide group in aqueous environments compared to aromatic linkers.[3]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
Full Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (sodium salt)[1][4]
Synonym(s) 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide][4]
Molecular Formula C₅₃H₉₀N₂NaO₁₁P[4]
Molecular Weight 985.25 g/mol [4]
CAS Number 384847-49-8[4]
Form Powder[4][5]
Assay (Purity) >99% (by TLC)[4][5]
Storage Temperature -20°C[4][5]
Shipping Condition Dry ice[4][5]

Experimental Protocols

The primary application of this compound is in the preparation of functionalized liposomes for targeted drug delivery and other biomedical applications.[1] The following sections detail the common experimental procedures.

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a widely used method to produce unilamellar liposomes of a defined size.[6]

Materials:

  • Primary phospholipid (e.g., POPC, DOPC)[6][7]

  • This compound[6][7]

  • Cholesterol (optional, for membrane stability)

  • Organic solvent (e.g., chloroform, chloroform/methanol mixture)[6]

  • Aqueous buffer (e.g., PBS, Tris buffer at pH 7.0-7.5)[6]

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)[6]

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., 99.5 mol% POPC and 0.5 mol% this compound) in an organic solvent in a round-bottom flask.[6][7]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[6]

    • Place the flask under a vacuum for at least one hour to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer and gently agitating.[6] This process leads to the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[6]

    • Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure size homogeneity.[6]

The resulting liposomes will have the maleimide groups of this compound exposed on their surface, ready for conjugation.

G cluster_0 Liposome Preparation Workflow dissolve 1. Dissolve Lipids (e.g., POPC, this compound, Cholesterol) in Organic Solvent film 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->film Evaporate Solvent hydrate 3. Hydrate Film with Aqueous Buffer (Forms MLVs) film->hydrate Add Buffer extrude 4. Extrude (Forms Unilamellar Liposomes) hydrate->extrude Force through membrane final Maleimide-Functionalized Liposomes extrude->final

Caption: Workflow for preparing maleimide-functionalized liposomes.

Maleimide-Thiol Conjugation

This protocol describes the covalent attachment of a thiol-containing molecule (e.g., a cysteine-containing peptide or a thiolated antibody) to the maleimide-functionalized liposomes.

Materials:

  • Maleimide-functionalized liposomes

  • Thiol-containing molecule

  • Reaction buffer (pH 6.5-7.5, e.g., PBS, HEPES)[8]

  • Reducing agent (e.g., TCEP or DTT, if reducing antibody disulfide bonds is necessary)[8]

  • Inert gas (e.g., nitrogen or argon, optional to prevent thiol oxidation)[3]

  • Purification system (e.g., size exclusion chromatography)[8]

Procedure:

  • Preparation of Thiolated Molecule (if necessary):

    • If the molecule of interest does not have a free thiol group (e.g., an antibody), it may need to be thiolated using reagents like SPDP followed by reduction with DTT.[8]

  • Conjugation Reaction:

    • Mix the maleimide-functionalized liposomes with the thiol-containing molecule in the reaction buffer. The molar ratio of maleimide to thiol should be optimized, with ratios of 2:1 to 20:1 being reported.[3][8]

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.[3][8] The reaction should be protected from light if fluorescent molecules are used.[3]

  • Purification:

    • Remove unreacted molecules and byproducts by passing the reaction mixture through a size exclusion chromatography column.[8] The conjugated liposomes will elute in the void volume.

G cluster_1 Maleimide-Thiol Conjugation Workflow start_liposome Maleimide-Functionalized Liposomes mix 1. Mix Liposomes and Thiolated Molecule (pH 6.5-7.5) start_liposome->mix start_thiol Thiol-Containing Molecule (e.g., Peptide, Antibody) start_thiol->mix incubate 2. Incubate (Room Temperature or 4°C) mix->incubate Covalent Bond Formation purify 3. Purify (Size Exclusion Chromatography) incubate->purify Separate unreacted components final_product Conjugated Liposomes purify->final_product

Caption: General workflow for conjugating thiol-containing molecules to liposomes.

Quantification of Conjugation Efficiency

It is crucial to determine the efficiency of the conjugation reaction. This can be achieved through various methods.

HPLC-Based Quantification:

  • Analyze the reaction mixture before and after purification using reverse-phase HPLC with UV detection at a wavelength appropriate for the conjugated molecule (e.g., 220 nm or 280 nm).

  • Identify the peaks corresponding to the unconjugated molecule and the conjugated product (which will have a different retention time).

  • Calculate the conjugation efficiency by comparing the peak area of the conjugated product to the total peak area of both the conjugated and unconjugated molecule.[1]

Ellman's Assay:

  • This assay can be used to indirectly quantify the number of maleimide groups on the liposome surface.

  • First, a known excess of a thiol-containing compound (e.g., L-cysteine) is reacted with the maleimide-functionalized liposomes.

  • The remaining unreacted thiol is then quantified using Ellman's reagent (DTNB), which produces a colored product that can be measured spectrophotometrically.

  • The amount of reacted thiol corresponds to the amount of available maleimide groups.[3][9]

Applications in Targeted Drug Delivery

This compound is a key enabler for the development of targeted drug delivery systems.[1] By conjugating targeting ligands—such as antibodies, peptides, or aptamers—to the surface of drug-loaded liposomes, these nanocarriers can be directed to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.

The general principle involves:

  • Formulation: Encapsulating a therapeutic agent within a liposome that includes this compound in its lipid composition.

  • Functionalization: Conjugating a targeting moiety that specifically recognizes a biomarker on the target cells to the maleimide groups on the liposome surface.

  • Systemic Administration: Introducing the targeted liposomes into the bloodstream.

  • Targeting and Uptake: The targeting ligand guides the liposome to the target site, where it can be internalized by the cells, leading to the release of the encapsulated drug.

G cluster_2 Targeted Drug Delivery Logic liposome Drug-Loaded Liposome with this compound conjugation Conjugation (Maleimide-Thiol Reaction) liposome->conjugation ligand Targeting Ligand (with Thiol Group) ligand->conjugation targeted_lipo Targeted Liposome conjugation->targeted_lipo binding Specific Binding and Internalization targeted_lipo->binding target_cell Target Cell (with specific receptor) target_cell->binding drug_release Intracellular Drug Release binding->drug_release

Caption: Logical flow of targeted drug delivery using this compound.

References

An In-depth Technical Guide to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (MCC-DOPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], commonly known as MCC-DOPE. This maleimide-functionalized phospholipid is a critical reagent in the development of advanced drug delivery systems, particularly for the targeted delivery of therapeutics.

Core Properties of MCC-DOPE

MCC-DOPE is a specialized lipid derivative designed for the stable and specific conjugation of thiol-containing molecules, such as peptides, proteins, and antibodies, to the surface of lipid bilayers.[] Its unique structure, comprising a phosphoethanolamine headgroup, two unsaturated oleoyl chains, and a maleimide-functionalized linker, imparts desirable characteristics for the formulation of functionalized liposomes and other lipid-based nanoparticles.[]

The dioleoyl (DOPE) component, with its cis-unsaturated fatty acid chains, promotes membrane fluidity and can facilitate membrane fusion, which is advantageous for the intracellular delivery of encapsulated cargo.[2] The N-linked 4-(p-maleimidomethyl)cyclohexane-carboxamide (MCC) moiety provides a stable and flexible spacer for the covalent attachment of biomolecules via the highly selective maleimide-thiol reaction.[]

Physicochemical Properties

A summary of the key physicochemical properties of MCC-DOPE and its primary component, DOPE, is presented below. This data is essential for formulation development, storage, and experimental design.

PropertyValueReference(s)
Full Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide][]
Synonyms MCC-DOPE, 18:1 PE MCC[]
Molecular Formula C₅₃H₉₀N₂O₁₁PNa[3]
Molecular Weight 985.25 g/mol [3]
Appearance Off-white to white solid
Storage Temperature -20°C[]
Purity (Typical) >98% (TLC)
Hygroscopic Yes[3]
Light Sensitive No[3]
Thermal Properties (DOPE Component)

The thermal properties of the lipid components are critical for the preparation and stability of liposomes. Below are the transition temperatures for the DOPE component of MCC-DOPE.

PropertyTemperature (°C)Reference(s)
Gel to Liquid Crystalline Phase Transition (Tm) -16
Lamellar to Hexagonal Phase Transition (Th) 10

Thiol-Maleimide Bioconjugation

The primary utility of MCC-DOPE lies in its ability to readily conjugate with thiol-containing molecules. This reaction, a Michael addition, is highly specific for sulfhydryl groups within a pH range of 6.5-7.5, forming a stable thioether bond.[4] This specificity allows for the controlled, site-specific attachment of targeting ligands or therapeutic proteins to the liposome surface.

Key Reaction Parameters for Thiol-Maleimide Conjugation
ParameterOptimal Range/ValueNotesReference(s)
pH 6.5 - 7.5Maximizes thiol reactivity while minimizing hydrolysis of the maleimide group and side reactions with amines.[4]
Temperature Room Temperature (20-25°C) or 4°C (overnight)Room temperature reactions are typically faster (1-2 hours), while 4°C can be used for longer incubations to minimize degradation.[4]
Maleimide:Thiol Ratio 10:1 to 20:1 (for proteins)An excess of the maleimide-lipid is often used to ensure efficient conjugation to the thiol-containing molecule.
Buffer Phosphate-buffered saline (PBS), HEPESBuffers should be free of thiols. Degassing the buffer can prevent oxidation of thiols.
Reaction Time 30 minutes to 2 hoursReaction progress can be monitored by analytical techniques to determine the optimal time.[5]

Experimental Protocols

This section provides detailed methodologies for the preparation of MCC-DOPE containing liposomes and their subsequent conjugation to thiol-containing molecules.

Preparation of MCC-DOPE Liposomes by Lipid Film Hydration and Extrusion

This is a common method for producing unilamellar liposomes of a defined size.

Materials:

  • MCC-DOPE

  • Other lipids (e.g., DSPC, Cholesterol)

  • Chloroform or a suitable organic solvent

  • Hydration buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve MCC-DOPE and other lipids in chloroform in a round-bottom flask at the desired molar ratio.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by gentle rotation of the flask. The temperature of the hydration buffer should be above the transition temperature of the lipid with the highest Tm.

    • This process forms multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (typically 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. The extrusion should also be performed at a temperature above the lipid transition temperature.

  • Characterization:

    • Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • The concentration of the phospholipid can be determined using a suitable assay (e.g., Stewart assay).

Conjugation of Thiol-Containing Molecules to MCC-DOPE Liposomes

This protocol describes the general procedure for conjugating a cysteine-containing peptide or protein to the surface of pre-formed MCC-DOPE liposomes.

Materials:

  • Pre-formed MCC-DOPE liposomes

  • Thiol-containing molecule (e.g., peptide, antibody)

  • Reaction buffer (e.g., PBS, pH 7.2)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Size exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Thiol-Containing Molecule (if necessary):

    • If the thiol groups are in the form of disulfide bonds, they must be reduced. Incubate the protein/peptide with a reducing agent like TCEP. Remove the excess reducing agent by dialysis or using a desalting column.

  • Conjugation Reaction:

    • Add the thiol-containing molecule to the MCC-DOPE liposome suspension in the reaction buffer. A typical molar ratio of maleimide to thiol is between 10:1 and 20:1.

    • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching reagent such as L-cysteine to react with any unreacted maleimide groups on the liposome surface.

  • Purification:

    • Remove the un-conjugated molecule and excess quenching reagent by size exclusion chromatography (SEC) or dialysis.

  • Characterization of Conjugate:

    • Confirm the successful conjugation by a suitable method, such as SDS-PAGE analysis (for proteins), HPLC, or by using a fluorescently labeled thiol-molecule.

    • Quantify the conjugation efficiency by measuring the amount of conjugated protein/peptide and comparing it to the initial amount.

Visualizations

Chemical Structure of MCC-DOPE

MCC_DOPE_Structure cluster_DOPE 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) cluster_MCC 4-(p-maleimidomethyl)cyclohexane-carboxamide (MCC) Linker glycerol Glycerol Backbone oleoyl1 Oleoyl Chain 1 (C18:1) glycerol->oleoyl1 oleoyl2 Oleoyl Chain 2 (C18:1) glycerol->oleoyl2 phosphate Phosphate glycerol->phosphate ethanolamine Ethanolamine phosphate->ethanolamine carboxamide Carboxamide ethanolamine->carboxamide Linkage cyclohexane Cyclohexane carboxamide->cyclohexane maleimide Maleimide (Thiol-reactive) cyclohexane->maleimide

Caption: Chemical structure of MCC-DOPE.

Experimental Workflow for Liposome Conjugation

Liposome_Conjugation_Workflow cluster_prep Liposome Preparation cluster_conjugation Bioconjugation start 1. Lipid Dissolution (MCC-DOPE + other lipids in organic solvent) film 2. Lipid Film Formation (Rotary Evaporation) start->film hydration 3. Hydration (Aqueous Buffer) film->hydration extrusion 4. Extrusion (Size Homogenization) hydration->extrusion liposomes MCC-DOPE Liposomes extrusion->liposomes reaction 5. Conjugation Reaction (pH 6.5-7.5) liposomes->reaction thiol_molecule Thiol-containing Molecule (Peptide, Antibody, etc.) thiol_molecule->reaction purification 6. Purification (Size Exclusion Chromatography) reaction->purification conjugated_liposomes Conjugated Liposomes purification->conjugated_liposomes

Caption: Experimental workflow for liposome conjugation.

Thiol-Maleimide Reaction Pathway

Thiol_Maleimide_Reaction maleimide Maleimide Group (on MCC-DOPE) michael_addition Michael Addition (pH 6.5-7.5) maleimide->michael_addition thiol Thiol Group (-SH) (on biomolecule) thiol->michael_addition thioether_bond Stable Thioether Bond michael_addition->thioether_bond

Caption: Thiol-maleimide reaction pathway.

Conclusion

MCC-DOPE is a versatile and indispensable tool for researchers in drug delivery and bioconjugation. Its well-defined chemical structure and predictable reactivity allow for the creation of sophisticated, targeted drug carriers. By understanding its core properties and adhering to optimized experimental protocols, scientists can effectively leverage MCC-DOPE to advance the development of novel therapeutics with improved efficacy and reduced side effects. The information provided in this guide serves as a foundational resource for the successful application of this important functionalized lipid.

References

An In-depth Technical Guide to 18:1 PE MCC (CAS: 384847-49-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (sodium salt), commonly known as 18:1 PE MCC. This maleimide-functionalized phospholipid is a critical tool in bioconjugation, enabling the stable attachment of thiol-containing molecules to lipid bilayers for applications ranging from targeted drug delivery to fundamental studies of membrane proteins.

Core Properties and Specifications

This compound is a synthetic phospholipid featuring two oleic acid (18:1) chains, a phosphoethanolamine (PE) headgroup, and a maleimide functional group.[1][2] The oleoyl chains provide a hydrophobic anchor for integration into lipid membranes, while the maleimide group offers a reactive site for covalent linkage with sulfhydryl groups.[]

Chemical and Physical Data
PropertyValueSource(s)
CAS Number 384847-49-8[2][4]
Full Chemical Name 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (sodium salt)[5][6]
Molecular Formula C₅₃H₉₀N₂NaO₁₁P[2][7]
Molecular Weight 985.25 g/mol [2][7]
Physical State Powder or dissolved in chloroform[1][5][8]
Purity >99% (by TLC)[7][8]
Storage Temperature -20°C[2][4][7]
Solubility Soluble in chloroform[1][8]

Mechanism of Action: Thiol-Maleimide Conjugation

The primary function of this compound is to act as a molecular linker. The maleimide group reacts specifically and efficiently with the thiol (sulfhydryl) group of a cysteine residue found in proteins and peptides. This reaction, a Michael addition, forms a stable, covalent thioether bond.[] This allows for the secure anchoring of polypeptides and other thiol-containing molecules to the surface of lipid structures like liposomes or nanodiscs without significantly disturbing the lipid packing or permeability of the bilayer.[1]

cluster_0 Reactants cluster_1 Reaction cluster_2 Product Lipid This compound (Maleimide Group) Reaction Michael Addition (pH 6.5-7.5) Lipid->Reaction Reacts with Thiol Thiol-containing Molecule (e.g., Cysteine residue in a protein) Thiol->Reaction Conjugate Stable Thioether Bond (Lipid-Molecule Conjugate) Reaction->Conjugate Forms

Figure 1. Thiol-Maleimide Conjugation Pathway.

Applications in Research and Development

The ability to conjugate proteins and peptides to lipid bilayers makes this compound a valuable component in several advanced applications:

  • Targeted Drug Delivery: By attaching targeting ligands (e.g., antibodies, peptides) to the surface of drug-loaded liposomes, this compound facilitates the specific delivery of therapeutic agents to target cells or tissues, which can enhance efficacy and reduce off-target side effects.[]

  • Proteoliposome and Nanodisc Formulation: It is used to integrate proteins into lipid bilayers for structural and functional studies.[1][8] This is crucial for analyzing membrane proteins in a near-native environment.

  • Biophysical and Single-Molecule Analysis: The hydrophobic oleic acid tails allow for easy incorporation into lipid bilayers, enabling fluorescence and other biophysical analyses of protein-lipid interactions at the single-molecule level.[1][8]

Experimental Protocols and Methodologies

While specific protocols vary based on the application, the following provides a generalized workflow for the conjugation of a thiol-containing peptide to liposomes using this compound.

Materials
  • Primary lipids (e.g., DOPC, DPPC)

  • This compound (in chloroform)

  • Thiol-containing peptide or protein

  • Hydration buffer (e.g., HEPES, PBS, pH 7.0-7.4)

  • Organic solvent (e.g., chloroform, methanol)

  • Rotary evaporator

  • Extruder and polycarbonate membranes

  • Size-exclusion chromatography (SEC) column

Generalized Experimental Workflow

A 1. Lipid Film Preparation - Co-dissolve primary lipids and this compound in organic solvent. - Evaporate solvent to form a thin lipid film. B 2. Liposome Hydration - Hydrate the lipid film with buffer to form multilamellar vesicles (MLVs). A->B C 3. Extrusion - Extrude MLVs through polycarbonate membranes to form unilamellar vesicles (LUVs) of a defined size. B->C D 4. Conjugation Reaction - Add thiol-containing molecule to the liposome suspension. - Incubate at room temperature (e.g., 2-4 hours) to allow for conjugation. C->D E 5. Purification - Remove unconjugated molecules via size-exclusion chromatography (SEC) or dialysis. D->E F 6. Characterization - Analyze final product for size, conjugation efficiency, and functionality. E->F

Figure 2. General workflow for liposome conjugation.

Key Experimental Considerations
  • Molar Ratio: The molar percentage of this compound in the lipid formulation typically ranges from 0.5% to 5%, depending on the desired density of the conjugated molecule.

  • pH: The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5. Below this range, the reaction rate slows considerably, while at higher pH, the maleimide group can become susceptible to hydrolysis.

  • Reducing Agents: The thiol-containing molecule must be in its reduced state for the reaction to occur. Buffers should be free of reducing agents like DTT or β-mercaptoethanol during the conjugation step. If necessary, a pre-reduction step (e.g., using a TCEP column) can be performed on the protein or peptide.

  • Quenching: After the desired incubation time, any unreacted maleimide groups can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to prevent non-specific reactions.

Conclusion

This compound (CAS 384847-49-8) is a highly effective and widely used functionalized lipid for the site-specific, covalent attachment of proteins, peptides, and other thiol-modified molecules to lipid membranes. Its well-defined chemical reactivity and structural properties make it an indispensable tool for developing targeted nanomedicines, constructing functional proteoliposomes, and conducting advanced biophysical research. This guide provides the core technical information required for the successful application of this versatile reagent in a professional research and development setting.

References

An In-depth Technical Guide to the Mechanism and Application of 18:1 PE MCC in Bioconjugation and Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

18:1 PE MCC (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]) is a maleimide-functionalized phospholipid that serves as a critical tool in bioconjugation and the development of advanced drug delivery systems. Its "mechanism of action" is not that of a traditional therapeutic agent that directly modulates a biological pathway. Instead, its function lies in its ability to covalently link thiol-containing molecules, such as peptides and proteins, to lipid bilayers like liposomes and supported membranes. This guide provides a comprehensive overview of the chemical mechanism, experimental protocols for its use, and a detailed example of its application in studying cellular signaling pathways.

The Core Mechanism: Maleimide-Thiol Conjugation

The primary mechanism of this compound is the Michael addition reaction between its maleimide group and a sulfhydryl (thiol) group from a molecule of interest, typically a cysteine residue in a peptide or protein. This reaction forms a stable thioether bond, effectively tethering the molecule to the lipid.[1]

The reaction is highly specific for thiols at a pH range of 6.5-7.5.[2] While the maleimide group can react with amines at higher pH, the reaction with thiols is significantly faster in the physiological pH range, allowing for chemoselective ligation. The resulting thioether bond is generally stable, though it can undergo a retro-Michael reaction, especially in the presence of other thiols.[3][4] The stability of this linkage is a critical consideration in the design of drug delivery systems.

Quantitative Data

While comprehensive, directly comparable quantitative data on the reaction kinetics and conjugation efficiency of this compound across various conditions is not extensively tabulated in the literature, the following tables summarize available data points and typical ranges.

Table 1: Reaction Conditions and Conjugation Efficiency

ParameterValue/RangeReference/Notes
pH 6.5 - 7.5Optimal for thiol-maleimide reaction specificity.[2]
Temperature Room Temperature (20-25°C)Sufficient for the reaction to proceed.[1]
Reaction Time 30 min - 2 hoursVaries depending on reactant concentrations and desired efficiency.[5]
Maleimide:Thiol Molar Ratio 2:1 to 20:1Higher ratios can improve conjugation efficiency but may lead to non-specific reactions.[5]
Conjugation Efficiency 58% - 95%Highly dependent on the specific reactants and conditions.[5]

Table 2: Stability of Maleimide-Thiol Adduct

ConditionHalf-life (t½)Reference/Notes
In presence of Glutathione (in vitro) 20 - 80 hoursDemonstrates potential for retro-Michael reaction.[3]
Ring-opened hydrolysed product > 2 yearsHydrolysis of the succinimide ring significantly increases stability.[6][7]

Experimental Protocols

Preparation of this compound-Containing Liposomes

This protocol describes the formation of large unilamellar vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., DOPC or POPC) in chloroform

  • This compound in chloroform

  • Cholesterol (optional, for membrane stability) in chloroform

  • Hydration buffer (e.g., PBS or HEPES-buffered saline, pH 7.4)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Argon or nitrogen gas

Procedure:

  • In a round-bottom flask, combine the desired lipids in chloroform. A typical molar ratio is 94.5% primary phospholipid, 5% cholesterol, and 0.5% this compound.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a stream of argon or nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).

  • Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

  • Extrude the MLV suspension through the membrane multiple times (typically 11-21 passes) to form LUVs of a defined size.

  • The resulting liposome suspension is ready for conjugation.

Conjugation of a Cysteine-Containing Peptide to this compound Liposomes

Materials:

  • This compound-containing liposomes

  • Cysteine-containing peptide

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-75) for purification

Procedure:

  • Dissolve the cysteine-containing peptide in the reaction buffer.

  • Add the peptide solution to the liposome suspension at a desired molar ratio (e.g., 10:1 peptide to this compound).

  • Incubate the mixture at room temperature for 2 hours with gentle stirring.

  • To quench any unreacted maleimide groups, a thiol-containing molecule like 2-mercaptoethanol can be added.

  • Purify the peptide-conjugated liposomes from unreacted peptide using SEC. The liposomes will elute in the void volume.

  • Characterize the resulting immunoliposomes for size, zeta potential, and conjugation efficiency (e.g., using a BCA protein assay).

Visualization of Mechanism and Application

Chemical Reaction Mechanism

The core mechanism is the covalent linkage of a thiol-containing molecule to the maleimide group of this compound.

G cluster_reactants Reactants cluster_product Product Liposome Liposome with This compound Conjugate Peptide-Conjugated Liposome Liposome->Conjugate Michael Addition (Thioether Bond Formation) Peptide Cysteine-containing Peptide/Protein Peptide->Conjugate

Caption: Thiol-maleimide conjugation of a peptide to a liposome.

Experimental Workflow: Studying PI3Kβ Activation

The following workflow, based on the work of Burke et al., illustrates how this compound is used to investigate the activation of the PI3Kβ signaling pathway.[8][9][10]

G prep 1. Prepare Supported Lipid Bilayer (SLB) with this compound conj 2. Conjugate Cysteine-terminated Phosphotyrosine (pY) Peptide to SLB prep->conj add_pi3k 3. Add Fluorescently Labeled PI3Kβ and PI(4,5)P2 Biosensor conj->add_pi3k tirf 4. Visualize PI3Kβ Recruitment and PI(3,4,5)P3 Production via TIRF Microscopy add_pi3k->tirf analyze 5. Analyze Single-Molecule Binding and Enzyme Kinetics tirf->analyze

Caption: Workflow for studying PI3Kβ activation using a pY-peptide-tethered membrane.

Signaling Pathway: PI3Kβ Activation

This diagram shows the recruitment and activation of PI3Kβ by a membrane-tethered phosphotyrosine (pY) peptide, a process that can be studied using this compound.[8][9][10]

G cluster_membrane Cell Membrane / Supported Lipid Bilayer cluster_cytosol Cytosol pY pY Peptide (Tethered via this compound) PI3Kb PI3Kβ pY->PI3Kb Recruitment PIP2 PI(4,5)P2 PI3Kb->PIP2 Phosphorylation PIP3 PI(3,4,5)P3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Signaling (Cell Growth, Proliferation) Akt->Downstream Activation

Caption: PI3Kβ signaling initiated by a membrane-tethered pY peptide.

Conclusion

References

Stability and Storage of 18:1 PE MCC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], commonly known as 18:1 PE MCC, is a maleimide-functionalized phospholipid critical in bioconjugation and drug delivery system development.[1] Its utility lies in the reactive maleimide group, which allows for the covalent attachment of thiol-containing molecules, such as peptides and proteins, to lipid bilayers.[1] However, the inherent reactivity of the maleimide group and the unsaturated nature of the oleoyl chains present stability challenges that must be addressed to ensure the integrity and functionality of the final product. This guide provides an in-depth overview of the stability and optimal storage conditions for this compound, supported by experimental methodologies and quantitative data.

Chemical Stability of this compound

The stability of this compound is primarily influenced by two factors: the hydrolysis of the maleimide ring and the oxidation of the unsaturated oleoyl acyl chains.

Maleimide Group Stability and Hydrolysis

The maleimide group is susceptible to hydrolysis in aqueous environments, a reaction that opens the maleimide ring to form a non-reactive maleamic acid derivative. This process is pH-dependent, with the rate of hydrolysis increasing at higher pH. Once hydrolyzed, the lipid can no longer participate in thiol-maleimide conjugation reactions, rendering it inactive for its intended purpose.

Preparation MethodRemaining Active Maleimide Groups (%)Reference
Pre-insertion in liposomes63%[2]
Pre-insertion followed by purification32%[2]
Post-insertion in liposomes76%[2]

These findings highlight the significant loss of active maleimide groups during processing in aqueous buffers, emphasizing the need for careful process design and control.

Lipid Chain Stability and Oxidation

The two oleoyl (18:1) chains in this compound each contain one double bond, making them susceptible to oxidation. Lipid oxidation is a complex process involving a free radical chain reaction that can be initiated by factors such as heat, light, and the presence of metal ions. This degradation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the physical and chemical properties of the lipid and any formulation in which it is included.

Recommended Storage Conditions

Proper storage is paramount to maintaining the stability of this compound. The following conditions are recommended based on general guidelines for unsaturated and reactive lipids.[3]

FormStorage TemperatureAtmosphereContainerAdditional NotesReference
Powder -20°CInert gas (Argon or Nitrogen)Glass vial with Teflon-lined capAllow to warm to room temperature before opening to prevent condensation.[3]
Organic Solution (e.g., in chloroform)-20°CInert gas (Argon or Nitrogen)Glass vial with Teflon-lined capAvoid plastic containers as they can leach impurities.[3]

It is crucial to handle the lipid under an inert atmosphere as much as possible to minimize exposure to oxygen and moisture. For long-term storage, sealing ampules under inert gas is the preferred method.

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of this compound, it is essential to perform stability studies. The following are key experimental protocols that can be adapted for this purpose.

Quantification of Maleimide Group Activity

The activity of the maleimide group can be determined using a variety of methods. A common approach is the use of a thiol-containing reagent that produces a spectrophotometrically detectable product upon reaction with the maleimide.

Ellman's Assay (Indirect Method)

This method involves reacting a known amount of the maleimide-lipid with an excess of a thiol, such as cysteine or glutathione. The unreacted thiol is then quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with thiols to produce a yellow-colored product with an absorbance maximum at 412 nm. The amount of reacted maleimide is calculated by subtracting the amount of unreacted thiol from the initial amount.

G

Assessment of Lipid Oxidation

The extent of lipid oxidation can be monitored by measuring the formation of primary and secondary oxidation products.

Peroxide Value (PV) Titration

This method quantifies the concentration of hydroperoxides, the primary products of lipid oxidation. The lipid sample is dissolved in a solvent mixture and reacted with potassium iodide. The iodine liberated by the hydroperoxides is then titrated with a standardized sodium thiosulfate solution.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This colorimetric assay measures malondialdehyde (MDA) and other aldehydes, which are secondary products of lipid oxidation. The sample is heated with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored adduct that can be quantified spectrophotometrically at approximately 532 nm.

G

Signaling Pathways and Logical Relationships

The degradation of this compound can be visualized as a series of events that lead to a loss of function.

G

Conclusion

The stability of this compound is a critical consideration for its successful application in research and drug development. By understanding the mechanisms of degradation—namely maleimide hydrolysis and lipid oxidation—and implementing appropriate storage and handling procedures, researchers can ensure the integrity and reactivity of this important lipid. Regular assessment of maleimide activity and lipid oxidation using the described experimental protocols is recommended to guarantee the quality of this compound throughout its lifecycle.

References

An In-depth Technical Guide to Maleimide-Functionalized Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of maleimide-functionalized lipids, focusing on their synthesis, properties, and applications in the development of targeted drug delivery systems and bioconjugates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize these versatile molecules in their work.

Core Concepts of Maleimide-Functionalized Lipids

Maleimide-functionalized lipids are amphiphilic molecules that consist of a lipid anchor, which facilitates their incorporation into lipid bilayers such as liposomes, and a reactive maleimide group.[1][2][3] The maleimide moiety is a key component, enabling the covalent conjugation of thiol-containing molecules, such as proteins, peptides, and antibodies, to the surface of lipid-based nanocarriers.[4][5][6] This "click" chemistry approach, known as the Michael addition reaction, is highly specific and efficient under mild, aqueous conditions, making it a popular choice for bioconjugation.[7][8]

One of the most commonly used maleimide-functionalized lipids is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a polyethylene glycol (PEG) spacer, with a terminal maleimide group (DSPE-PEG-Maleimide).[6][9][10] The PEG linker provides a hydrophilic shield, often referred to as a "stealth" property, which can reduce non-specific protein binding and prolong the circulation half-life of the nanocarrier in vivo.[6][10]

The Chemistry of Maleimide-Thiol Conjugation

The reaction between a maleimide and a thiol (sulfhydryl) group proceeds via a Michael addition, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[11] It is important to note that the maleimide group can undergo hydrolysis, particularly at alkaline pH, which results in the opening of the maleimide ring and renders it inactive for conjugation.[8][12][13] This hydrolysis can be a critical factor to consider during the preparation and storage of maleimide-functionalized liposomes.[8][12] Some advanced maleimide derivatives have been developed to be self-hydrolyzing after conjugation, which can improve the stability of the final conjugate by preventing retro-Michael reactions.[14]

Synthesis and Formulation of Maleimide-Functionalized Liposomes

The preparation of maleimide-functionalized liposomes can be achieved through two primary methods: the pre-insertion (or lipid film hydration) method and the post-insertion method.

  • Pre-insertion Method: In this approach, the maleimide-functionalized lipid is mixed with other lipid components prior to the formation of the liposomes.[8][15] While straightforward, this method can lead to a significant loss of active maleimide groups due to hydrolysis during the liposome preparation and purification steps.[8][12] Studies have shown that the percentage of active maleimide groups can be as low as 32% after purification.[8][12]

  • Post-insertion Method: This method involves the incubation of pre-formed liposomes with micelles containing the maleimide-functionalized lipid. The maleimide-lipid then spontaneously inserts into the outer leaflet of the liposome bilayer.[8][13][15] The post-insertion technique generally results in a higher percentage of active maleimide groups on the liposome surface, with reports of up to 76% activity.[8][12]

The choice of method can therefore have a dramatic impact on the final conjugation efficiency and the overall functionality of the targeted nanocarrier.[8][12]

Quantitative Data on Maleimide-Functionalized Liposomes

The following tables summarize key quantitative data reported in the literature for maleimide-functionalized liposomes, providing a basis for comparison and formulation design.

Table 1: Physicochemical Properties of Maleimide-Functionalized Liposomes

Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
M-Lip/Dox115.3 ± 4.20.12 ± 0.02-25.7 ± 1.5[16]
Lip/Dox (unmodified)110.8 ± 3.70.11 ± 0.03-28.4 ± 1.8[16]
M-GGLG-liposomes143.5 ± 2.80.18 ± 0.01-35.4 (at pH 7.8)[17]
GGLG-liposomes (unmodified)145.2 ± 3.10.17 ± 0.02-36.1 (at pH 7.8)[17]

Table 2: In Vitro Performance of Maleimide-Functionalized Liposomes

FormulationDrug Loading Efficiency (%)In Vitro Drug Release (at 24h, pH 6.8)Cellular Uptake (4T1 cells, arbitrary units)Reference
M-Lip/Dox~95~30%~1200[16]
Lip/Dox (unmodified)~95~30%~800[16]
DOX-encapsulating M-GGLG-liposomesNot specifiedNot specifiedSignificantly increased vs. unmodified[17]

Table 3: Conjugation Efficiency and Stability

MethodActive Maleimide Groups RemainingConjugation Efficiency (Fab' to liposomes)Reference
Pre-insertion (before purification)63%Not specified[8][12][15]
Pre-insertion (after purification)32%Not specified[8][12][15]
Post-insertion76%~20%[8][12][15][18]
Fab' to cubosomes/hexosomesNot specified95-99%[18]

Experimental Protocols

Protocol for Preparation of Maleimide-Functionalized Liposomes (Post-Insertion Method)

This protocol is adapted from methodologies described for post-insertion of DSPE-PEG-Maleimide.[13]

  • Preparation of Pre-formed Liposomes:

    • Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. A typical lipid composition could be DSPC and cholesterol.

    • Hydrate the lipid film with an appropriate buffer (e.g., PBS, pH 7.4).

    • Extrude the liposomes through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain vesicles with a uniform size distribution.

  • Preparation of DSPE-PEG-Maleimide Micelles:

    • Hydrate a dried film of DSPE-PEG-Maleimide with buffer to form a micellar solution.[13]

  • Post-Insertion Step:

    • Mix the pre-formed liposomes with the DSPE-PEG-Maleimide micellar solution.

    • Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 60 °C) for a defined period (e.g., 30 minutes).[13]

  • Purification:

    • Remove unincorporated maleimide-lipid micelles via dialysis or size exclusion chromatography.[13]

Protocol for Conjugation of a Thiolated Protein to Maleimide-Functionalized Liposomes

This protocol outlines the general steps for conjugating a thiol-containing protein to the surface of maleimide-functionalized liposomes.[5][19]

  • Preparation of Thiolated Protein:

    • If the protein does not have a free thiol group, it can be thiolated using reagents like Traut's reagent (2-iminothiolane) or by reducing existing disulfide bonds with a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).[5] DTT can also be used, but excess DTT must be removed before conjugation.[5]

  • Conjugation Reaction:

    • Prepare the maleimide-functionalized liposomes in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[5]

    • Add the thiolated protein to the liposome solution. A molar excess of maleimide groups on the liposomes to the thiol groups on the protein is typically recommended (e.g., 10-20 fold molar excess of dye in a similar reaction).[5]

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4 °C, protected from light.[5] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[13]

  • Quenching of Unreacted Maleimides:

    • Add a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to quench any unreacted maleimide groups on the liposome surface.[13]

  • Purification of the Conjugate:

    • Separate the protein-conjugated liposomes from unconjugated protein and excess quenching agent using size exclusion chromatography or dialysis.[13][20]

Visualization of Key Processes

Workflow for Liposome Functionalization and Targeting

The following diagram illustrates the overall workflow for creating targeted liposomes using maleimide-functionalized lipids.

G cluster_0 Liposome Preparation cluster_1 Maleimide Insertion cluster_2 Bioconjugation cluster_3 Purification & Final Product Lipid Mixture Lipid Mixture Thin Film Hydration Thin Film Hydration Lipid Mixture->Thin Film Hydration Extrusion Extrusion Thin Film Hydration->Extrusion Pre-formed Liposomes Pre-formed Liposomes Extrusion->Pre-formed Liposomes Post-Insertion Post-Insertion Pre-formed Liposomes->Post-Insertion DSPE-PEG-Maleimide DSPE-PEG-Maleimide Micelle Formation Micelle Formation DSPE-PEG-Maleimide->Micelle Formation Micelle Formation->Post-Insertion Maleimide-Functionalized Liposomes Maleimide-Functionalized Liposomes Post-Insertion->Maleimide-Functionalized Liposomes Thiolated Ligand Thiolated Ligand Conjugation Reaction Conjugation Reaction Thiolated Ligand->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Targeted Liposome Targeted Liposome Purification->Targeted Liposome Maleimide-Functionalized Liposomes->Conjugation Reaction

Caption: Workflow for preparing targeted liposomes via post-insertion of maleimide lipids.

Cellular Uptake Pathways of Functionalized Liposomes

Maleimide-functionalized liposomes can exhibit enhanced cellular uptake due to the interaction of the maleimide groups with thiols on the cell surface.[4][7][21] The primary mechanisms of internalization for liposomes are endocytic pathways.[22][23][24]

G cluster_0 Intracellular Trafficking Targeted Liposome Targeted Liposome Cell Membrane Cell Membrane Targeted Liposome->Cell Membrane Binding Endocytosis Endocytosis Cell Membrane->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Drug Release Drug Release Late Endosome->Drug Release Lysosome->Drug Release

Caption: Generalized cellular uptake pathway of targeted liposomes via endocytosis.

Maleimide-Thiol Conjugation Reaction

This diagram illustrates the chemical reaction between a maleimide group and a thiol group.

G cluster_1 Product Maleimide Maleimide Group (on Liposome) Thioether Stable Thioether Bond Maleimide->Thioether + Thiol Thiol Group (on Ligand)

Caption: The Michael addition reaction between a maleimide and a thiol.

References

Methodological & Application

Application Notes & Protocols: Preparation of 18:1 PE MCC-Functionalized Liposomes for Targeted Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (18:1 PE MCC or DOPE-MCC) is a maleimide-functionalized phospholipid that plays a crucial role in the development of targeted drug delivery systems.[][2][3] The maleimide group provides a reactive site for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or other ligands, to the surface of liposomes.[][4] This surface modification enables the active targeting of liposomal cargo to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects.[][5] The 18:1 (oleic acid) acyl chains of the lipid facilitate its incorporation into the lipid bilayer of liposomes.[3][6] These application notes provide a detailed protocol for the preparation of this compound-functionalized liposomes using the thin-film hydration and extrusion method.

Experimental Protocols

Materials:
  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary phospholipid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (this compound)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials with Teflon-lined caps

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes incorporating this compound. The molar ratio of the lipids can be adjusted based on the specific application. A common starting point is a molar ratio of DOPC:Cholesterol:this compound of 55:40:5.

  • Lipid Film Formation:

    • Dissolve the desired amounts of DOPC, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. Ensure complete dissolution to form a clear solution.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. The process should be carried out at a temperature above the phase transition temperature of the lipids.

    • Place the flask under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of hydration buffer (e.g., PBS, pH 7.4). The buffer should be pre-warmed to a temperature above the lipid phase transition temperature.

    • Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can be done by gentle hand-shaking or using a vortex mixer at low speed. Allow the mixture to hydrate for approximately 1 hour.

  • Vesicle Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs).[7] This process should also be performed at a temperature above the lipid phase transition temperature.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, it is advisable to store them under an inert atmosphere (e.g., argon) to prevent lipid oxidation.

Protocol 2: Conjugation of Thiol-Containing Ligands to Maleimide-Functionalized Liposomes

This protocol outlines the general procedure for conjugating a thiol-containing molecule (e.g., a cysteine-containing peptide) to the surface of the prepared this compound liposomes.

  • Prepare Ligand Solution:

    • Dissolve the thiol-containing ligand in a suitable buffer. The buffer should be free of any reducing agents that could interfere with the maleimide-thiol reaction. A common choice is PBS at a pH between 6.5 and 7.5 for optimal reaction efficiency.

  • Conjugation Reaction:

    • Add the ligand solution to the liposome suspension. The molar ratio of ligand to this compound should be optimized for the specific application, but a starting point of 1:1 or a slight excess of the ligand can be used.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can also be carried out overnight at 4°C.

  • Removal of Unconjugated Ligand:

    • Separate the ligand-conjugated liposomes from the unconjugated ligand using methods such as size exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.

Data Presentation

The following table summarizes representative quantitative data for liposomes functionalized with maleimide-containing lipids. Note that the specific characteristics can vary depending on the exact lipid composition, preparation method, and drug loading.

Liposome Formulation (Molar Ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)Reference
Lipoid S100:Cholesterol:DSPE-Mal (14:6:5)~100Not specifiedNot specifiedNot specified[4]
GGLG:Cholesterol:PEG5000-DSPE:Mal-PEG5000-Glu2C18 (5:5:0.03:0.03)Not specifiedNot specifiedNot specifiedNot altered by maleimide modification[8]
POPC:DOPE-MCCIncreased with polymer coating~0.5 (after coating)Not specifiedNot specified[9]

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound-functionalized liposomes and subsequent ligand conjugation.

G cluster_prep Liposome Preparation cluster_conj Ligand Conjugation A Lipid Dissolution (DOPC, Cholesterol, this compound) B Thin-Film Formation (Rotary Evaporation) A->B C Hydration (Buffer Addition) B->C D Size Reduction (Extrusion) C->D E Prepared Maleimide Liposomes D->E F Addition of Thiol-Ligand E->F G Incubation F->G H Purification (e.g., Size Exclusion Chromatography) G->H I Targeted Liposomes H->I Final Product

Workflow for preparing targeted liposomes.
Mechanism of Targeted Delivery

This diagram illustrates the conceptual mechanism of how this compound-functionalized liposomes achieve targeted delivery.

G cluster_system Systemic Circulation cluster_target Target Cell cluster_nontarget Non-Target Cell Liposome Functionalized Liposome (with Targeting Ligand) Receptor Cell Surface Receptor Liposome->Receptor Binding NonTargetCell Non-Target Cell Liposome->NonTargetCell No Interaction Cell Target Cell Receptor->Cell Internalization

Targeted delivery via ligand-receptor interaction.

References

Application Notes and Protocols for Protein Conjugation using 18:1 PE MCC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (18:1 PE MCC) is a maleimide-functionalized phospholipid designed for the covalent conjugation of thiol-containing molecules, such as proteins and peptides, to the surface of lipid-based nanostructures like liposomes.[1] This technology is pivotal in the development of targeted drug delivery systems, diagnostic reagents, and functionalized biomaterials.[1]

The conjugation chemistry is based on the highly specific and efficient Michael addition reaction between the maleimide group of this compound and the sulfhydryl (thiol) group of a cysteine residue on the protein. This reaction forms a stable thioether bond, securely anchoring the protein to the lipid bilayer.[2]

These application notes provide a comprehensive guide, including detailed protocols, for the successful conjugation of proteins to liposomes incorporating this compound.

Reaction Mechanism

The core of the conjugation process is the reaction between the maleimide group of the this compound incorporated into the liposome and a free sulfhydryl group on the protein, typically from a cysteine residue.

G cluster_0 Liposome Surface cluster_1 Protein cluster_2 Conjugated Product Liposome Liposome (with this compound) Maleimide Maleimide Group Liposome->Maleimide incorporated in bilayer Reaction Maleimide->Reaction Protein Protein Thiol Thiol Group (-SH) Protein->Thiol Cysteine Residue Thiol->Reaction Conjugate Protein-Liposome Conjugate Reaction->Conjugate Michael Addition pH 6.5-7.5 ThioetherBond Stable Thioether Bond Conjugate->ThioetherBond

Caption: Reaction mechanism of protein conjugation to a liposome containing this compound.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurpose
This compoundAvanti Polar LipidsMaleimide-functionalized lipid
Primary Phospholipid (e.g., DOPC, POPC)Avanti Polar LipidsMain liposome structural component
CholesterolSigma-AldrichLiposome stabilizer
Protein/Peptide with CysteineUser-providedMolecule to be conjugated
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher ScientificReducing agent for disulfide bonds
ChloroformSigma-AldrichLipid solvent
Phosphate Buffered Saline (PBS), pH 7.4GibcoBuffer for hydration and reaction
HEPES BufferSigma-AldrichAlternative reaction buffer
Sepharose CL-4B or similarGE HealthcareSize exclusion chromatography resin
Bicinchoninic Acid (BCA) Protein Assay KitThermo Fisher ScientificProtein quantification
Ellman's Reagent (DTNB)Thermo Fisher ScientificQuantification of free thiols/maleimides
Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes containing this compound using the thin-film hydration and extrusion method.

  • Lipid Film Formation:

    • In a round-bottom flask, combine the primary phospholipid, cholesterol, and this compound in chloroform at the desired molar ratios. A common starting point is a 55:40:5 molar ratio of primary phospholipid:cholesterol:this compound.

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. The final lipid concentration is typically between 10-20 mg/mL.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the hydrated lipid suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

    • Perform at least 11 passes through the membrane to ensure a narrow size distribution.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

Protocol 2: Protein Preparation and Reduction

For efficient conjugation, it is crucial to ensure that the cysteine residues on the protein have free sulfhydryl groups.

  • Dissolve the protein in a degassed, amine-free buffer (e.g., PBS or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.

  • If the protein contains disulfide bonds , add a 10- to 50-fold molar excess of a reducing agent like TCEP.

  • Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before conjugation. If using DTT, it must be removed via a desalting column prior to adding the protein to the maleimide-liposomes.

Protocol 3: Protein Conjugation to Liposomes
  • Reaction Setup:

    • Add the reduced protein solution to the maleimide-functionalized liposome suspension. The molar ratio of maleimide to protein should be optimized, with a starting point of 10:1 to 20:1.

  • Incubation:

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if using a fluorescently labeled protein.

  • Quenching (Optional):

    • To stop the reaction, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM to quench any unreacted maleimide groups. Incubate for 15-30 minutes.

Protocol 4: Purification of Protein-Liposome Conjugates

It is essential to remove unreacted protein from the conjugated liposomes.

  • Size Exclusion Chromatography (SEC):

    • Equilibrate a size exclusion chromatography column (e.g., Sepharose CL-4B) with the desired buffer (e.g., PBS).

    • Apply the conjugation reaction mixture to the column.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm for protein and a lipid-specific assay or light scattering for liposomes. The protein-liposome conjugates will elute in the void volume, while the smaller, unconjugated protein will elute later.

Protocol 5: Characterization and Quantification of Conjugation
  • Measure the size and polydispersity index (PDI) of the purified conjugates to assess for aggregation. An increase in size compared to the initial liposomes is expected.

  • Run samples of the purified conjugate, unconjugated protein, and empty liposomes on an SDS-PAGE gel. The conjugated protein should appear as a higher molecular weight band or remain in the well, confirming covalent attachment to the liposomes.

  • Prepare a standard curve using the unconjugated protein.

  • Lyse the liposomes in the purified conjugate sample using a detergent compatible with the BCA assay (e.g., 1% Triton X-100).

  • Perform the BCA assay on the lysed conjugate and the standard curve samples according to the manufacturer's protocol.

  • Determine the protein concentration in the conjugate sample from the standard curve.

  • Calculate the conjugation efficiency:

    • Conjugation Efficiency (%) = (Amount of conjugated protein / Initial amount of protein) x 100

This assay can indirectly determine the extent of conjugation by quantifying the remaining unreacted maleimide groups.[3][4][5][6]

  • React a known concentration of the maleimide-liposomes (before and after conjugation) with an excess of a thiol-containing compound (e.g., L-cysteine).

  • Quantify the unreacted thiol using Ellman's reagent (DTNB), which produces a colored product with an absorbance maximum at 412 nm.

  • The amount of reacted maleimide is the difference between the initial amount of thiol and the unreacted thiol.

Data Presentation

Table 1: Recommended Starting Conditions for Protein Conjugation
ParameterRecommended ValueNotes
Reaction pH 6.5 - 7.5Balances thiol reactivity and minimizes maleimide hydrolysis.
Molar Ratio (Maleimide:Protein) 10:1 to 20:1This should be optimized for each specific protein.
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction efficiency.
Reaction Time 2 hours at RT or Overnight at 4°CLonger incubation may increase conjugation yield.
Reducing Agent TCEP (10-50x molar excess)Does not need to be removed prior to conjugation.
Table 2: Example of Optimization of Molar Ratio
Molar Ratio (Maleimide:Protein)Conjugation Efficiency (%)Final Protein Density (µg protein/µmol lipid)
5:135 ± 4%45 ± 5
10:162 ± 5%80 ± 6
20:178 ± 6%101 ± 8
40:181 ± 7%105 ± 9
Note: This is example data and will vary depending on the protein and reaction conditions.

Experimental Workflow

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis A 1. Prepare Maleimide- Functionalized Liposomes (Protocol 3.2) C 3. Conjugation Reaction (Protocol 3.4) A->C B 2. Prepare and Reduce Protein (Protocol 3.3) B->C D 4. Purify Conjugate (SEC - Protocol 3.5) C->D E 5. Characterize Conjugate (DLS, SDS-PAGE) (Protocol 3.6) D->E F 6. Quantify Conjugation (BCA, Ellman's Assay) (Protocol 3.6) D->F

Caption: Overall experimental workflow for protein conjugation to maleimide-functionalized liposomes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive maleimide groups (hydrolysis)- Oxidized thiols on protein (disulfide bonds)- Suboptimal pH- Steric hindrance- Prepare liposomes fresh and use immediately.- Ensure adequate reduction of the protein with TCEP.- Maintain reaction pH between 6.5 and 7.5.- Optimize the molar ratio of maleimide to protein.
Protein Aggregation - Protein instability at reaction conditions- High protein concentration- Optimize buffer conditions (e.g., ionic strength).- Reduce protein concentration or perform the reaction at 4°C.
Low Recovery After Purification - Non-specific binding to chromatography column- Passivate the column with a blocking agent (e.g., BSA) before use.- Adjust the ionic strength of the elution buffer.

Disclaimer: These protocols provide a general guideline. Optimization of reaction conditions is recommended for each specific protein and application.

References

Application Notes and Protocols for 18:1 PE MCC in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (18:1 PE MCC) is a maleimide-functionalized phospholipid integral to the development of targeted drug delivery systems.[1][2] Its unique structure, featuring a phosphoethanolamine headgroup, two oleic acid tails, and a reactive maleimide group, allows for the stable conjugation of thiol-containing targeting ligands, such as peptides and antibodies, to the surface of liposomes.[3][4][5] This modification transforms conventional liposomes into sophisticated nanocarriers capable of recognizing and binding to specific cell surface receptors, thereby enhancing drug delivery to target tissues while minimizing off-target effects.[2]

The maleimide group of this compound reacts specifically with sulfhydryl (thiol) groups, forming a stable thioether bond, a cornerstone of bioconjugation chemistry.[4] This targeted approach is particularly valuable in oncology, where cancer cells often overexpress certain receptors. By attaching a ligand that binds to these receptors, the drug-loaded liposome can be directed preferentially to the tumor site.

These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, including detailed experimental protocols and representative data.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of liposomes formulated with this compound for targeted drug delivery. The data is compiled from various studies to provide a representative range of values.

Table 1: Physicochemical Characterization of Targeted Liposomes

Liposome FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Untargeted Liposomes110.5< 0.2-1.4[3]
Peptide-Targeted Liposomes125.8< 0.2-3.8[3]
Antibody-Targeted Liposomes140.9< 0.2+18.4[3]

Table 2: Drug Encapsulation and Loading

Liposome FormulationDrugEncapsulation Efficiency (%)Drug Loading (%)Reference
Doxorubicin-loaded LiposomesDoxorubicin~90~10[6]
Vincristine Sulfate-loaded LiposomesVincristine Sulfate~99~2 (mg/mL)[3]

Table 3: In Vitro Drug Release Profile

Liposome FormulationCondition% Drug Release after 24hReference
pH-sensitive LiposomespH 7.4~50[6]
pH-sensitive LiposomespH 5.5>80[6]
Thermosensitive Liposomes37 °C<10[7]
Thermosensitive Liposomes42 °C>80[7]

Experimental Protocols

Protocol 1: Formulation of Peptide-Targeted Liposomes using this compound

This protocol describes the preparation of targeted liposomes by the thin-film hydration method, followed by extrusion and conjugation of a thiol-containing peptide to the this compound on the liposome surface.

Materials:

  • Main structural phospholipid (e.g., DSPC or POPC)

  • Cholesterol

  • This compound[3]

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Thiol-containing targeting peptide

  • Chloroform and Methanol

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Dialysis membrane (MWCO 10-14 kDa)

  • Mini-extruder and polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration:

    • Dissolve the main phospholipid, cholesterol, and this compound in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (structural lipid:cholesterol:this compound).

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the drug solution in the hydration buffer by rotating the flask at a temperature above the lipid phase transition temperature.

  • Liposome Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to multiple extrusion cycles (e.g., 11-21 times) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.[8]

  • Purification:

    • Remove the unencapsulated drug by dialysis against the hydration buffer.

  • Peptide Conjugation:

    • Dissolve the thiol-containing peptide in the hydration buffer.

    • Add the peptide solution to the purified liposome suspension at a specific molar ratio (e.g., 1:10 peptide to this compound).

    • Incubate the mixture overnight at room temperature with gentle stirring to allow for the maleimide-thiol conjugation reaction to proceed.[9]

  • Final Purification:

    • Remove the unconjugated peptide by dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the drug encapsulation efficiency and drug loading using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

    • Confirm peptide conjugation using appropriate analytical techniques (e.g., SDS-PAGE, HPLC).

Protocol 2: In Vitro Drug Release Assay

This protocol outlines a dialysis-based method to assess the in vitro release of a drug from the formulated liposomes.

Materials:

  • Drug-loaded liposomes

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Dialysis tubing (appropriate MWCO)

  • Shaking incubator or water bath

Procedure:

  • Place a known volume of the drug-loaded liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release buffer.

  • Incubate at 37°C with gentle agitation.

  • At predetermined time points, withdraw aliquots from the release buffer outside the dialysis bag.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol 3: Cellular Uptake and Cytotoxicity Assay (MTT Assay)

This protocol describes how to evaluate the cellular uptake and cytotoxic effect of the targeted liposomes on a specific cancer cell line overexpressing the target receptor.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Non-target control cell line

  • Cell culture medium and supplements

  • Targeted liposomes, non-targeted liposomes, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of the targeted liposomes, non-targeted liposomes, and the free drug. Include untreated cells as a control.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

    • Dissolve the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control.

    • Determine the IC50 (half-maximal inhibitory concentration) values for each treatment group.

Mandatory Visualizations

Experimental Workflow for Targeted Liposome Formulation and Characterization

G cluster_prep Liposome Preparation cluster_conj Targeting Ligand Conjugation cluster_char Characterization Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Hydration & Drug Encapsulation Hydration & Drug Encapsulation Film Formation->Hydration & Drug Encapsulation Extrusion Extrusion Hydration & Drug Encapsulation->Extrusion Purification (Free Drug Removal) Purification (Free Drug Removal) Extrusion->Purification (Free Drug Removal) Peptide Conjugation (Maleimide-Thiol Reaction) Peptide Conjugation (Maleimide-Thiol Reaction) Purification (Free Drug Removal)->Peptide Conjugation (Maleimide-Thiol Reaction) Final Purification (Unconjugated Peptide Removal) Final Purification (Unconjugated Peptide Removal) Peptide Conjugation (Maleimide-Thiol Reaction)->Final Purification (Unconjugated Peptide Removal) Size & Zeta Potential (DLS) Size & Zeta Potential (DLS) Final Purification (Unconjugated Peptide Removal)->Size & Zeta Potential (DLS) Encapsulation Efficiency (HPLC) Encapsulation Efficiency (HPLC) Final Purification (Unconjugated Peptide Removal)->Encapsulation Efficiency (HPLC) In Vitro Drug Release In Vitro Drug Release Final Purification (Unconjugated Peptide Removal)->In Vitro Drug Release Cellular Uptake & Cytotoxicity Cellular Uptake & Cytotoxicity Final Purification (Unconjugated Peptide Removal)->Cellular Uptake & Cytotoxicity

Caption: Workflow for preparing and characterizing targeted liposomes.

Signaling Pathway for Receptor-Mediated Endocytosis of a Targeted Liposome

This diagram illustrates the general mechanism of receptor-mediated endocytosis initiated by the binding of a targeted liposome to its specific cell surface receptor (e.g., EGFR or HER2).

G cluster_cell Target Cell Targeted Liposome Targeted Liposome Receptor Receptor Targeted Liposome->Receptor 1. Binding Ligand-Receptor Binding Ligand-Receptor Binding Receptor->Ligand-Receptor Binding Clathrin-Coated Pit Formation Clathrin-Coated Pit Formation Ligand-Receptor Binding->Clathrin-Coated Pit Formation 2. Internalization Endosome Formation Endosome Formation Clathrin-Coated Pit Formation->Endosome Formation Late Endosome/Lysosome Late Endosome/Lysosome Endosome Formation->Late Endosome/Lysosome 3. Trafficking Drug Release Drug Release Late Endosome/Lysosome->Drug Release 4. Release Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

Caption: Receptor-mediated endocytosis of a targeted liposome.

References

Application Notes and Protocols for Nanodisc Assembly Using 18:1 PE MCC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanodiscs are self-assembled, nanoscale phospholipid bilayers stabilized by a surrounding belt of amphipathic helical proteins known as Membrane Scaffold Proteins (MSPs).[1] They provide a native-like membrane environment for studying the structure and function of membrane proteins and for various biophysical and biochemical applications.[2][3] The use of functionalized phospholipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (18:1 PE MCC), allows for the covalent attachment of molecules, including proteins with free cysteine residues, to the nanodisc surface.[3] This feature is particularly valuable for applications requiring stable and oriented protein immobilization, such as in drug delivery research and for single-molecule analysis.[3]

This document provides detailed application notes and protocols for the assembly of nanodiscs incorporating this compound and their subsequent conjugation with a cysteine-containing protein.

Data Presentation

Table 1: Recommended Molar Ratios for Nanodisc Assembly with MSP1D1
ComponentRecommended Molar Ratio (Lipid:MSP)Notes
DMPC80:1Optimal for DMPC lipids.[4]
POPC65:1Optimal for POPC lipids.[4]
POPC:POPG (1:1)50:1 - 60:1Empirically determined for a membrane protein reconstitution.[5]
E. coli Polar Lipids60:1Empirically determined.[6]
Brain Polar Lipids65:1Empirically determined.[6]
DPPC:DPPG:this compound (8:1:1)~80:1Based on similar lipid compositions.
Table 2: Typical Incubation Parameters for Nanodisc Assembly
ParameterValueNotes
Incubation TemperatureNear the phase transition temperature (Tm) of the primary lipidFor POPC, assembly can be done at 4°C. For DMPC, room temperature is suitable.[4] For lipid mixtures, the Tm of the major component can be used.[4]
Incubation Time (Pre-detergent removal)15 minutes to 1 hourAllows for the equilibration of lipids and MSP with the detergent.[4][7]
Incubation Time (Detergent removal with Bio-Beads)2 to 18 hoursLonger incubation may be needed for detergents with low critical micelle concentrations.[7]
Table 3: Characterization Parameters for Assembled Nanodiscs
TechniqueParameterTypical Value
Size Exclusion Chromatography (SEC)Elution Volume (Superdex 200 10/300 GL)~12 mL
Flow Rate0.5 mL/min
Dynamic Light Scattering (DLS)Hydrodynamic Radius (Rh) for MSP1D1 nanodiscs~5.5 nm
Polydispersity Index< 0.3 for a homogenous sample

Experimental Protocols

Protocol 1: Preparation of Lipid Stock with this compound

This protocol describes the preparation of a mixed lipid film containing this compound.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary phospholipid

  • 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) or other charged phospholipid

  • This compound

  • Chloroform

  • Glass test tubes

  • Nitrogen gas stream

  • Vacuum desiccator

Procedure:

  • Lipid Mixture Preparation: In a clean glass test tube, combine the desired phospholipids in chloroform. For a starting point, a molar ratio of 80% DOPC, 10% DOPG, and 10% this compound can be used.

  • Solvent Evaporation: Dry the lipid mixture to a thin film at the bottom of the tube using a gentle stream of nitrogen gas.

  • Complete Solvent Removal: Place the tube in a vacuum desiccator for at least 2 hours to remove any residual chloroform. The dried lipid film should appear as a white, opaque layer.

Protocol 2: Nanodisc Assembly

This protocol details the self-assembly of nanodiscs from the prepared lipid film and Membrane Scaffold Protein (MSP).

Materials:

  • Dried lipid film (from Protocol 1)

  • Nanodisc Assembly Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)

  • Sodium cholate stock solution (e.g., 100 mM in Nanodisc Assembly Buffer)

  • Membrane Scaffold Protein (MSP1D1 is commonly used for ~10 nm nanodiscs)

  • Bio-Beads SM-2 or equivalent adsorbent for detergent removal

  • Orbital shaker

Procedure:

  • Lipid Film Hydration:

    • Add the sodium cholate stock solution to the dried lipid film to achieve a final lipid concentration of approximately 50 mM and a cholate-to-lipid molar ratio of 2:1.

    • Vortex the tube and sonicate in a water bath until the lipid film is completely dissolved and the solution is clear. This is the working lipid-cholate mixture.

  • Assembly Reaction Mixture:

    • In a new tube, combine the lipid-cholate mixture, MSP1D1 solution, and additional Nanodisc Assembly Buffer. The final concentrations should be optimized, but a starting point is a lipid-to-MSP1D1 molar ratio of 80:1.

    • Ensure the final sodium cholate concentration is above its critical micelle concentration (typically >14 mM).

  • Incubation: Incubate the assembly mixture for 1 hour at a temperature near the phase transition temperature of the primary lipid (e.g., room temperature for DMPC-based lipids, 4°C for POPC-based lipids) on an orbital shaker.[4]

  • Detergent Removal:

    • Add pre-washed Bio-Beads to the assembly mixture at a ratio of approximately 0.5-0.8 g of beads per mL of the mixture.[7]

    • Incubate on an orbital shaker for at least 4 hours (for POPC-based lipids) to overnight at the appropriate temperature to facilitate detergent removal and nanodisc self-assembly.[7]

  • Nanodisc Recovery: Carefully remove the supernatant containing the assembled nanodiscs from the Bio-Beads.

Protocol 3: Protein Conjugation to this compound Nanodiscs

This protocol describes the covalent attachment of a cysteine-containing protein to the maleimide-functionalized nanodiscs.

Materials:

  • Assembled this compound nanodiscs (from Protocol 2)

  • Cysteine-containing protein of interest in a suitable buffer (ensure the buffer is free of reducing agents like DTT or BME)

  • Quenching reagent (e.g., beta-mercaptoethanol or L-cysteine)

Procedure:

  • Conjugation Reaction:

    • Mix the assembled this compound nanodiscs with the cysteine-containing protein. A 1:1 molar ratio of nanodiscs to protein is a good starting point.

    • Incubate the reaction mixture overnight at 4°C with gentle agitation.

  • Quenching: Add a molar excess of a quenching reagent (e.g., 10 mM final concentration of beta-mercaptoethanol) to the reaction mixture to cap any unreacted maleimide groups. Incubate for 1 hour at room temperature.

  • Purification: Separate the protein-conjugated nanodiscs from unreacted protein and quenching reagent using size exclusion chromatography (see Protocol 4).

Protocol 4: Characterization and Purification of Nanodiscs

This protocol outlines the purification and characterization of the assembled and protein-conjugated nanodiscs.

Materials:

  • Assembled or protein-conjugated nanodisc solution

  • Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200 10/300 GL)

  • SEC running buffer (e.g., Nanodisc Assembly Buffer)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Size Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with the running buffer.

    • Inject the nanodisc sample onto the column.

    • Monitor the elution profile at 280 nm. Assembled nanodiscs typically elute as a monodisperse peak at an elution volume corresponding to their size (~12 mL for MSP1D1 nanodiscs on a Superdex 200 10/300 GL column).

    • Collect the fractions corresponding to the nanodisc peak.

  • Dynamic Light Scattering (DLS):

    • Measure the hydrodynamic radius (Rh) and polydispersity of the purified nanodisc sample.

    • A monodisperse sample of MSP1D1 nanodiscs should have an Rh of approximately 5.5 nm and a low polydispersity index (<0.3).

Mandatory Visualization

Nanodisc_Assembly_Workflow cluster_prep Component Preparation cluster_assembly Nanodisc Assembly cluster_conjugation Protein Conjugation cluster_characterization Purification & Characterization lipid_mix 1. Prepare Lipid Mixture (DOPC:DOPG:this compound) dry_film 2. Create Dried Lipid Film lipid_mix->dry_film hydrate_film 3. Hydrate with Cholate dry_film->hydrate_film mix_components 6. Mix Lipids, MSP & Cholate hydrate_film->mix_components msp_prep 4. Prepare MSP Solution msp_prep->mix_components protein_prep 5. Prepare Cys-Protein conjugate 9. Incubate Nanodiscs with Cys-Protein protein_prep->conjugate incubate_assembly 7. Incubate mix_components->incubate_assembly remove_detergent 8. Remove Detergent (Bio-Beads) incubate_assembly->remove_detergent assembled_nd Assembled Nanodiscs remove_detergent->assembled_nd assembled_nd->conjugate quench 10. Quench Reaction conjugate->quench conjugated_nd Protein-Conjugated Nanodiscs quench->conjugated_nd sec 11. Size Exclusion Chromatography (SEC) conjugated_nd->sec dls 12. Dynamic Light Scattering (DLS) sec->dls final_product Purified & Characterized Nanodiscs dls->final_product

Caption: Workflow for this compound nanodisc assembly and protein conjugation.

Nanodisc_Assembly_Logic start Start lipids Phospholipids (including this compound) start->lipids msp Membrane Scaffold Protein (MSP) start->msp detergent Detergent (e.g., Sodium Cholate) start->detergent protein Cysteine-containing Protein start->protein mix Mix Components lipids->mix msp->mix detergent->mix conjugation Thiol-Maleimide Conjugation protein->conjugation self_assembly Self-Assembly upon Detergent Removal mix->self_assembly self_assembly->conjugation purification Purification & Analysis conjugation->purification final_product Protein-Conjugated Nanodiscs purification->final_product

References

Application Note and Protocols: Single-Molecule Imaging of 18:1 PE MCC Labeled Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicles composed of a lipid bilayer that are widely utilized as mimetics for cellular membranes and as carriers for therapeutic agents.[1][2] The ability to functionalize the surface of liposomes with specific moieties allows for targeted drug delivery, enhancing therapeutic efficacy while minimizing off-target effects.[3][4] The 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (18:1 PE MCC) is a key component for such functionalization. It is a maleimide-functionalized lipid that enables the covalent conjugation of thiol-containing molecules, such as peptides or antibodies, to the liposome surface.[5][6]

Single-molecule imaging techniques, such as single-particle tracking (SPT) and Förster Resonance Energy Transfer (FRET), offer unprecedented insights into the dynamic and heterogeneous behavior of individual liposomes.[7][8][9] By tracking the movement of individual liposomes or measuring intramolecular distances, researchers can elucidate mechanisms of drug delivery, membrane fusion, and interactions with biological targets at the nanoscale.[9][10]

This application note provides detailed protocols for the preparation of this compound-functionalized liposomes, their conjugation with fluorescently labeled, thiol-containing molecules, and subsequent analysis using single-molecule imaging techniques.

Data Presentation

The following tables summarize key quantitative data that can be obtained from single-molecule imaging of this compound labeled liposomes. These values are representative and may vary depending on the specific experimental conditions, including liposome composition, size, temperature, and the nature of the conjugated molecule.

Table 1: Diffusion Coefficients of Liposomes Determined by Single-Particle Tracking

Liposome Diameter (nm)Average Diffusion Coefficient (D) (μm²/s)Measurement ConditionsReference
30 - 2000.2Tethered to a supported lipid bilayer[1]
100~3.0Freely diffusing in solution[7]
~100~0.1 - 1.0In live cell membranes (compartmentalized diffusion)[11]

Table 2: FRET Efficiencies for Studying Liposome Dynamics

FRET PairBiological ProcessExpected FRET Efficiency (E)Key InsightsReference
Cy3/Cy5Transmembrane helix dimerization0.7 - 0.99Oligomerization state of membrane proteins[2]
DiI/DiDSNARE-mediated membrane fusionMultiple discrete states (e.g., 0.3, 0.6, 0.9)Identification of fusion intermediates (hemifusion, pore flickering)[12]
Donor/Acceptor on opposing liposomesLiposome docking and fusionIncrease from ~0 to higher values upon fusionReal-time monitoring of membrane merger[9]

Experimental Protocols

Protocol 1: Preparation of this compound Labeled Liposomes

This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide])

  • Fluorescent lipid label (e.g., Lissamine rhodamine B PE, NBD-PE)

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Argon or nitrogen gas

Procedure:

  • Lipid Mixture Preparation: In a clean round-bottom flask, dissolve the desired lipids in chloroform. A typical molar ratio would be DOPC:Cholesterol:this compound:Fluorescent Lipid at 54:40:5:1.

  • Thin Film Formation: Dry the lipid mixture to a thin film on the inner surface of the flask using a rotary evaporator. Further dry the film under a gentle stream of argon or nitrogen gas for at least 1 hour to remove residual solvent.

  • Hydration: Add the hydration buffer to the flask and gently swirl to hydrate the lipid film. Let the mixture stand for 30 minutes at a temperature above the phase transition temperature of the lipids.

  • Vesicle Formation: To facilitate the formation of multilamellar vesicles, sonicate the lipid suspension in a bath sonicator for 1-2 minutes, or until the solution becomes opalescent.[13]

  • Extrusion: To produce unilamellar liposomes of a defined size, pass the lipid suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder.[14] Perform at least 11 passes to ensure a narrow size distribution.

  • Storage: Store the prepared liposomes at 4°C and use within one week. For longer storage, consider sterile filtration and storage under an inert atmosphere.

Protocol 2: Conjugation of Thiolated Molecules to Maleimide-Functionalized Liposomes

This protocol details the covalent attachment of a thiol-containing molecule (e.g., a cysteine-terminated peptide labeled with a fluorescent dye) to the prepared liposomes.

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Thiolated molecule (e.g., fluorescently labeled peptide with a terminal cysteine)

  • Degassed conjugation buffer (e.g., PBS, HEPES, pH 7.0-7.5)[5]

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)[15]

  • 2-Mercaptoethanol (to quench the reaction)

  • Size exclusion chromatography column (e.g., Sepharose CL-4B) or dialysis cassette for purification

Procedure:

  • Prepare Thiolated Molecule: Dissolve the thiol-containing molecule in the degassed conjugation buffer. If the molecule may have formed disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.[15]

  • Conjugation Reaction: Mix the maleimide-functionalized liposomes with the thiolated molecule solution. A typical molar ratio of maleimide groups on the liposome to the thiol-containing molecule is between 2:1 and 10:1.[16][17]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[18] The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol groups.[8]

  • Quenching: Add 2-mercaptoethanol to a final concentration of 2 mM to quench any unreacted maleimide groups.[8] Incubate for 30 minutes.

  • Purification: Remove the unconjugated molecules by passing the liposome suspension through a size exclusion chromatography column or by dialysis against the desired buffer.

  • Characterization: Characterize the final conjugated liposomes for size, zeta potential, and conjugation efficiency.

Protocol 3: Single-Molecule Imaging of Labeled Liposomes

This protocol provides a general workflow for imaging the functionalized liposomes using a total internal reflection fluorescence (TIRF) microscope.

Materials:

  • Fluorescently labeled, functionalized liposomes (from Protocol 2)

  • Microscope coverslips and slides

  • Immobilization strategy (e.g., biotin-streptavidin interaction, electrostatic interaction)

  • Imaging buffer (may include an oxygen scavenging system like glucose oxidase/catalase and Trolox to improve fluorophore stability)[19]

  • TIRF microscope equipped with appropriate lasers and emission filters for the chosen fluorophores

  • EMCCD or sCMOS camera

Procedure:

  • Surface Preparation: Clean the microscope coverslips thoroughly. For immobilization, the surface can be functionalized (e.g., with biotinylated BSA and then streptavidin if the liposomes contain biotinylated lipids, or coated with a polymer like poly-L-lysine for electrostatic immobilization).

  • Liposome Immobilization: Dilute the labeled liposomes in the imaging buffer to a concentration suitable for single-molecule imaging (typically in the pM range). Incubate the diluted liposome solution on the functionalized coverslip for a few minutes to allow for immobilization.

  • Imaging: Mount the coverslip on the TIRF microscope. Illuminate the sample with the appropriate laser line and acquire a time-series of images using the EMCCD or sCMOS camera. The exposure time and laser power should be optimized to achieve a good signal-to-noise ratio while minimizing photobleaching.

  • Data Analysis:

    • Single-Particle Tracking (SPT): Use appropriate software (e.g., ImageJ with tracking plugins, MATLAB) to identify and track the positions of individual liposomes over time. From the trajectories, calculate the mean squared displacement (MSD) to determine the diffusion coefficient.[11][20]

    • Single-Molecule FRET (smFRET): If using a FRET pair, split the emission signal into donor and acceptor channels. Calculate the FRET efficiency (E) for each liposome over time using the formula: E = I_A / (I_A + I_D), where I_A and I_D are the fluorescence intensities of the acceptor and donor, respectively.[21][22]

Visualizations

experimental_workflow A Lipid Mixture (DOPC, Cholesterol, This compound, Fluorophore) B Thin Film Hydration A->B C Extrusion (100 nm) B->C D Maleimide-Functionalized Liposomes C->D F Conjugation (Thiol-Maleimide) D->F E Thiolated-Fluorescent Molecule E->F G Purification F->G H Functionalized Labeled Liposomes G->H I Single-Molecule Imaging (TIRF) H->I J Data Analysis (SPT, smFRET) I->J

Caption: Experimental workflow for single-molecule imaging.

signaling_pathway cluster_liposome Functionalized Liposome cluster_cell Target Cell liposome Lipid Bilayer (with this compound) ligand Targeting Ligand (Thiol-conjugated) ligand->liposome receptor Cell Surface Receptor ligand->receptor Binding drug Encapsulated Drug endocytosis Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release release->drug Therapeutic Effect

Caption: Targeted drug delivery signaling pathway.

FRET_principle cluster_0 Docked State (Low FRET) cluster_1 Hemifusion (Intermediate FRET) cluster_2 Full Fusion (High FRET) D1 Donor A1 Acceptor D2 Donor A2 Acceptor D2->A2 Energy Transfer D3 Donor A3 Acceptor D3->A3 Energy Transfer cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: FRET principle in membrane fusion.

References

Application Notes & Protocols: Thiol-Specific Conjugation with 18:1 PE-MCC for Liposome Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of liposome surfaces with targeting ligands, such as peptides and antibodies, is a critical strategy for enhancing drug delivery to specific tissues or cells. One of the most robust and widely used methods for this is thiol-specific conjugation, which leverages the reaction between a maleimide group on the liposome surface and a sulfhydryl (thiol) group on the targeting moiety.[][] This document provides detailed application notes and protocols for the conjugation of thiol-containing molecules to liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE or 18:1 PE) functionalized with a 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (MCC) linker.

The maleimide-thiol reaction is highly specific and efficient under mild, aqueous conditions (pH 6.5-7.5), forming a stable thioether bond.[][3][4] 18:1 PE (DOPE) is a common helper lipid in liposomal formulations, known to facilitate membrane fusion and endosomal escape, which can enhance the intracellular delivery of encapsulated cargo.[5][6] By combining these components, researchers can create precisely targeted nanocarriers for a variety of therapeutic and diagnostic applications.

Principle of Thiol-Maleimide Conjugation

The core of this technique is the Michael addition reaction. The thiol group (-SH) of a cysteine residue in a peptide or a reduced antibody acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring.[3] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[][4] At pH values above 7.5, the reactivity of maleimides towards primary amines can increase, and the rate of maleimide hydrolysis also rises, leading to non-reactive maleamic acid.[4]

A significant challenge with the resulting thiosuccinimide linkage is its potential for instability in vivo, where it can undergo a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione or albumin.[7][8][9] This can lead to premature cleavage of the targeting ligand. However, the MCC linker, which contains an aliphatic cyclohexane ring, is generally more stable against hydrolysis than aromatic linkers like MPB.[10] Strategies to improve stability include ensuring complete reaction and quenching any unreacted thiols.

Caption: Chemical principle of thiol-maleimide conjugation.

Experimental Protocols

This section provides detailed protocols for the preparation of maleimide-functionalized liposomes, the conjugation reaction, and subsequent characterization.

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

Two common methods for preparing maleimide-liposomes are the "pre-insertion" method, where the maleimide-lipid is included in the initial lipid mixture, and the "post-insertion" method, where the maleimide-lipid is inserted into pre-formed liposomes. The post-insertion method is often preferred as it minimizes the hydrolysis of the maleimide group during liposome formation.[10][11]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol (CHOL)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (18:1 PE-MCC or DOPE-MCC)

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4, degassed

  • HEPES buffer (20 mM, 150 mM NaCl, pH 7.0-7.4), degassed

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder and polycarbonate membranes (e.g., 100 nm)

Method (Lipid Film Hydration & Extrusion):

  • Lipid Film Preparation: In a round-bottom flask, combine the desired lipids (e.g., DOPC:CHOL:DOPE-MCC at a molar ratio of 55:40:5) dissolved in chloroform.

  • Solvent Evaporation: Evaporate the chloroform using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a degassed buffer (e.g., HEPES buffer, pH 7.0) by vortexing or gentle shaking. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To create unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size) 11-21 times using a liposome extruder. This should be done at a temperature above the lipid mixture's phase transition temperature.

  • Storage: Store the resulting maleimide-functionalized liposomes at 4°C under an inert gas (e.g., argon or nitrogen) and use them for conjugation as soon as possible, preferably within 24 hours, to minimize hydrolysis.[10]

Protocol 2: Thiol-Specific Conjugation

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Thiol-containing peptide or protein

  • Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine), optional

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Degassed conjugation buffer (e.g., HEPES or PBS, pH 7.0)

Method:

  • Prepare Thiolated Molecule: Dissolve the thiol-containing peptide or protein in the degassed conjugation buffer. If the molecule contains disulfide bonds, add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature to expose the free thiol groups.[12] Note: DTT should be removed before conjugation as it contains a thiol group.

  • Conjugation Reaction: Add the thiolated molecule solution to the maleimide-functionalized liposome suspension. A typical starting point is a 5:1 to 10:1 molar ratio of maleimide groups on the liposome to the thiol groups of the peptide/protein.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction should be performed under an inert gas atmosphere (argon or nitrogen) to prevent oxidation of the thiols.[10]

  • Quenching: Quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 2-5 mM.[10] Incubate for an additional 30 minutes at room temperature. This step is crucial to prevent non-specific reactions or aggregation.

Protocol 3: Purification and Characterization

Materials:

  • Conjugated liposome suspension (from Protocol 2)

  • Size Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Fluorescence spectrophotometer (optional, for quantification)

Method:

  • Purification: Separate the peptide-conjugated liposomes from unreacted peptide and quenching reagent using size exclusion chromatography (SEC). Elute with a suitable buffer (e.g., PBS, pH 7.4). The liposomes will elute in the void volume.

  • Size and Polydispersity: Measure the hydrodynamic diameter and polydispersity index (PDI) of the purified liposomes using DLS. A PDI below 0.2 indicates a homogenous population.[13][14]

  • Surface Charge: Determine the zeta potential to assess changes in surface charge post-conjugation. Conjugation of a positively charged peptide to a neutral or slightly negative liposome will typically result in an increase in the zeta potential.[15]

  • Quantification of Conjugation Efficiency:

    • Method A (Indirect): Quantify the amount of unreacted peptide in the SEC fractions using a suitable protein/peptide assay (e.g., Micro BCA assay) or by HPLC. The conjugation efficiency is calculated by subtracting the amount of unreacted peptide from the initial amount.

    • Method B (Direct): If the peptide is fluorescently labeled, measure the fluorescence of the purified liposome fraction. A standard curve of the labeled peptide can be used to determine the amount of conjugated peptide.

G cluster_prep Protocol 1: Liposome Preparation cluster_conj Protocol 2: Conjugation cluster_char Protocol 3: Purification & Characterization p1_1 Dissolve Lipids (DOPC, CHOL, DOPE-MCC) in Chloroform p1_2 Create Thin Lipid Film (Rotary Evaporation) p1_1->p1_2 p1_3 Hydrate Film with Buffer (Forms MLVs) p1_2->p1_3 p1_4 Extrude through Membrane (e.g., 100 nm) p1_3->p1_4 p1_5 Maleimide-Liposomes p1_4->p1_5 p2_2 Mix Liposomes & Peptide (pH 7.0, Inert Gas) p1_5->p2_2 p2_1 Prepare Thiol-Peptide (Reduce if necessary) p2_1->p2_2 p2_3 Incubate (2-4h RT or O/N 4°C) p2_2->p2_3 p2_4 Quench Unreacted Maleimides (e.g., L-Cysteine) p2_3->p2_4 p2_5 Conjugated Liposomes p2_4->p2_5 p3_1 Purify by Size Exclusion Chromatography (SEC) p2_5->p3_1 p3_2 Characterize: - Size & PDI (DLS) - Zeta Potential - Conjugation Efficiency p3_1->p3_2 p3_3 Final Product p3_2->p3_3

Caption: Experimental workflow for liposome conjugation.

Data Presentation and Expected Results

The following tables summarize typical quantitative data obtained during the characterization of peptide-conjugated liposomes.

Table 1: Physicochemical Characterization of Liposomes

SampleMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Maleimide-Liposomes (Before Conjugation)135 ± 5< 0.15-8 ± 3
Peptide-Conjugated Liposomes (After Conjugation)145 ± 7< 0.20+15 ± 4

Data represents typical values and will vary based on lipid composition, peptide properties, and preparation methods. Data is inspired by published findings.[13][15]

Table 2: Peptide Conjugation Efficiency

Molar Ratio (Maleimide:Peptide)Incubation Time (hours)Incubation Temp. (°C)Conjugation Efficiency (%)
5:1425~ 65%
10:1425~ 80%
10:1124~ 75%

Conjugation efficiency is defined as (moles of conjugated peptide / initial moles of peptide) x 100.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Hydrolysis of maleimide groups.- Oxidation of thiol groups.- Insufficient reduction of peptide disulfides.- Steric hindrance.- Prepare maleimide-liposomes fresh or use the post-insertion method.[11]- Use degassed buffers and perform the reaction under an inert atmosphere.[10]- Ensure complete reduction with TCEP; confirm with Ellman's reagent.- Consider using a longer PEG spacer on the maleimide-lipid.
Liposome Aggregation - Cross-linking between liposomes due to unquenched reactive groups.- Changes in surface charge leading to instability.- Improper storage.- Ensure quenching step is performed thoroughly.- Optimize the amount of peptide conjugated to maintain colloidal stability.- Screen different buffer conditions (pH, ionic strength).- Store at 4°C and avoid freezing.
High Polydispersity (PDI > 0.3) - Inefficient extrusion.- Aggregation during conjugation or storage.- Ensure the number of extrusion cycles is sufficient (at least 11-21 passes).- Check for aggregation causes (see above).- Purify the final product again using SEC.

Conclusion

Thiol-specific conjugation using maleimide-functionalized lipids like 18:1 PE-MCC is a powerful and versatile method for creating targeted liposomal drug delivery systems. The reaction is specific, proceeds under mild conditions, and can be readily controlled.[][16] By carefully following optimized protocols that account for potential challenges like maleimide hydrolysis and conjugate stability, researchers can reliably produce high-quality, functionalized nanocarriers for advanced therapeutic and diagnostic applications.[7][11] Proper purification and thorough characterization are essential to ensure the final product's quality, reproducibility, and performance.

References

Application Notes and Protocols for Incorporating 18:1 PE MCC into Supported Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful incorporation of 1-oleoyl-2-(12-((5-carboxymethoxy)pentanoyl)amino)dodecanoyl-sn-glycero-3-phosphoethanolamine (18:1 PE MCC) into supported lipid bilayers (SLBs). These functionalized SLBs are powerful tools for studying protein-lipid interactions, developing novel drug delivery systems, and constructing advanced biosensors.

Introduction

This compound is a maleimide-functionalized phospholipid that enables the covalent attachment of thiol-containing molecules, such as proteins and peptides, to a lipid bilayer.[1] This allows for the precise control of protein orientation and density on a membrane surface, mimicking biological systems and providing a versatile platform for various biophysical and biomedical applications. The maleimide group specifically reacts with sulfhydryl (thiol) groups, primarily found in cysteine residues of proteins, to form a stable thioether bond.[2] This targeted conjugation ensures that proteins are securely anchored to the membrane without disrupting the integrity of the bilayer.[1]

This guide outlines two primary methods for the formation of this compound-containing SLBs: vesicle fusion and the solvent-assisted lipid bilayer (SALB) method. It also provides a detailed protocol for the subsequent conjugation of thiol-containing proteins to the functionalized SLB.

Data Presentation: Characterization of Supported Lipid Bilayers

The successful formation of a high-quality SLB is critical. The following tables summarize key quantitative parameters for the characterization of SLBs, providing a reference for expected values.

Table 1: Lipid Diffusion Coefficients in Supported Lipid Bilayers

Lipid CompositionMethodDiffusion Coefficient (D) (μm²/s)Reference
DOPCFCS8.4 ± 0.4[2]
Mitochondria-like membrane (DiD probe)FCS2.2 ± 0.4[3]
Mitochondria-like membrane (DiD probe)SPT2.4 ± 0.3[3]
DOPC with 10% DGS-NTA-NiLSFCS~4.0 - 5.0[4]
TF-PIP2 in complex lipid mixtureFCS (fast component)7.13[5]
TF-PIP2 in complex lipid mixtureFCS (slow component)~0.3[5]
Atto550-DMPE in SLB (distal leaflet)SPT4.27 ± 0.13[6]
Atto550-DMPE in SLB (proximal leaflet)SPT0.08 ± 0.05[6]

FCS: Fluorescence Correlation Spectroscopy; SPT: Single-Particle Tracking; LSFCS: Line-Scanning Fluorescence Correlation Spectroscopy; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DGS-NTA-Ni: 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypental)iminodiacetic acid)succinyl] (nickel salt); TF-PIP2: TopFluor-labeled Phosphatidylinositol 4,5-bisphosphate; DMPE: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine.

Table 2: Thickness of Supported Lipid Bilayers

Lipid CompositionMethodBilayer Thickness (nm)Reference
DOPCQCM-D~4.5[7]
DOPCDIC Microscopy4.83 ± 0.06 (first bilayer)[8]
DOPCDIC Microscopy5.42 ± 0.16 (second bilayer)[8]
POPE/POPG (75:25)Neutron Reflection~4.2[9]
DOPC SLBSpectroscopic Ellipsometry4.6 ± 0.3[10]

QCM-D: Quartz Crystal Microbalance with Dissipation Monitoring; DIC: Differential Interference Contrast; POPE: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol).

Experimental Protocols

Protocol 1: SLB Formation by Vesicle Fusion

The vesicle fusion method is a widely used technique for forming SLBs on hydrophilic substrates like silica, glass, and mica.[11][12] It involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) on the substrate surface.

Materials:

  • Primary lipid (e.g., DOPC)

  • This compound

  • Chloroform

  • Buffer (e.g., PBS or Tris-HCl, pH 7.0-7.5)

  • Substrate (e.g., glass coverslip, silicon wafer)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen or argon gas stream

  • Vacuum desiccator

  • Sonicator (optional)

Methodology:

  • Lipid Film Preparation:

    • In a clean glass vial, mix the primary lipid and this compound in chloroform at the desired molar ratio (e.g., 99.5:0.5 or 98:2).

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Vesicle Hydration and Extrusion:

    • Hydrate the lipid film with the desired buffer to a final lipid concentration of 1 mg/mL.

    • Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

    • To form SUVs, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a 100 nm pore size (at least 21 passes).

  • SLB Formation:

    • Clean the substrate thoroughly (e.g., with piranha solution for glass/silicon, followed by extensive rinsing with ultrapure water).

    • Place the cleaned substrate in a suitable chamber.

    • Add the SUV suspension to the substrate and incubate at a temperature above the phase transition temperature of the lipid mixture for 30-60 minutes.

    • Gently rinse the surface with buffer to remove excess vesicles.

  • Characterization:

    • Verify the formation and quality of the SLB using techniques such as Quartz Crystal Microbalance with Dissipation (QCM-D), Atomic Force Microscopy (AFM), or Fluorescence Recovery After Photobleaching (FRAP) if a fluorescent lipid probe is included.

Protocol 2: SLB Formation by the Solvent-Assisted Lipid Bilayer (SALB) Method

The SALB method is a versatile alternative that can form SLBs on a wider range of substrates, including those where vesicle fusion is inefficient.[13][14][15][16][17] This method involves dissolving the lipids in an organic solvent and then exchanging it with an aqueous buffer.

Materials:

  • Primary lipid (e.g., DOPC)

  • This compound

  • Organic solvent (e.g., isopropanol or ethanol)

  • Aqueous buffer (e.g., PBS or Tris-HCl, pH 7.0-7.5)

  • Substrate

  • Syringe pump or microfluidic device

Methodology:

  • Lipid Solution Preparation:

    • Dissolve the primary lipid and this compound in the organic solvent at the desired molar ratio to a final concentration of approximately 0.5 mg/mL.

  • SLB Formation:

    • Place the cleaned substrate in a flow cell or chamber.

    • Inject the lipid solution into the chamber, ensuring the entire surface is covered.

    • Incubate for a few minutes to allow for lipid adsorption.

    • Using a syringe pump, slowly exchange the organic solvent with the aqueous buffer at a controlled flow rate (e.g., 100 µL/min). This gradual exchange promotes the self-assembly of the lipids into a bilayer on the substrate.

    • Continue to flow the aqueous buffer for an extended period to ensure complete removal of the organic solvent.

  • Characterization:

    • Characterize the resulting SLB using surface-sensitive techniques as described in Protocol 1.

Protocol 3: Protein Conjugation to this compound-Containing SLBs

This protocol describes the covalent attachment of a thiol-containing protein to the maleimide groups on the SLB surface.

Materials:

  • This compound-functionalized SLB (prepared using Protocol 1 or 2)

  • Thiol-containing protein (e.g., cysteine-tagged protein) in a thiol-free buffer (e.g., PBS, pH 7.0-7.5)

  • Blocking agent (e.g., cysteine or β-mercaptoethanol) (optional)

Methodology:

  • Protein Preparation:

    • Dissolve the purified, thiol-containing protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[15] The buffer pH should be maintained between 7.0 and 7.5 for optimal maleimide-thiol reaction.[2][14][15]

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[2][14][15]

  • Conjugation Reaction:

    • Introduce the protein solution to the this compound-functionalized SLB.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C to allow for the covalent bond formation between the protein's thiol groups and the maleimide groups on the SLB.

  • Washing and Blocking:

    • Gently rinse the SLB with buffer to remove any unbound protein.

    • (Optional) To quench any unreacted maleimide groups, incubate the SLB with a solution of a small thiol-containing molecule like cysteine or β-mercaptoethanol for 30 minutes.

    • Rinse again with buffer.

  • Quantification and Characterization:

    • The efficiency of protein conjugation can be quantified using various methods. If the protein is fluorescently labeled, the fluorescence intensity on the SLB can be measured.[18][19][20] Label-free techniques like QCM-D or Surface Plasmon Resonance (SPR) can also be used to measure the increase in mass on the surface upon protein binding.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_slb SLB Formation cluster_conjugation Protein Conjugation cluster_characterization Characterization lipid_mix 1. Lipid Mixture (e.g., DOPC + this compound) in Chloroform lipid_film 2. Lipid Film Formation (Solvent Evaporation) lipid_mix->lipid_film salb 5b. SALB Method (Solvent Exchange) lipid_mix->salb SALB Path hydration 3. Hydration (Buffer Addition) lipid_film->hydration suv_formation 4. SUV Formation (Extrusion) hydration->suv_formation vesicle_fusion 5a. Vesicle Fusion on Hydrophilic Substrate suv_formation->vesicle_fusion protein_prep 6. Thiolated Protein Preparation vesicle_fusion->protein_prep salb->protein_prep conjugation 7. Incubation with Functionalized SLB protein_prep->conjugation washing 8. Washing (Remove Unbound Protein) conjugation->washing characterization 9. Analysis (AFM, QCM-D, FRAP) washing->characterization

Caption: Experimental workflow for forming a protein-conjugated SLB.

Signaling_Pathway cluster_membrane Supported Lipid Bilayer cluster_cellular Cellular Response lipid This compound protein Thiol-Protein lipid->protein Covalent Bond (Thioether) receptor Membrane Receptor protein->receptor Binding Event signaling Downstream Signaling receptor->signaling Signal Transduction

References

Application Notes and Protocols for Biophysical Studies of 18:1 PE (DOPE) in Membrane Curvature and Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (18:1 PE or DOPE) is a key player in cellular membrane dynamics. Its unique molecular shape, characterized by a small headgroup and unsaturated acyl chains, imparts a negative spontaneous curvature, making it a critical component in processes requiring membrane bending, such as vesicle fusion and fission.[1][2][3][4] Understanding the biophysical properties of DOPE is therefore essential for researchers in cell biology, membrane biophysics, and for professionals in drug development, particularly in the design of lipid-based drug delivery systems like liposomes.[1] This document provides detailed application notes and experimental protocols for the biophysical characterization of 18:1 PE and its influence on membrane properties.

Biophysical Properties of 18:1 PE (DOPE)

DOPE's biophysical characteristics are central to its function in biological and artificial membranes. Below is a summary of key quantitative data for DOPE.

PropertyValueReferences
Phase Transition Temperature (Tm) -16 °C[5]
Inverted Hexagonal Phase (HII) Transition Temperature (Th) 10 °C[5]
Spontaneous Curvature (C₀) Approximately -0.36 to -0.45 nm⁻¹[4][6][7]
Bending Modulus (kc) of DOPE-containing membranes Varies with composition, generally lower than pure PC membranes[6][8]

Experimental Protocols

To investigate the biophysical influence of 18:1 PE on membrane properties, a series of key experiments can be performed. Detailed protocols for these experiments are provided below.

Experimental Workflow

The following diagram illustrates the general workflow for the biophysical characterization of 18:1 PE-containing liposomes.

G cluster_0 Liposome Preparation cluster_1 Biophysical Characterization cluster_2 Data Analysis prep Lipid Film Hydration extrude Extrusion prep->extrude dsc DSC extrude->dsc saxs SAXS extrude->saxs nmr 31P NMR extrude->nmr fluor Fluorescence Assay extrude->fluor analysis Data Interpretation and Modeling dsc->analysis saxs->analysis nmr->analysis fluor->analysis

Fig. 1: Experimental workflow for biophysical studies.
Differential Scanning Calorimetry (DSC) to Determine Phase Behavior

DSC is a powerful technique to study the thermotropic phase behavior of lipid bilayers.[9][10][11][12]

Objective: To determine the gel-to-liquid crystalline phase transition temperature (Tm) and the lamellar-to-inverted hexagonal phase transition temperature (Th) of liposomes composed of 18:1 PE and mixtures with other lipids.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Other lipids as required (e.g., DOPC, Cholesterol)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • DSC instrument

Protocol:

  • Liposome Preparation:

    • Prepare a lipid stock solution of DOPE (and other lipids if making a mixture) in chloroform.

    • In a round-bottom flask, evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Place the flask under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer to a final lipid concentration of 1-5 mg/mL.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles (liquid nitrogen followed by a warm water bath).

    • Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder to create large unilamellar vesicles (LUVs).

  • DSC Measurement:

    • Load the liposome suspension into the sample cell of the DSC.

    • Load an equal volume of the hydration buffer into the reference cell.

    • Equilibrate the system at a starting temperature well below the expected Tm (e.g., -30°C for DOPE).

    • Scan the temperature at a rate of 1-2°C/min up to a temperature above the expected Th (e.g., 20°C for DOPE).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The peak of the endothermic transition corresponds to the Tm or Th.

    • Analyze the peak shape and enthalpy of the transition to understand the cooperativity of the phase transition.

Anticipated Results:

Lipid CompositionTm (°C)Th (°C)
100% DOPE-1610
DOPE:DOPC (1:1)(Expected to be a broad transition around -16 to -20°C)(Th will be shifted to higher temperatures or absent)
Small-Angle X-ray Scattering (SAXS) for Structural Characterization

SAXS is used to determine the structure of lipid assemblies in solution, providing information on bilayer thickness, electron density profiles, and the overall phase of the lipid system (lamellar, hexagonal, etc.).[13][14][15][16]

Objective: To characterize the structure of 18:1 PE-containing liposomes and identify the lipid phase.

Materials:

  • Liposome suspension (prepared as in the DSC protocol)

  • SAXS instrument with a temperature-controlled sample holder

Protocol:

  • Sample Preparation:

    • Prepare LUVs as described in the DSC protocol at a higher concentration (e.g., 10-20 mg/mL).

  • SAXS Measurement:

    • Load the liposome suspension into a quartz capillary.

    • Place the capillary in the temperature-controlled sample holder of the SAXS instrument.

    • Acquire scattering data at different temperatures, for instance, below Tm, between Tm and Th, and above Th.

    • Collect scattering data from the buffer for background subtraction.

  • Data Analysis:

    • Subtract the buffer scattering from the sample scattering.

    • Analyze the scattering profile I(q) vs. q, where q is the scattering vector.

    • For lamellar phases, the scattering pattern will show a series of equally spaced peaks. The position of the first peak (q₀) can be used to calculate the lamellar repeat distance (d = 2π/q₀).

    • For inverted hexagonal (HII) phases, the peak positions will follow a ratio of 1:√3:√4:√7...

    • Fit the data to a model to obtain structural parameters like bilayer thickness and electron density profile.

Anticipated Results:

TemperatureExpected PhaseKey SAXS Features
-20°C (below Tm)Gel Lamellar (Lβ)Sharp, equally spaced peaks indicating a well-ordered lamellar structure.
0°C (between Tm and Th)Liquid Crystalline Lamellar (Lα)Broader, equally spaced peaks indicating a fluid lamellar structure.
15°C (above Th)Inverted Hexagonal (HII)Peaks with spacing ratios characteristic of a hexagonal lattice.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Phase Determination

³¹P NMR is a highly sensitive technique for determining the phase of phospholipid assemblies, as the lineshape of the ³¹P NMR spectrum is characteristic of the lipid phase.[17][18][19][20]

Objective: To identify the phase of 18:1 PE-containing lipid systems.

Materials:

  • Liposome suspension (prepared as in the DSC protocol)

  • NMR spectrometer with a solid-state probe

Protocol:

  • Sample Preparation:

    • Prepare a concentrated liposome suspension (20-30 mg/mL) in a buffer containing D₂O for the NMR lock.

  • ³¹P NMR Measurement:

    • Transfer the sample to an NMR rotor.

    • Acquire proton-decoupled ³¹P NMR spectra at various temperatures, similar to the SAXS experiment.

  • Data Analysis:

    • Lamellar Phase: The spectrum will show a characteristic asymmetric lineshape with a high-field peak and a low-field shoulder, resulting from the anisotropic motion of the phosphate headgroup in the bilayer.

    • Inverted Hexagonal Phase (HII): The spectrum will have a similar, but reversed, lineshape with a chemical shift anisotropy that is half the magnitude of the lamellar phase and of the opposite sign.

    • Isotropic Phase (e.g., small vesicles or micelles): A single, narrow, symmetric peak will be observed due to rapid, isotropic tumbling.

Anticipated Results:

TemperatureExpected Phase³¹P NMR Lineshape
0°CLamellar (Lα)Asymmetric, high-field peak, low-field shoulder.
15°CInverted Hexagonal (HII)Asymmetric, low-field peak, high-field shoulder, with reduced spectral width.
Fluorescence Quenching Assay for Transbilayer Lipid Distribution

This assay is used to determine the distribution of a fluorescently labeled lipid between the inner and outer leaflets of a vesicle, which can be influenced by membrane curvature.[21][22][23][24][25]

Objective: To determine if 18:1 PE preferentially partitions into regions of negative curvature (the inner leaflet of small unilamellar vesicles).

Materials:

  • DOPE and a fluorescently labeled lipid (e.g., NBD-PE)

  • Hydration buffer

  • Sodium dithionite (a membrane-impermeable quenching agent)

Protocol:

  • Liposome Preparation:

    • Prepare LUVs of a defined size (e.g., 50 nm or 100 nm) containing a small mole fraction (e.g., 1 mol%) of NBD-PE.

  • Fluorescence Measurement:

    • Dilute the liposome suspension in the buffer in a fluorometer cuvette.

    • Measure the initial fluorescence intensity (F_initial).

    • Add a freshly prepared solution of sodium dithionite to the cuvette to a final concentration of ~10 mM.

    • Monitor the decrease in fluorescence intensity until a stable plateau is reached (F_final). This corresponds to the quenching of NBD-PE in the outer leaflet.

    • To determine the total fluorescence, add a detergent (e.g., Triton X-100) to solubilize the vesicles and allow dithionite to quench all NBD-PE molecules.

  • Data Analysis:

    • The fraction of NBD-PE in the outer leaflet is calculated as: (F_initial - F_final) / F_initial.

    • Compare the distribution of NBD-PE in vesicles of different sizes (and therefore different curvatures). A higher proportion in the inner leaflet of smaller vesicles would suggest a preference for negative curvature.

Anticipated Results:

Vesicle SizeExpected NBD-PE in Inner Leaflet
100 nm~40-50%
50 nm>50% (indicating preference for the more highly curved inner leaflet)

Signaling Pathways and Logical Relationships

The influence of 18:1 PE on membrane curvature is a key factor in various cellular signaling and trafficking pathways. The following diagram illustrates the logical relationship between the molecular properties of DOPE and its role in membrane fusion.

G cluster_0 Molecular Properties of 18:1 PE cluster_1 Biophysical Consequence cluster_2 Membrane-Level Effect cluster_3 Biological Process shape Small Headgroup, Unsaturated Acyl Chains curvature Negative Spontaneous Curvature shape->curvature stress Induces Curvature Stress in Bilayers curvature->stress fusion Facilitates Membrane Fusion stress->fusion

Fig. 2: Role of 18:1 PE in membrane fusion.

Conclusion

The experimental protocols and data presented in this application note provide a comprehensive framework for investigating the biophysical properties of 18:1 PE (DOPE) and its role in shaping cellular membranes. By employing a combination of calorimetric, scattering, spectroscopic, and fluorescence techniques, researchers can gain valuable insights into the mechanisms by which this cone-shaped lipid influences membrane curvature, stability, and function. This knowledge is not only fundamental to our understanding of cell biology but also holds significant potential for the rational design of lipid-based nanotechnologies for therapeutic applications.

References

Application Notes and Protocols for 18:1 PE MCC in Protein-Membrane Tethering

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (18:1 PE MCC) is a specialized phospholipid designed for the stable anchoring of proteins and peptides to lipid membranes.[1] This functionalized lipid incorporates two oleic acid (18:1) chains, a phosphoethanolamine (PE) headgroup, and a maleimide group.[1][2] The maleimide moiety is highly reactive towards sulfhydryl (thiol) groups, which are present in the amino acid cysteine, enabling a specific and covalent conjugation of thiol-containing molecules to the lipid headgroup.[1][2][3][4] This method of tethering is crucial for applications where proteins need to be securely attached to a membrane surface without disrupting the integrity and permeability of the lipid bilayer.[1]

The unique structure of this compound, with its PE headgroup, allows it to closely mimic native liposomes, facilitating its integration into lipid bilayers for a wide range of biochemical and biophysical applications.[1] These applications include targeted drug delivery, the study of protein-lipid interactions, the integration of proteins into nanodiscs for functional analysis, and single-molecule imaging experiments.[1][2]

Applications

The ability to tether proteins to membranes via this compound has broad utility in research and drug development:

  • Targeted Drug Delivery: Liposomes functionalized with this compound can be conjugated with antibodies or other targeting ligands.[5] These protein-decorated liposomes can then specifically bind to target cells, enhancing the delivery of encapsulated therapeutic agents.[5][6]

  • Biophysical and Biochemical Studies: This system is essential for studying protein-lipid interactions.[1] By anchoring proteins to a membrane surface, researchers can investigate membrane binding dynamics, protein conformation upon membrane association, and the influence of the lipid environment on protein function.[7][8]

  • Nanodisc Technology: this compound is used to incorporate proteins into nanodiscs.[1] This application is particularly valuable for stabilizing membrane proteins for structural and functional analysis, where the native lipid environment is critical.

  • Immunochemical and Diagnostic Assays: Protein-conjugated liposomes can be used in various diagnostic applications, such as immunoassays where the liposomes act as signaling vehicles or platforms for antigen presentation.[5]

  • Single-Molecule Imaging: The stable attachment of fluorescently labeled proteins to lipid bilayers via this compound allows for the visualization and analysis of single-molecule dynamics and interactions at the membrane surface.[1][2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Full Chemical Name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (sodium salt)[1][2]
Molecular Formula C₅₃H₉₀N₂NaO₁₁P[2][9]
Molecular Weight 985.25 g/mol [2][9]
CAS Number 384847-49-8[1][2]
Purity ≥95%[2]
Storage Temperature -20°C[2][4]

Table 2: Typical Parameters for Liposome Formulation

ParameterRecommended Range/ValueNotes
This compound Molar % 1 - 10 mol%The concentration can be adjusted based on the desired protein density on the liposome surface.[10]
Matrix Lipids Phosphatidylcholine (e.g., POPC, DOPC), CholesterolA typical formulation might be 90% DOPC and 10% this compound.[10] Cholesterol (up to 45 mol%) can be included to modulate membrane fluidity.[11]
Lipid Concentration 5 - 20 mMFinal lipid concentration for extrusion and conjugation steps.[11]
Extrusion Pore Size 50 - 200 nmExtrusion through filters of a defined pore size creates unilamellar vesicles with a controlled size distribution.[11]
Hydration Buffer Amine-free buffer (e.g., PBS, HEPES, MES), pH 6.5 - 7.5The pH is critical for the subsequent maleimide-thiol reaction.

Table 3: Typical Parameters for Protein Conjugation

ParameterRecommended Range/ValueNotes
Reaction Buffer pH 7.0 - 7.5The thiol-maleimide reaction is most efficient and stable within this pH range.
Molar Ratio (Dye:Protein) 10:1 - 20:1This is a starting point for labeling proteins with maleimide dyes and should be optimized. For liposome conjugation, the ratio of protein to reactive lipid needs to be optimized.
Reaction Time 2 hours at room temperature or overnight at 4°CIncubation time can be adjusted based on the reactivity of the specific protein.
Quenching Reagent N-ethylmaleimide (NEM) or free cysteineUsed to block any unreacted maleimide groups on the liposome surface to prevent non-specific binding.[11]
Protein Concentration 1 - 10 mg/mLHigher concentrations are generally better for efficient conjugation.

Experimental Protocols

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the lipid film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

  • This compound

  • Chloroform or a chloroform/methanol mixture (1:1 v/v)[10]

  • Hydration buffer: 10-100 mM HEPES, 150 mM NaCl, pH 7.4 (degassed)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired amounts of the primary lipid and this compound (e.g., a 9:1 molar ratio of DOPC to this compound) dissolved in chloroform.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the degassed hydration buffer by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs). The final lipid concentration is typically between 10-20 mM.

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.

    • Equilibrate the extruder and the hydrated lipid suspension to a temperature above the phase transition temperature of the lipids.

    • Load the MLV suspension into one of the extruder syringes.

    • Force the suspension through the membranes by alternating between the two syringes. Perform this extrusion process at least 10-20 times to ensure the formation of homogeneously sized LUVs.[11]

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • The lipid concentration can be confirmed using a phosphate assay.

Protocol 2: Thiol-Maleimide Conjugation of Proteins to Liposomes

This protocol details the covalent attachment of a cysteine-containing protein to the maleimide-functionalized liposomes.

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Cysteine-containing protein (purified, in an amine-free buffer)

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

  • Conjugation Buffer: Degassed PBS or HEPES, pH 7.0-7.5

  • Quenching solution: 1 M N-ethylmaleimide (NEM) or 1 M L-cysteine

  • Reaction tubes

Procedure:

  • Protein Preparation (Optional - if protein contains disulfide bonds):

    • If the reactive cysteine residue is involved in a disulfide bond, the protein must be reduced.

    • Incubate the protein with a 10-100 fold molar excess of TCEP for 30 minutes at room temperature.

    • If using DTT, the excess DTT must be removed via a desalting column prior to conjugation, as it will compete for the maleimide groups.

  • Conjugation Reaction:

    • In a reaction tube, mix the maleimide-functionalized liposomes with the thiol-containing protein solution. The molar ratio of protein to this compound should be optimized, but a starting point is a slight molar excess of protein.

    • Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching:

    • To stop the reaction and block any unreacted maleimide groups, add a quenching solution (e.g., NEM or L-cysteine) to a final concentration of ~10 mM.

    • Incubate for an additional 20-30 minutes at room temperature.[11]

Protocol 3: Purification and Characterization of Proteoliposomes

This protocol describes the separation of protein-tethered liposomes from unconjugated protein and subsequent characterization.

Materials:

  • Crude proteoliposome solution (from Protocol 2)

  • Gel filtration chromatography column (e.g., Sepharose CL-4B or Sephadex G-75)[11]

  • Elution buffer (same as the liposome hydration buffer)

  • Protein quantification assay (e.g., BCA or Bradford assay)

  • SDS-PAGE equipment

Procedure:

  • Purification:

    • Equilibrate a gel filtration column with the elution buffer.

    • Carefully load the crude proteoliposome solution onto the column.

    • Elute the sample with the buffer. The larger proteoliposomes will elute first in the void volume, while the smaller, unconjugated protein will be retained and elute later.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and light scattering (for liposomes).

  • Characterization:

    • Conjugation Efficiency: Pool the proteoliposome fractions. Determine the lipid concentration (phosphate assay) and the protein concentration (BCA assay). The amount of conjugated protein can then be calculated.

    • SDS-PAGE Analysis: Run an SDS-PAGE gel of the purified proteoliposome fractions to confirm the presence of the conjugated protein and the absence of free protein.

    • Size Analysis: Use DLS to measure the size distribution of the final proteoliposomes to ensure they have not aggregated during the conjugation process.[11]

Visualizations

G Chemical Reaction of this compound with a Thiol-Containing Protein cluster_reactants Reactants cluster_product Product Lipid This compound (Maleimide-functionalized lipid) Conjugate Protein-S-Lipid Conjugate (Stable Thioether Bond) Lipid->Conjugate + Protein Protein-SH (Thiol group on Cysteine) Protein->Conjugate

Caption: Thiol-maleimide "click" chemistry for protein-lipid conjugation.

G Experimental Workflow for Preparing Protein-Tethered Liposomes A 1. Lipid Film Preparation (DOPC + this compound) B 2. Hydration (Forms MLVs) A->B C 3. Extrusion (Forms LUVs) B->C E 5. Conjugation Reaction (Liposomes + Protein, pH 7.0-7.5) C->E D 4. Protein Preparation (Reduction of Disulfides, if needed) D->E F 6. Quenching (Block unreacted Maleimides) E->F G 7. Purification (Gel Filtration Chromatography) F->G H 8. Characterization (DLS, SDS-PAGE, Protein Assay) G->H

Caption: Step-by-step workflow for proteoliposome synthesis.

G Application in Targeted Drug Delivery cluster_liposome Protein-Tethered Liposome cluster_cell Target Cell Liposome Liposome Core Drug Drug Protein Targeting Protein Receptor Receptor Protein->Receptor Specific Binding Cell Cell Membrane

Caption: Targeted liposome binding to a cell surface receptor.

References

Application Notes and Protocols for 18:1 PE MCC in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 18:1 PE MCC

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (this compound) is a maleimide-functionalized phospholipid that serves as a powerful tool for anchoring thiol-reactive molecules to lipid bilayers.[1] Its unique structure, featuring a phosphoethanolamine headgroup, two oleic acid tails, and a reactive maleimide group, allows for the stable and specific conjugation of cysteine-containing proteins, peptides, and other thiol-modified molecules to liposomes, supported lipid bilayers (SLBs), and nanodiscs.[1] This capability is essential for a wide range of applications in fluorescence microscopy, enabling the study of protein-membrane interactions, membrane dynamics, and the development of targeted drug delivery systems, all without significantly perturbing the integrity of the lipid bilayer.[1]

The core principle behind the utility of this compound lies in the thiol-maleimide Michael addition reaction. This reaction forms a stable thioether bond between the maleimide group of the lipid and the thiol group of the molecule of interest.[2] This specific and efficient conjugation strategy allows for the controlled orientation and density of anchored molecules on the membrane surface, a critical factor for quantitative biophysical studies.

Key Applications in Fluorescence Microscopy

The versatility of this compound has led to its adoption in a variety of advanced fluorescence microscopy applications:

  • Studying Protein-Membrane Interactions: By anchoring proteins or peptides to a membrane surface, researchers can quantitatively analyze binding kinetics, affinity, and conformational changes using techniques like Total Internal Reflection Fluorescence Microscopy (TIRFM) and Förster Resonance Energy Transfer (FRET).

  • Investigating Membrane Dynamics and Organization: The mobility of membrane-anchored proteins and lipids can be studied using Fluorescence Recovery After Photobleaching (FRAP) to understand the factors influencing diffusion and domain formation within the membrane.

  • Single-Molecule Imaging: this compound is instrumental in preparing surfaces for single-molecule tracking studies, allowing for the direct visualization and analysis of the behavior of individual molecules at the membrane interface.

  • Reconstituting Biological Systems: It enables the creation of model membranes with specific functionalities, such as mimicking the glycocalyx by conjugating glycosaminoglycans, to study complex biological processes in a controlled environment.[3]

  • Targeted Drug Delivery Research: Functionalizing liposomes with targeting ligands (e.g., antibodies, peptides) via this compound allows for the development and characterization of drug delivery vehicles that can specifically bind to target cells.

Data Presentation

The following tables summarize representative quantitative data obtained from fluorescence microscopy experiments utilizing this compound.

Table 1: Single-Molecule Tracking of Membrane-Anchored Peptides

ParameterValueExperimental ConditionsReference
Peptide Surface Density250 - 15,000 peptides/µm²Alexa488-labeled phosphopeptide conjugated to a supported lipid bilayer (SLB) containing 2% this compound. Imaged by TIRF microscopy.[2]
Single-Molecule Dwell TimeVaries with peptide densityDy647-labeled PI3Kβ binding to pY peptide-functionalized SLBs.[2]
Diffusion CoefficientNot specifiedSingle-molecule displacement of Dy647-PI3Kβ on functionalized SLBs.

Table 2: Ensemble Fluorescence Measurements on Functionalized Liposomes

AssayMeasured ParameterLipid CompositionExperimental NotesReference
NBD Headgroup Environment AssayFluorescence Intensity at 540 nm98.5 mol% POPC, 1% 18:1 NBD PE, 0.5% 18:1 PE-MCCUsed to confirm the covalent attachment of thiol-modified chondroitin sulfate to large unilamellar vesicles (LUVs).[3]
Dynamic Light Scattering (DLS)Hydrodynamic Radius99.5 mol% POPC, 0.5% 18:1 PE-MCCMeasured the size of LUVs before and after conjugation with chondroitin sulfate.[3]

Experimental Protocols

Here, we provide detailed protocols for the preparation of this compound-functionalized liposomes and supported lipid bilayers for fluorescence microscopy studies.

Protocol 1: Preparation of Functionalized Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs and the subsequent conjugation of a thiol-modified molecule of interest.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • This compound

  • Chloroform

  • Argon or Nitrogen gas

  • Buffer (e.g., 10 mM Tris, 350 mM NaCl, pH 7.5)

  • Thiol-modified molecule of interest

  • Mini-Extruder with 100 nm pore size membranes

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, mix POPC and this compound in chloroform at the desired molar ratio (e.g., 99.5:0.5 mol%).

    • Dry the lipid mixture under a gentle stream of argon or nitrogen gas to form a thin film on the bottom of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.[3][4]

  • Hydration:

    • Resuspend the dried lipid film in the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm pore size membrane.

    • Extrude the MLV suspension through the membrane at least 21 times to form LUVs of a uniform size.[3]

  • Conjugation:

    • Add the thiol-modified molecule of interest to the LUV suspension at a desired molar ratio (e.g., 2:1 molecule-to-18:1 PE MCC).

    • Incubate the mixture for 2 hours at room temperature with constant shaking to facilitate the thiol-maleimide reaction.[3]

  • Removal of Unconjugated Molecules (Optional):

    • Unconjugated molecules can be removed by size exclusion chromatography or dialysis.

Protocol 2: Preparation of a Functionalized Supported Lipid Bilayer (SLB) for TIRF Microscopy

This protocol details the formation of an SLB on a glass coverslip and the subsequent functionalization with a thiol-modified protein.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • This compound

  • Chloroform

  • Glass coverslips

  • Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED )

  • Buffer (e.g., 1x PBS, pH 7.2)

  • Thiol-containing protein of interest

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Beta-mercaptoethanol

Procedure:

  • Coverslip Cleaning:

    • Submerge glass coverslips in Piranha solution for 15-30 minutes.

    • Rinse extensively with deionized water and dry under a stream of nitrogen.

  • Liposome Preparation for SLB Formation:

    • Prepare a lipid mixture of DOPC and this compound (e.g., 98:2 mol%) in chloroform.

    • Dry the lipid mixture to a thin film using a rotary evaporator.

    • Resuspend the lipid film in buffer to a final concentration of 1 mM total lipids to form MLVs.

    • Sonicate or extrude the MLV suspension to form small unilamellar vesicles (SUVs).

  • SLB Formation:

    • Place the cleaned coverslip in a chamber and add the SUV suspension.

    • Incubate for 30-60 minutes at room temperature to allow the vesicles to fuse and form a continuous bilayer.

    • Gently wash the chamber with buffer to remove excess vesicles.

  • Protein Conjugation:

    • Prepare a solution of the thiol-containing protein of interest in buffer containing 0.1 mM TCEP to ensure the cysteine thiol is reduced.

    • Add the protein solution to the SLB and incubate for 1-2 hours at room temperature.[2]

  • Quenching and Washing:

    • Wash the SLB with buffer containing 5 mM beta-mercaptoethanol to quench any unreacted maleimide groups.[2]

    • Wash extensively with buffer to remove any non-covalently bound protein.

    • The functionalized SLB is now ready for imaging.

Visualizations

The following diagrams illustrate key processes and workflows related to the use of this compound.

Thiol_Maleimide_Conjugation Lipid This compound Maleimide Group Product Functionalized Lipid Thioether Bond Lipid->Product + Molecule Thiol-Modified Molecule -SH Molecule->Product

Caption: Thiol-Maleimide Conjugation Reaction.

SLB_Formation_Workflow start Start lipid_prep Prepare Lipid Mixture (e.g., DOPC + this compound) start->lipid_prep film_formation Create Thin Lipid Film lipid_prep->film_formation hydration Hydrate to form Vesicles film_formation->hydration slb_formation Vesicle Fusion on Cleaned Glass Surface hydration->slb_formation wash1 Wash to Remove Excess Vesicles slb_formation->wash1 conjugation Incubate with Thiol-Modified Protein wash1->conjugation wash2 Wash to Remove Unbound Protein conjugation->wash2 imaging Fluorescence Microscopy (e.g., TIRFM) wash2->imaging end End imaging->end

Caption: Supported Lipid Bilayer (SLB) Workflow.

Fluorescence_Microscopy_Logic prep_membrane Prepare Model Membrane (Liposomes or SLB) with this compound conjugate Covalent Conjugation (Thiol-Maleimide Reaction) prep_membrane->conjugate prep_molecule Prepare Thiol-Modified Molecule of Interest (e.g., Protein, Dye) prep_molecule->conjugate microscopy Fluorescence Microscopy (TIRF, Confocal, etc.) conjugate->microscopy quant_analysis Quantitative Analysis (Intensity, Kinetics, Diffusion) microscopy->quant_analysis

Caption: General Experimental Logic Flow.

References

Troubleshooting & Optimization

troubleshooting 18:1 PE MCC conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1 PE MCC (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]) for liposomal conjugation.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low or no conjugation efficiency?

Answer: Low conjugation efficiency with this compound liposomes can stem from several factors, ranging from reagent stability to suboptimal reaction conditions. A systematic approach to troubleshooting this issue is crucial.

1. Assess the Reactivity of Your Maleimide Groups:

  • Potential Cause: Maleimide Hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1]

  • Solution:

    • Prepare liposomes containing this compound fresh for each experiment.

    • If aqueous storage of maleimide-functionalized liposomes is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[1] Long-term storage can lead to a significant loss of reactivity; storage at 4°C for 7 days can result in a ~10% decrease, while storage at 20°C can lead to a ~40% loss of reactivity.[1][2][3]

2. Verify the Availability of Free Thiols:

  • Potential Cause: Thiol Oxidation. Free sulfhydryl groups (-SH) on your peptide or protein can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. This is often catalyzed by the presence of divalent metals.[1]

  • Solution:

    • Disulfide Bond Reduction: If your molecule contains disulfide bonds, they must be reduced before conjugation.

      • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not need to be removed before adding the maleimide-liposomes. It is effective over a wide pH range.[1]

      • DTT (dithiothreitol): A strong reducing agent, but it contains a thiol and must be removed before the conjugation reaction to prevent it from competing with your molecule of interest.[1]

    • Preventing Re-oxidation:

      • Degas your buffers to remove dissolved oxygen.[1]

      • Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions.[1]

3. Optimize Reaction Conditions:

  • Potential Cause: Suboptimal pH. The pH of the reaction buffer is critical for efficient and specific conjugation.

  • Solution: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[1][4] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][4] Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate anion form.[1]

  • Potential Cause: Incorrect Stoichiometry. The molar ratio of maleimide to thiol significantly impacts conjugation efficiency.

  • Solution: A molar excess of maleimide on the liposome surface to the thiol-containing molecule is generally recommended. However, the optimal ratio depends on the size of the molecule being conjugated. For a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio was found to be optimal, while for a larger nanobody, a 5:1 ratio yielded the best results.[2][3] It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific system.[1]

Question: My final conjugate is not stable. What could be the cause?

Answer: Instability of the final conjugate is a common issue, often related to the reversibility of the maleimide-thiol linkage.

  • Potential Cause: Retro-Michael Reaction. The thiosuccinimide bond formed can be susceptible to a retro-Michael reaction, especially in the presence of other thiols (e.g., glutathione in biological systems), leading to the release of the conjugated molecule.[4][5][6]

  • Solution:

    • Hydrolysis of the Thiosuccinimide Ring: After conjugation, incubating the conjugate at a slightly elevated pH can lead to hydrolysis of the thiosuccinimide ring, forming a more stable thioether linkage.[7]

    • Transcyclization: For peptides with an N-terminal cysteine, a transcyclization reaction can occur, forming a more stable six-membered thiazine ring.[5][8] Extended incubation in a buffered solution can promote this stabilizing rearrangement.[8]

Frequently Asked Questions (FAQs)

What is the mechanism of the maleimide-thiol reaction?

The reaction proceeds via a Michael addition, where the nucleophilic thiol group (specifically the thiolate anion) attacks one of the carbon atoms of the maleimide's double bond. This forms a stable covalent thioether bond.[4][9]

How should I store this compound?

This compound should be stored as a solid at -20°C. For creating stock solutions, use an anhydrous solvent like DMSO or DMF and prepare them fresh before use.[1][4] Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.[1]

Can I use any buffer for the conjugation reaction?

While several buffers can be used, it is important to choose one that maintains the optimal pH range of 6.5-7.5 and does not contain primary amines that could potentially react with the maleimide. Phosphate-buffered saline (PBS) and HEPES are commonly used.

How can I quantify the conjugation efficiency?

Several methods can be used to determine the efficiency of conjugation:

  • Quantification of unreacted thiol: Use Ellman's reagent (DTNB) to quantify the amount of free thiol remaining in the solution after the reaction.

  • Quantification of unreacted maleimide: A reverse-Ellman's assay can be used to determine the amount of unreacted maleimide on the liposomes.

  • Chromatographic methods: Techniques like HPLC can be used to separate the conjugated liposomes from the unconjugated molecules, allowing for quantification of the conjugated product.

Data Presentation

Table 1: Key Parameters for Maleimide-Thiol Conjugation

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Balances thiol reactivity and maleimide stability.[1][4]
Temperature Room Temperature (20-25°C)Reaction is typically efficient at room temperature.
Reaction Time 30 minutes - 2 hoursDependent on reactants and their concentrations.[2][3]
Maleimide:Thiol Molar Ratio 2:1 to 5:1Optimal ratio is system-dependent.[2][3]
EDTA Concentration 1 - 5 mMTo chelate metal ions and prevent thiol oxidation.[1]

Table 2: Impact of Storage Conditions on Maleimide Reactivity

Storage TemperatureStorage DurationApproximate Loss of Reactivity
4°C7 days~10%[1][2][3]
20°C7 days~40%[1][2][3]

Experimental Protocols

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

  • Lipid Film Hydration:

    • In a round-bottom flask, combine the desired lipids, including this compound (typically 1-5 mol%), dissolved in chloroform.

    • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., HEPES or PBS, pH 6.5) by vortexing.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, extrude the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

Protocol 2: Conjugation of a Thiol-Containing Peptide to this compound Liposomes

  • Peptide Preparation:

    • Dissolve the thiol-containing peptide in a degassed conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2).

    • If the peptide contains disulfide bonds, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the peptide solution to the maleimide-functionalized liposome suspension at the desired molar ratio (e.g., 1:2 peptide to maleimide).

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quenching:

    • To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or 2-mercaptoethanol to the reaction mixture and incubate for an additional 30 minutes.

  • Purification:

    • Remove the unconjugated peptide and quenching agent from the peptide-conjugated liposomes using size exclusion chromatography (e.g., a Sepharose CL-4B column) or dialysis.

Visualizations

Maleimide_Thiol_Conjugation cluster_reactants Reactants cluster_product Product Maleimide Maleimide C=C Thioether Stable Thioether Bond R-S-Maleimide Thiol Thiol R-SH Thiol:f1->Maleimide:f1 Michael Addition (pH 6.5-7.5)

Caption: Mechanism of maleimide-thiol conjugation via Michael addition.

Troubleshooting_Workflow start Low Conjugation Efficiency check_maleimide Assess Maleimide Reactivity start->check_maleimide hydrolysis Maleimide Hydrolysis? check_maleimide->hydrolysis check_thiol Verify Thiol Availability oxidation Thiol Oxidation? check_thiol->oxidation optimize_conditions Optimize Reaction Conditions ph_ratio pH or Molar Ratio Suboptimal? optimize_conditions->ph_ratio hydrolysis->check_thiol No solution_maleimide Use fresh liposomes Store at pH 6.0-6.5, 4°C hydrolysis->solution_maleimide Yes oxidation->optimize_conditions No solution_thiol Reduce disulfides (TCEP) Degas buffers, add EDTA oxidation->solution_thiol Yes solution_conditions Adjust pH to 6.5-7.5 Optimize maleimide:thiol ratio ph_ratio->solution_conditions Yes end Improved Efficiency ph_ratio->end No solution_maleimide->check_thiol solution_thiol->optimize_conditions solution_conditions->end

Caption: Troubleshooting workflow for low conjugation efficiency.

Signaling_Pathway cluster_liposome_prep Liposome Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis lipid_film 1. Lipid Film Formation (Lipids + this compound) hydration 2. Hydration (Aqueous Buffer) lipid_film->hydration extrusion 3. Extrusion (Size Control) hydration->extrusion peptide_prep 4. Peptide Preparation (Thiol Reduction if needed) reaction 5. Conjugation Reaction (Liposomes + Peptide) extrusion->reaction peptide_prep->reaction quench 6. Quenching (Excess Thiol) reaction->quench purify 7. Purification (SEC or Dialysis) quench->purify analyze 8. Analysis (Efficiency Quantification) purify->analyze

Caption: Experimental workflow for peptide-liposome conjugation.

References

Technical Support Center: Optimizing 18:1 PE MCC Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and use of 18:1 PE MCC (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]) liposomes. Our goal is to help you optimize the stability and conjugation efficiency of your liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in this compound liposomes?

A1: The primary cause of instability is the hydrolysis of the maleimide ring, particularly at neutral to alkaline pH.[1] This hydrolysis renders the maleimide group inactive and unable to participate in the desired thiol conjugation reaction. The hydrolysis product, a maleic acid derivative, can also lead to an increase in the negative surface charge of the liposomes.[2][3][4]

Q2: What is the optimal pH for maleimide-thiol conjugation?

A2: The optimal pH range for the maleimide-thiol conjugation reaction is typically between 6.5 and 7.5.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specificity.[1] At pH values below 6.5, the reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.[1]

Q3: How should I store my maleimide-functionalized liposomes?

A3: Maleimide-functionalized liposomes should be stored in the dark at 4°C.[5] It is crucial to avoid freezing the liposome suspension, as this can disrupt the liposome structure and lead to the release of encapsulated contents.[5][6] Long-term storage at 4°C for 7 days can result in a ~10% decrease in maleimide reactivity, while storage at 20°C can lead to a ~40% loss of reactivity.[1][7][8]

Q4: What is the difference between pre-insertion and post-insertion methods for preparing maleimide-functionalized liposomes?

A4: The pre-insertion method involves including the DSPE-PEG-Maleimide during the initial liposome formation process. The post-insertion method involves adding the DSPE-PEG-Maleimide to pre-formed liposomes. Studies have shown that the post-insertion method results in a higher percentage of active maleimide groups on the liposome surface (76% active) compared to the pre-insertion method (63% active before purification, decreasing to 32% after purification).[2][3][4]

Q5: Why is it important to quantify the number of free thiols on my protein or peptide before conjugation?

A5: It is critical to quantify the available reactive sulfhydryl groups in your antibody or ligand solution before conjugation.[5][9] This is because disulfide bridges can readily form, reducing the number of free thiols available to react with the maleimide groups on the liposomes.[5][9] The Ellman's assay is a commonly used method for determining the amount of free sulfhydryl groups.[3][5][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound liposomes.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conjugation efficiency Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5.[1]- Prepare maleimide-containing lipid solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[1] - If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[1]
Oxidation of Thiols: Free sulfhydryl groups on your protein or peptide can oxidize to form disulfide bonds, rendering them unreactive towards maleimides.[1]- Degas your buffers to remove dissolved oxygen.[1] - Consider performing the conjugation reaction under an inert atmosphere (e.g., argon or nitrogen).[5] - Use a reducing agent like DTT or TCEP to reduce any existing disulfide bonds. Ensure the reducing agent is removed before adding the maleimide-liposomes.[1]
Incorrect Stoichiometry: An inappropriate molar ratio of maleimide to thiol can significantly impact conjugation efficiency.[1]- The optimal ratio can vary depending on the size and steric hindrance of the molecules involved. For small peptides, a 2:1 maleimide to thiol ratio may be optimal, while for larger proteins like nanobodies, a 5:1 ratio might be necessary.[3][7][8] - A 10-20 fold molar excess of the maleimide-lipid is a common starting point.[1]
Liposome aggregation after conjugation Cross-linking: If the protein or peptide has multiple thiol groups, it can bridge multiple liposomes, leading to aggregation.- Incorporate PEGylated lipids (e.g., DSPE-PEG2000) into the liposome formulation. The PEG chains create a steric barrier that prevents liposome aggregation.[10]
Excess Reactive Groups: Unreacted maleimide or thiol groups on the liposome surface can lead to undesirable reactions and aggregation.[9]- Quench excess maleimide groups with a small molecule thiol-containing compound (e.g., cysteine or 2-mercaptoethanol). - Quench excess thiol groups with a maleimide-containing compound.[9]
Inconsistent particle size (high PDI) Suboptimal Preparation Method: The method used for liposome preparation can affect size distribution.- The thin-film hydration method followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) is a reliable technique for producing unilamellar vesicles with a controlled size.[6][11] - Ensure the lipid film is completely dry before hydration and that extrusion is performed above the phase transition temperature of the lipids.[6][12]
Inadequate Homogenization: Insufficient energy input during sizing can lead to a broad size distribution.- Increase the number of extrusion cycles (e.g., >15 passes) to narrow the size distribution.[12] - If using sonication, optimize the time and power to ensure consistent energy application.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound.

Materials:

  • This compound

  • Primary phospholipid (e.g., DOPC, POPC)

  • Cholesterol (optional, for membrane stability)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, HEPES) at the desired pH

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., 99.5 mol% POPC and 0.5 mol% this compound) in chloroform in a round-bottom flask.[11]

    • Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the flask wall.

    • Place the flask under a vacuum for at least one hour to remove any residual solvent.[11]

  • Hydration:

    • Add the hydration buffer (e.g., 10 mM Tris, 350 mM NaCl, pH 7.5) to the flask.[11]

    • Swell the lipid film by incubating at a temperature above the phase transition temperature of the lipids with gentle agitation.

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.[6]

    • Transfer the hydrated lipid suspension to the extruder.

    • Pass the suspension through the membrane multiple times (e.g., 11-21 times) to form unilamellar vesicles of a uniform size.[11]

    • The resulting suspension contains unilamellar liposomes.

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines the general steps for conjugating a thiol-containing molecule to this compound liposomes.

Materials:

  • This compound liposome suspension

  • Thiol-containing molecule (e.g., peptide, protein)

  • Reaction buffer (e.g., PBS, HEPES, pH 6.5-7.5)

  • Inert gas (e.g., argon or nitrogen) (optional but recommended)

  • Quenching reagent (e.g., cysteine)

Procedure:

  • Prepare Reactants:

    • Ensure the thiol-containing molecule is in a reduced state. If necessary, treat with a reducing agent and subsequently remove it.

    • Degas all buffers to minimize oxidation.

  • Conjugation Reaction:

    • Add the thiol-containing molecule to the this compound liposome suspension in the reaction buffer. The recommended molar ratio of maleimide to thiol can range from 2:1 to 20:1, depending on the specific reactants.[1][3][7][8]

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.[11] For some reactions, longer incubation times (e.g., 8 hours) may be necessary.[5]

    • If possible, perform the incubation under an inert atmosphere.[5]

  • Quenching:

    • Add a quenching reagent (e.g., cysteine) in molar excess to the maleimide to react with any unreacted maleimide groups.

  • Purification:

    • Remove the unreacted molecule and quenching reagent by a suitable method such as size exclusion chromatography or dialysis.

Visualizations

G cluster_prep Liposome Preparation cluster_conj Conjugation lipid_mix 1. Lipid Mixture (this compound + other lipids) dissolve 2. Dissolve in Organic Solvent lipid_mix->dissolve film 3. Thin Film Evaporation dissolve->film hydrate 4. Hydration with Buffer film->hydrate extrude 5. Extrusion hydrate->extrude liposomes Maleimide-Functionalized Liposomes extrude->liposomes mix 6. Mix Liposomes and Thiol-Molecule liposomes->mix thiol_mol Thiol-containing Molecule thiol_mol->mix incubate 7. Incubate (pH 6.5-7.5) mix->incubate quench 8. Quench Excess Maleimide incubate->quench purify 9. Purification quench->purify conjugated_lipo Conjugated Liposomes purify->conjugated_lipo

Caption: Experimental workflow for the preparation and conjugation of this compound liposomes.

G cluster_maleimide Maleimide Group cluster_linker MCC Linker cluster_pe Phosphoethanolamine Headgroup cluster_tails 18:1 Oleoyl Chains N N C1 C N->C1 C4 C N->C4 CH2_1 CH₂ N->CH2_1 C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C3->C4 O2 O C4->O2 cyclohexane Cyclohexane Ring CH2_1->cyclohexane C_O C=O cyclohexane->C_O NH NH C_O->NH P P NH->P O_P1 O P->O_P1 O_P2 O⁻ P->O_P2 O_P3 O P->O_P3 Glycerol Glycerol Backbone P->Glycerol CH2_2 CH₂ CH2_3 CH₂ tail1 -(CH₂)₇-CH=CH-(CH₂)₇-CH₃ Glycerol->tail1 tail2 -(CH₂)₇-CH=CH-(CH₂)₇-CH₃ Glycerol->tail2

Caption: Chemical structure of this compound, highlighting its key functional components.

References

preventing hydrolysis of 18:1 PE MCC maleimide group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of the maleimide group on 18:1 PE MCC (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]) and ensuring successful bioconjugation experiments.

Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a critical issue?

Answer: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming a non-reactive maleamic acid.[1][2] This is a significant concern because the ring-opened structure is incapable of reacting with thiol (sulfhydryl) groups, thereby preventing the covalent conjugation of molecules like peptides, antibodies, or drugs to your lipid.[3] Low conjugation efficiency is often a direct result of premature maleimide hydrolysis.[1][4]

cluster_hydrolysis Maleimide Hydrolysis Maleimide Reactive Maleimide (Thiol-Reactive) MaleamicAcid Inactive Maleamic Acid (Non-Reactive) Maleimide->MaleamicAcid pH > 7.0 Temperature Water H₂O

Caption: Chemical conversion of a reactive maleimide to an inactive maleamic acid via hydrolysis.

Q2: What are the primary factors that accelerate the hydrolysis of the maleimide group?

Answer: The stability of the maleimide group is highly dependent on environmental conditions. The three primary factors that accelerate its hydrolysis are:

  • pH: This is the most critical factor. The rate of hydrolysis increases significantly at neutral to alkaline pH (pH > 7.0).[5] For optimal stability, a slightly acidic environment (pH 6.0-6.5) is recommended for any necessary aqueous storage.[1]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[5] Storing maleimide-functionalized nanoparticles at 20°C can cause a ~40% loss of reactivity within a week, whereas storage at 4°C results in only a ~10% loss.[1][6]

  • Buffer Composition: The presence of nucleophiles in the buffer can promote hydrolysis. It is essential to use non-nucleophilic buffers, such as phosphate or HEPES, and ensure they do not contain extraneous thiol compounds like DTT.[4]

cluster_factors Influencing Factors center_node Maleimide Stability pH pH Level center_node->pH Instability increases at pH > 7.0 Temp Temperature center_node->Temp Instability increases with temperature Buffer Buffer Composition center_node->Buffer Use non-nucleophilic buffers (HEPES, Phosphate)

Caption: Key factors influencing the stability of the maleimide group.

Table 1: Effect of pH and Temperature on Maleimide Stability
ConditionStabilityRecommendation
pH < 6.5 HighOptimal for short-term aqueous storage.[1]
pH 6.5 - 7.5 ModerateOptimal range for thiol conjugation reaction.[4]
pH > 7.5 LowSignificant hydrolysis occurs; avoid for storage and reactions.[2][7]
4°C HighRecommended storage temperature for aqueous suspensions.[1][6]
20°C (RT) Moderate-LowCan lead to ~40% reactivity loss in 7 days.[1][6]
37°C Very LowRate of hydrolysis is approximately five times higher than at 20°C.[5]
Q3: How should I properly store and handle this compound maleimide?

Answer: Proper storage is essential to prevent hydrolysis before the lipid is even used.

  • Stock Solutions: Always prepare stock solutions of maleimide-containing lipids in a dry, aprotic (anhydrous) solvent such as DMSO or DMF.[4] These stock solutions should be stored in the dark at –20°C.

  • Aqueous Suspensions/Liposomes: Aqueous solutions are not recommended for long-term storage.[4] If necessary, suspend the lipid or liposomes in a slightly acidic buffer (pH 6.0-6.5) and store protected from light at 4°C for only short periods.[1]

  • Handling: Always bring reagents to room temperature before use. When preparing for a conjugation reaction, add the maleimide stock solution to the aqueous reaction buffer immediately before starting the experiment.[4]

  • Important Note: Never freeze liposome suspensions, as this can disrupt the lipid bilayer and cause the release of any encapsulated contents.[2]

Troubleshooting Guide
Issue: My conjugation efficiency is low or zero.

This is a common problem that can almost always be traced back to the stability of the reactants or the reaction conditions. Follow this guide to identify the likely cause.

Start Start: Low Conjugation Efficiency Check_Maleimide 1. Assess Maleimide Reactivity Has it hydrolyzed? Start->Check_Maleimide Check_Thiol 2. Verify Thiol Availability Is the thiol oxidized? Check_Maleimide->Check_Thiol No (Maleimide is active) Sol_Maleimide Solution: • Prepare fresh maleimide stock • Use acidic buffer (pH 6.5) for storage • Quantify maleimide (see protocol) Check_Maleimide->Sol_Maleimide Yes Check_Buffer 3. Examine Reaction Conditions Is the buffer correct? Check_Thiol->Check_Buffer No (Thiol is reduced) Sol_Thiol Solution: • Degas buffers • Add 1-5 mM EDTA • Reduce disulfides with TCEP Check_Thiol->Sol_Thiol Yes Success Conjugation Successful Check_Buffer->Success No (Conditions are optimal) Sol_Buffer Solution: • Use pH 6.5-7.5 (Phosphate/HEPES) • Ensure no competing thiols (e.g., DTT) • Optimize maleimide:thiol ratio (10-20x excess) Check_Buffer->Sol_Buffer Yes Sol_Maleimide->Start Re-run Experiment Sol_Thiol->Start Re-run Experiment Sol_Buffer->Start Re-run Experiment

Caption: Workflow for troubleshooting low maleimide-thiol conjugation efficiency.

Detailed Steps:

  • 1. Assess Maleimide Reactivity (Potential Cause: Hydrolysis)

    • Solution: The maleimide group is likely inactive. Prepare maleimide solutions fresh in an anhydrous solvent like DMSO and use them immediately.[1][4] If you suspect your stored liposomes have lost activity, quantify the available maleimide groups using the protocol below.

  • 2. Verify Thiol Availability (Potential Cause: Oxidation)

    • Solution: Free thiols can oxidize to form disulfide bonds, which do not react with maleimides.[1] To prevent this, always degas your buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.[1] If your protein or peptide contains disulfide bonds, they must be reduced before conjugation using an agent like TCEP.[1]

  • 3. Examine Reaction Conditions (Potential Causes: Incorrect Buffer or Stoichiometry)

    • Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5 and does not contain any competing thiols.[4] The molar ratio of maleimide to thiol is also critical. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion, but this should be optimized for your specific application.[1][8]

Experimental Protocols
Protocol 1: Quantification of Reactive Maleimide on Liposomes via Indirect Ellman's Assay

This protocol determines the concentration of reactive maleimide on a liposome surface by reacting it with a known excess of a thiol (L-cysteine) and then quantifying the remaining, unreacted thiol using Ellman's Reagent.[9][10]

Materials:

  • Maleimide-functionalized liposome sample

  • L-cysteine hydrochloride monohydrate

  • Ellman's Reagent (DTNB, 5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.0

  • Assay Buffer: 0.1 M Sodium Phosphate, pH 8.0[11]

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Cysteine Standard Curve:

    • Prepare a 1.5 mM L-cysteine stock solution in Reaction Buffer.[11]

    • Perform serial dilutions to create a set of standards (e.g., 0, 0.25, 0.50, 0.75, 1.00, 1.25 mM).[11]

    • To 50 µL of each standard, add 950 µL of Assay Buffer.

    • Add 50 µL of a 4 mg/mL Ellman's Reagent solution (prepared in Assay Buffer). Mix and incubate for 15 minutes at room temperature.[11]

    • Measure the absorbance of each standard at 412 nm and plot Absorbance vs. Cysteine Concentration.

  • Reaction of Maleimide Liposomes with Cysteine:

    • In a microcentrifuge tube, mix:

      • 100 µL of your maleimide liposome suspension.

      • 100 µL of 1.5 mM L-cysteine stock solution (this provides a known excess).

    • Prepare a "Cysteine Control" tube with 100 µL of Reaction Buffer instead of the liposome suspension.

    • Incubate both tubes for 2 hours at room temperature with gentle mixing to ensure complete reaction of the maleimide groups.

  • Quantification of Unreacted Cysteine:

    • Take 50 µL from the liposome reaction tube and 50 µL from the "Cysteine Control" tube.

    • Add each to separate cuvettes containing 950 µL of Assay Buffer.

    • Add 50 µL of the 4 mg/mL Ellman's Reagent solution to each cuvette. Mix and incubate for 15 minutes.[11]

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of cysteine in the liposome reaction sample ([Cys]Sample) and the control sample ([Cys]Control).

    • Calculate the concentration of reacted maleimide: [Maleimide] = [Cys]Control - [Cys]Sample

Protocol 2: General Protocol for Conjugation of a Thiolated Molecule to this compound Liposomes

Materials:

  • Thiol-containing molecule (protein, peptide, etc.)

  • Maleimide-functionalized liposomes

  • Reaction Buffer: 100 mM HEPES or Phosphate, 5 mM EDTA, pH 7.0, degassed.[1]

  • Reducing Agent (if needed): TCEP (tris(2-carboxyethyl)phosphine).

  • Quenching Solution: 100 mM L-cysteine in Reaction Buffer.

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis).[1]

Procedure:

  • Prepare Thiolated Molecule:

    • Dissolve your thiol-containing molecule in the degassed Reaction Buffer.

    • If the molecule contains disulfide bonds, add a 10-100x molar excess of TCEP and incubate for 30 minutes at room temperature. TCEP does not need to be removed before conjugation.[1] Note: If using DTT, it must be removed (e.g., via a desalting column) before adding the maleimide liposomes.[1]

  • Conjugation Reaction:

    • Add the maleimide-functionalized liposomes to the solution of the thiolated molecule. A starting molar ratio of 10-20 moles of maleimide for every 1 mole of thiol is recommended.[8]

    • Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[1]

  • Quench Reaction:

    • Add the Quenching Solution to a final concentration of 2-5 mM to react with any excess, unreacted maleimide groups. Let it react for 30 minutes.

  • Purify Conjugate:

    • Remove unreacted small molecules (quenching agent, unreacted payload) from the final liposome conjugate using a suitable method like dialysis or size-exclusion chromatography.[1]

  • Characterization and Storage:

    • Characterize the final product to confirm successful conjugation.

    • Store the purified conjugate protected from light at 4°C. Do not freeze.[2] For applications requiring high in-vivo stability, consider an optional post-conjugation hydrolysis step (e.g., pH 8.5 for 2-4 hours) to stabilize the thioether bond against retro-Michael reactions.[4]

References

Technical Support Center: 18:1 PE MCC Functionalized Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 18:1 PE (DOPE)-MCC functionalized liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maleimide-thiol conjugation on liposomes?

A1: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing competing reactions with amines.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

Q2: What can cause low conjugation efficiency?

A2: Low conjugation efficiency can stem from several factors, including:

  • Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form an unreactive maleamic acid derivative.[1]

  • Inactive Thiol Groups: Disulfide bonds within your protein or peptide must be reduced to free thiols for the reaction to occur.

  • Suboptimal Molar Ratio: An inappropriate molar ratio of maleimide to thiol can lead to incomplete conjugation.

  • Steric Hindrance: The accessibility of the maleimide group on the liposome surface can be hindered by other components of the formulation.

Q3: How can I prevent maleimide hydrolysis?

A3: To minimize maleimide hydrolysis, it is recommended to work within the optimal pH range of 6.5-7.5 and use freshly prepared maleimide-containing liposomes.[1] If liposomes are prepared with the maleimide-lipid incorporated from the start (pre-insertion method), a significant loss of active maleimide groups can occur.[2] A post-insertion method, where the maleimide-PEG-lipid is incorporated into pre-formed liposomes, can result in a higher percentage of active maleimides.[2]

Q4: How do I ensure my thiol-containing molecule is reactive?

A4: If your protein or peptide contains disulfide bonds, they must be reduced prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective over a broad pH range and generally does not need to be removed before the conjugation step. Dithiothreitol (DTT) can also be used, but excess DTT should be removed before conjugation.

Q5: What is the recommended molar ratio of maleimide to thiol?

A5: A molar excess of the maleimide-containing lipid is generally used to drive the reaction to completion. A common starting point is a 10-20 fold molar excess of the maleimide reagent.[3] However, the optimal ratio is highly dependent on the specific molecules being conjugated and should be determined empirically. For some applications, a lower molar excess, such as 2:1 or 5:1 (maleimide to thiol), has been shown to be effective.[4][5]

Q6: How can I quantify the number of active maleimide groups on my liposomes?

A6: The number of active maleimide groups can be quantified using an indirect Ellman's assay.[2] In this method, the maleimide-containing liposomes are incubated with a known excess of a thiol-containing compound (e.g., cysteine). The unreacted thiols are then quantified using Ellman's reagent (DTNB), and the amount of active maleimide is calculated by subtraction.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conjugation yield Maleimide Hydrolysis: The maleimide group has been hydrolyzed and is no longer reactive.- Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. - Use freshly prepared maleimide-functionalized liposomes for conjugation. - Consider using a post-insertion method for incorporating the maleimide-lipid.[2]
Inactive Thiol Groups: Disulfide bonds in the protein/peptide are not reduced.- Treat your thiol-containing molecule with a reducing agent like TCEP or DTT prior to conjugation.[3] - Quantify the free thiol concentration using Ellman's assay to confirm successful reduction.[6]
Incorrect Molar Ratio: Insufficient maleimide groups are available for reaction.- Optimize the molar ratio of maleimide to thiol. Start with a 10-20 fold excess of maleimide and test lower ratios.[3]
Liposome Aggregation Suboptimal pH or High Ionic Strength: The surface charge of the liposomes is insufficient to prevent aggregation.- Maintain the pH of the buffer within a range that ensures the stability of all components (typically 5.5-7.5 for neutral liposomes).[7] - If aggregation is observed, consider reducing the salt concentration in the buffer.[7]
Improper Storage: Liposomes are unstable under the storage conditions.- Store liposome formulations at 4°C. Freezing can induce aggregation upon thawing.[8] - For long-term storage, consider lyophilization with a cryoprotectant like sucrose or trehalose.[9]
Inconsistent Results Variability in Liposome Preparation: Differences in the preparation method lead to batch-to-batch variation.- Use a standardized and reliable method for liposome preparation, such as the thin-film hydration method followed by extrusion, to ensure a controlled size distribution.[7]
Degradation of Reagents: The 18:1 PE MCC lipid or the thiol-containing molecule has degraded.- Store lipids and other reagents according to the manufacturer's instructions. - Prepare stock solutions of reagents fresh before use.

Data Presentation

Table 1: Effect of pH on Maleimide Stability

pH Reaction Rate with Thiols Selectivity for Thiols Competing Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis

This table summarizes the general effects of pH on the maleimide-thiol reaction.[1]

Table 2: Influence of Maleimide:Thiol Molar Ratio on Conjugation Efficiency

Maleimide:Thiol Molar Ratio Molecule Conjugation Efficiency Reaction Conditions Reference
2:1cRGDfK peptide84 ± 4%30 min, RT, 10 mM HEPES pH 7.0[4]
5:111A4 nanobody58 ± 12%2 h, RT, PBS pH 7.4[4]

Table 3: Typical Physicochemical Characteristics of Maleimide-Functionalized Liposomes

Parameter Typical Value Significance
Size (Hydrodynamic Diameter) ~100 nmAffects stability, in vivo circulation time, and cellular uptake.[10]
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform size distribution.
Zeta Potential -20 to -40 mVInfluences stability and interaction with cells. A more negative zeta potential can indicate maleimide hydrolysis.[10]

These values can vary depending on the specific lipid composition and preparation method.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar vesicles with a defined size.

Materials:

  • Primary lipid (e.g., DOPC or DSPC)

  • This compound

  • Cholesterol (optional, for membrane stability)

  • Chloroform

  • Hydration buffer (e.g., PBS, pH 7.2)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the lipids (e.g., a 9:1 molar ratio of primary lipid to this compound) in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. c. Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film by adding the pre-warmed hydration buffer. The temperature should be above the phase transition temperature of the lipids. b. Agitate the flask by gentle swirling or vortexing to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to the extruder. c. Extrude the suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles with a more uniform size distribution.[8]

  • Storage: a. Store the prepared liposomes at 4°C.

Protocol 2: Maleimide-Thiol Conjugation

This protocol provides a general procedure for conjugating a thiol-containing molecule to maleimide-functionalized liposomes.

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • Thiol-containing molecule (e.g., protein or peptide)

  • Reaction buffer (e.g., PBS, pH 7.2, degassed)

  • Reducing agent (e.g., TCEP, if necessary)

  • Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

Procedure:

  • Reduction of Disulfide Bonds (if necessary): a. Dissolve the thiol-containing molecule in the degassed reaction buffer. b. Add a 10-100x molar excess of TCEP to the solution. c. Incubate for 20-30 minutes at room temperature.[3]

  • Conjugation Reaction: a. Add the reduced thiol-containing molecule to the maleimide-functionalized liposome suspension to achieve the desired molar ratio (e.g., 1:10 thiol to maleimide). b. Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.

  • Quenching: a. Add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.

  • Purification: a. Remove the unreacted molecule and quenching reagent by a suitable method such as size-exclusion chromatography or dialysis.

Protocol 3: Quantification of Active Maleimides by Indirect Ellman's Assay

This protocol allows for the determination of the concentration of reactive maleimide groups on the liposome surface.

Materials:

  • Maleimide-functionalized liposomes

  • Cysteine standard solution of known concentration

  • Ellman's reagent (DTNB) solution (4 mg/mL in reaction buffer)

  • Reaction buffer (0.1 M sodium phosphate, pH 8.0)

  • Spectrophotometer

Procedure:

  • Reaction with Cysteine: a. Incubate a known volume of the maleimide-liposome suspension with a known excess of the cysteine standard solution for 1 hour.

  • Quantification of Unreacted Cysteine: a. To the reaction mixture, add the Ellman's reagent solution. b. Incubate at room temperature for 15 minutes. c. Measure the absorbance at 412 nm.

  • Calculation: a. Create a standard curve using known concentrations of cysteine reacted with Ellman's reagent. b. Determine the concentration of unreacted cysteine in your sample from the standard curve. c. Calculate the amount of active maleimide by subtracting the amount of unreacted cysteine from the initial amount of cysteine added.[2]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_conj Conjugation cluster_char Characterization & Purification lipid_film 1. Lipid Film Formation hydration 2. Hydration lipid_film->hydration extrusion 3. Extrusion hydration->extrusion reduction 4. Thiol Reduction (Optional) extrusion->reduction conjugation 5. Maleimide-Thiol Reaction reduction->conjugation quenching 6. Quenching conjugation->quenching purification 7. Purification quenching->purification characterization 8. Characterization purification->characterization

Caption: Experimental workflow for preparing and functionalizing this compound liposomes.

troubleshooting_logic cluster_maleimide Maleimide Issues cluster_thiol Thiol Issues cluster_ratio Reaction Conditions start Low Conjugation Yield hydrolysis Check for Maleimide Hydrolysis start->hydrolysis disulfide Check for Disulfide Bonds start->disulfide ratio Optimize Molar Ratio start->ratio check_ph Verify pH (6.5-7.5) hydrolysis->check_ph fresh_lipo Use Fresh Liposomes hydrolysis->fresh_lipo reduce Reduce with TCEP/DTT disulfide->reduce

Caption: Troubleshooting logic for low yield in maleimide-thiol liposome conjugation.

References

Technical Support Center: 18:1 PE MCC Proteoliposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the preparation and handling of 18:1 PE MCC proteoliposomes. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the aggregation of this compound proteoliposomes in a question-and-answer format.

Q1: What are the primary causes of aggregation in my this compound proteoliposome preparations?

Aggregation of proteoliposomes is a common issue that can stem from several factors related to both the lipid composition and the protein conjugation process.[1][2] The primary reasons include:

  • Insufficient Electrostatic Repulsion: The principal lipid, 18:1 PE (DOPE), is a neutral phospholipid. Without the inclusion of charged lipids, the liposomes have a low surface charge, leading to insufficient electrostatic repulsion to prevent them from aggregating.[2]

  • Inter-liposomal Cross-linking: The "MCC" component, likely a maleimide-based crosslinker for protein conjugation, can cause significant aggregation. If the protein has multiple reactive thiol groups, or if the protein-to-lipid ratio is too high, the crosslinker can form bridges between separate proteoliposomes, leading to large aggregates.[3][4]

  • Properties of 18:1 PE (DOPE): DOPE is known to form non-lamellar, inverted hexagonal phases, which can compromise the integrity of the lipid bilayer and promote fusion and aggregation.[5][6] Its stability is also sensitive to pH.[5]

  • High Protein Concentration: Higher concentrations of the incorporated protein can increase the likelihood of aggregation, both of the protein itself and the resulting proteoliposomes.[7][8]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer are critical.[2][9] High salt concentrations can screen the surface charge, reducing electrostatic repulsion, while a pH close to the isoelectric point of the protein can lead to protein precipitation and subsequent proteoliposome aggregation.[10] Extreme pH values can also lead to the hydrolysis of phospholipids.[2]

  • Preparation and Storage Issues: The method of preparation, such as the efficiency of detergent removal or extrusion, can impact the initial size and stability.[2][11] Improper storage can also lead to long-term stability issues.[]

Q2: How can I prevent aggregation during the covalent conjugation of my protein to the MCC-functionalized liposomes?

Liposome aggregation is a major problem associated with the covalent attachment of proteins.[3][4] Here are several strategies to mitigate this:

  • Incorporate PEGylated Lipids: Including a small percentage (0.8-2 mol%) of PEG-modified lipids, such as DOPE-PEG2000, in your lipid formulation provides a steric barrier on the liposome surface.[3][13] This physically hinders the close approach of liposomes, thereby preventing inter-liposomal cross-linking during the conjugation reaction.[3][4] A balance must be struck, as too much PEG can inhibit the desired protein coupling.[3]

  • Optimize Protein-to-Lipid Ratio: A high density of protein on the liposome surface increases the chances of cross-linking. Systematically lowering the protein concentration during the conjugation step can help identify an optimal ratio that favors intra-liposomal conjugation without causing aggregation.

  • Control Reaction Stoichiometry: Ensure the molar ratio of the reactive protein to the MCC-lipid is carefully controlled to minimize excess unreacted maleimide groups that could potentially react non-specifically.

Q3: My proteoliposomes aggregate after preparation. What aspects of my buffer should I re-evaluate?

Buffer composition is crucial for maintaining the stability of your proteoliposome suspension.[1][2] Consider the following:

  • pH: The pH of your buffer can influence the surface charge of the proteoliposomes and the stability of the incorporated protein.[14][15] For liposomes containing DOPE, maintaining a pH between 5.5 and 7.5 is generally recommended for consistent size and surface charge.[2] Avoid pH values near the isoelectric point of your protein to prevent it from precipitating.[10]

  • Ionic Strength: High concentrations of salts in the buffer can diminish the electrostatic repulsion between liposomes by screening the surface charge, which can lead to aggregation.[2] If you observe aggregation, consider reducing the salt concentration in your buffer.

  • Chelating Agents: The presence of divalent cations like Ca²⁺ and Mg²⁺ can sometimes induce aggregation of liposomes.[1] The addition of a chelating agent like EDTA can help prevent this.[1]

Q4: Can the lipid composition be modified to improve the stability of my proteoliposomes?

Yes, modifying the lipid composition is a highly effective strategy to enhance stability.

  • Incorporate Charged Lipids: To increase electrostatic repulsion, include a small percentage (e.g., 5-10 mol%) of a charged lipid in your formulation.[2] For a negative charge, consider lipids like 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) or 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS). A zeta potential of at least ±30 mV is generally indicative of a stable liposomal suspension.[2]

  • Add Cholesterol: Cholesterol can act as a "buffer" for membrane fluidity, preventing the lipid bilayer from becoming too rigid or too fluid.[14] This helps to maintain the integrity of the liposome across a range of conditions and can improve stability.[16]

  • Use Saturated Lipids: While your core lipid is 18:1 PE, if your application allows, incorporating saturated phospholipids can enhance stability as they are less prone to oxidation than unsaturated lipids.[1][]

Quantitative Data Summary

The following tables provide recommended starting points for optimizing your this compound proteoliposome formulation and experimental conditions to minimize aggregation.

Table 1: Recommended Lipid Compositions for Enhanced Stability

ComponentMolar Percentage (mol%)PurposeCitation
18:1 PE (DOPE)78 - 93Main structural lipid[5]
Charged Lipid (e.g., DOPG)5 - 10Increase surface charge and electrostatic repulsion[2]
18:1 PE-MCC1 - 2For covalent protein attachment[3]
Cholesterol10 - 30Stabilize the lipid bilayer[14][16]
DOPE-PEG20000.8 - 2Provide steric hindrance to prevent aggregation[3][13]

Table 2: Optimized Buffer and Experimental Parameters

ParameterRecommended Range/ValueRationaleCitation
pH 6.5 - 7.5Maintain liposome integrity and protein stability[2][17]
Ionic Strength (NaCl) 50 - 150 mMAvoid charge screening at high concentrations[2]
Protein:Lipid Ratio (w/w) 1:100 to 1:1000Lower ratios reduce the chance of cross-linking[18]
Zeta Potential > ±30 mVIndicates sufficient electrostatic repulsion for stability[2]
Storage Temperature 4°C (short-term) or -80°C (long-term with cryoprotectant)Minimize degradation and aggregation over time[10]

Experimental Protocols

Protocol: Preparation of this compound Proteoliposomes via Detergent Removal and Extrusion

This protocol describes a general method for preparing proteoliposomes, incorporating steps to minimize aggregation.

Materials:

  • Lipids: 18:1 PE (DOPE), DOPG, 18:1 PE-MCC, DOPE-PEG2000

  • Organic Solvent: Chloroform

  • Hydration Buffer: e.g., 50 mM HEPES, 100 mM NaCl, pH 7.0

  • Detergent: e.g., n-Octyl-β-D-glucopyranoside (β-OG)

  • Detergent Removal: Bio-Beads SM-2

  • Protein of interest (with reactive thiol groups)

  • Extruder and polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, combine the desired lipids (e.g., DOPE, DOPG, 18:1 PE-MCC, DOPE-PEG2000) dissolved in chloroform.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[19]

  • Hydration and Liposome Formation:

    • Hydrate the dry lipid film with the hydration buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

    • The solution should appear milky.[11]

  • Extrusion:

    • To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder.[2] This should result in a more translucent suspension.

  • Detergent Solubilization and Protein Incorporation:

    • To the prepared liposome suspension, add the detergent (e.g., β-OG) to a final concentration that destabilizes the liposomes without forming micelles.[11][20]

    • Add the purified protein of interest to the detergent-destabilized liposomes at the desired protein-to-lipid ratio.

    • Incubate the mixture for a specified time (e.g., 30 minutes) at a suitable temperature to allow for protein insertion.[11]

  • Detergent Removal:

    • Remove the detergent by adding Bio-Beads.[20] The amount of Bio-Beads should be in excess relative to the amount of detergent.

    • Incubate with gentle agitation, replacing the Bio-Beads with fresh ones periodically to ensure complete detergent removal. The solution will become cloudy as proteoliposomes form.[21]

  • Purification:

    • Separate the proteoliposomes from unincorporated protein and residual detergent using a method like size exclusion chromatography or density gradient centrifugation.[11]

  • Characterization:

    • Analyze the size distribution and aggregation state of the proteoliposomes using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess surface charge and stability.

    • Confirm protein incorporation using SDS-PAGE and a protein quantification assay.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_protein Protein Incorporation cluster_analysis Analysis A 1. Lipid Mixing (18:1 PE, DOPG, PE-MCC, PE-PEG) B 2. Thin Film Evaporation A->B C 3. Hydration (Buffer) B->C D 4. Extrusion (100 nm) C->D E 5. Add Detergent & Purified Protein D->E Unilamellar Vesicles F 6. Incubate E->F G 7. Detergent Removal (e.g., Bio-Beads) F->G H 8. Purification (e.g., SEC) G->H Crude Proteoliposomes I 9. Characterization (DLS, Zeta Potential) H->I H->I Purified Proteoliposomes

Caption: Workflow for this compound Proteoliposome Preparation.

aggregation_mechanism cluster_good Desired Outcome: No Aggregation cluster_bad Problem: Inter-liposomal Cross-linking liposome1 Liposome protein1 Protein liposome1->protein1 MCC-Thiol Linkage peg1 PEG liposome1->peg1 liposome2 Liposome protein2 Protein liposome2->protein2 MCC-Thiol liposome3 Liposome protein2->liposome3 Cross-link

Caption: Mechanism of MCC-Mediated Aggregation.

troubleshooting_tree A Aggregation Observed? B Check Buffer: pH (6.5-7.5)? Ionic Strength (<150mM)? A->B Yes H No Aggregation A->H No C Check Lipid Mix: Charged Lipid (5-10%)? PEG-Lipid (1-2%)? B->C No E Adjust Buffer B->E Yes D Check Protein: Concentration too high? C->D No F Reformulate Lipids C->F Yes G Decrease Protein:Lipid Ratio D->G Yes

Caption: Troubleshooting Decision Tree for Aggregation Issues.

References

Technical Support Center: Quality Control of 18:1 PE MCC Containing Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 18:1 PE (MCC) containing vesicles. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is 18:1 PE MCC and what is its primary application in vesicle formulations?

A1: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], or this compound, is a maleimide-functionalized phospholipid.[1] It contains two oleic acid (18:1) chains and a phosphoethanolamine (PE) headgroup modified with a maleimide group.[1][2] Its primary application is to covalently attach thiol-containing molecules, such as proteins, peptides, or other ligands, to the surface of a lipid bilayer without significantly disrupting the membrane's integrity or permeability.[1] This makes it invaluable for creating targeted drug delivery systems and for biophysical studies involving protein-lipid interactions.[1]

Q2: What are the critical quality control (QC) parameters to assess for my this compound vesicles?

A2: The critical QC parameters include vesicle size (hydrodynamic diameter), size distribution (Polydispersity Index, PDI), zeta potential (surface charge), morphology (lamellarity and shape), and the purity and stability of the lipid components. Characterization is essential as these parameters influence the stability, targeting, and overall in-vitro and in-vivo performance of the vesicles.[3]

Q3: How do I choose the most appropriate characterization techniques for my vesicles?

A3: A multi-technique approach is recommended for comprehensive characterization:

  • Dynamic Light Scattering (DLS): Ideal for rapid determination of average vesicle size, size distribution (PDI), and zeta potential.[4][5] It is a valuable tool for routine checks of batch-to-batch consistency.

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): Provides direct visualization of vesicle morphology, including size, shape, and lamellarity (the number of lipid bilayers).[6][7] Unlike conventional TEM, cryo-TEM visualizes vesicles in their near-native, hydrated state, avoiding artifacts from dehydration or staining.[6][8]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the lipid components and to quantify lipid composition, helping to detect any degradation such as hydrolysis or oxidation.[9][10]

Q4: What is a typical acceptable size and Polydispersity Index (PDI) for vesicles prepared by extrusion?

A4: For vesicles prepared by extrusion through a 100 nm pore size membrane, a typical mean diameter would be in the range of 100-130 nm. The Polydispersity Index (PDI) should ideally be below 0.2, indicating a monodisperse and homogenous population of vesicles. Values below 0.1 are considered excellent. A high PDI suggests a broad size distribution or the presence of aggregates.[11]

Troubleshooting Guide

Problem: My DLS results show a high PDI (>0.3) and/or multiple size peaks.

This issue suggests a heterogeneous sample, which could be due to several factors.

Potential Cause Recommended Solution
Inefficient Size Reduction Increase the number of extrusion cycles (a minimum of 11-21 passes is often recommended) to ensure uniform vesicle formation.[12][13]
Vesicle Aggregation 1. Check the pH and ionic strength of your buffer. Electrostatic repulsion can be sensitive to buffer conditions. 2. Decrease the vesicle concentration before measurement. 3. If using this compound for conjugation, ensure the maleimide groups have reacted or have been quenched to prevent cross-linking.
Lipid Degradation The presence of lipid hydrolysis products (lysophospholipids) can alter membrane properties and lead to instability. Use fresh, high-purity lipids and store them properly under an inert atmosphere.[14] Analyze lipid integrity via HPLC.
Contamination Ensure all glassware is scrupulously clean. Filter all buffers through a 0.22 µm filter before use.
Problem: My vesicles are aggregating over time in storage.

Vesicle aggregation is a common stability issue that can compromise experimental results.

Potential Cause Recommended Solution
Suboptimal Storage Temperature Store vesicles at 4°C. Avoid freezing unless specific cryoprotectants are included, as freeze-thaw cycles can disrupt vesicle structure.
Hydrolysis/Oxidation Unsaturated 18:1 acyl chains are susceptible to oxidation.[14] Prepare vesicles using degassed buffers and store them in sealed vials with an inert gas (e.g., argon) in the headspace.[12][13] Hydrolysis is more rapid in aqueous solutions; consider preparing fresh batches for critical experiments.[14]
Incorrect Formulation The inclusion of charged lipids (e.g., phosphatidylglycerol) or PEGylated lipids can increase colloidal stability through electrostatic or steric repulsion, respectively.
Problem: Cryo-TEM images show non-spherical vesicles or many multilamellar structures.

Cryo-TEM provides a direct look at vesicle morphology, and deviations from the expected unilamellar, spherical shape can indicate formulation or preparation issues.

Potential Cause Recommended Solution
Ineffective Extrusion The presence of multilamellar vesicles (MLVs) indicates that the extrusion process was incomplete.[3] Ensure the extruder is assembled correctly and perform a sufficient number of passes.
Osmotic Imbalance A mismatch between the osmolarity of the buffer inside and outside the vesicles can cause them to appear deflated or irregular in shape. Ensure the hydration buffer and any dilution buffers are isotonic.
Vitrification Artifacts If the sample is too thick or the blotting is insufficient, it can lead to artifacts. The vitrification process should be optimized to preserve the native structure.[8]
Lipid Composition Certain lipid compositions can favor non-lamellar phases or induce curvature stress. Ensure the molar ratio of lipids used is appropriate for stable bilayer formation.
Problem: Low efficiency of protein/peptide conjugation to this compound.

The maleimide group on this compound is designed for specific conjugation with free thiols (sulfhydryl groups).

Potential Cause Recommended Solution
Hydrolysis of Maleimide Group The maleimide ring can hydrolyze and become non-reactive, especially at pH values above 7.5. Always use freshly prepared vesicles or recently purchased this compound lipid. Perform conjugation reactions at a pH between 6.5 and 7.5.
Oxidation of Thiol Groups The thiol group on the protein/peptide can oxidize to form disulfide bonds, preventing reaction with the maleimide. Perform the conjugation reaction in a buffer containing a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
Incorrect Molar Ratios Optimize the molar ratio of the thiol-containing molecule to the this compound lipid. A 2:1 ratio of CS:lipid has been used successfully.[12][13]
Steric Hindrance The reactive site on the molecule may be sterically hindered. Consider engineering a linker to extend the thiol group away from the bulk of the molecule.

Experimental Protocols & Data

Table 1: Typical Quality Control Specifications for this compound Vesicles (100 nm Extrusion)
ParameterMethodSpecificationCommon Issues
Mean Hydrodynamic Diameter DLS100 - 130 nmOversized (aggregation), undersized (degradation)
Polydispersity Index (PDI) DLS< 0.2High PDI (heterogeneity, aggregation)
Zeta Potential DLSVaries with buffer pH and lipid headgroupsValue close to zero may indicate instability
Morphology Cryo-TEMSpherical, unilamellarMultilamellar structures, irregular shapes
Lipid Purity HPLC> 99% (for starting material)Degradation peaks (lysophospholipids, oxidized species)
Protocol 1: Vesicle Preparation via Lipid Film Hydration and Extrusion
  • Lipid Film Preparation: In a round-bottom flask, combine the desired lipids (e.g., a 99.5:0.5 molar ratio of a primary phospholipid like POPC to this compound) dissolved in chloroform.[12][13]

  • Solvent Evaporation: Dry the lipids to a thin film using a rotary evaporator. To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours or overnight.[12][13]

  • Hydration: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the dried lipid film to achieve the final total lipid concentration (e.g., 1-10 mM). Hydrate the film by vortexing or gentle agitation, which results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[12][13]

  • Sizing: Pass the MLV suspension through the extruder membrane 21-51 times.[12][13] This forces the lipids to reassemble into large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Storage: Store the final vesicle suspension at 4°C in a sealed container. For long-term storage, consider back-filling the container with argon to prevent oxidation.[12][13]

Protocol 2: Vesicle Size and PDI Analysis by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute the vesicle suspension in the same buffer used for hydration to a suitable concentration to avoid multiple scattering effects.[5][11] A 1:100 dilution is a common starting point.[5]

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).[15]

  • Measurement: Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

  • Data Acquisition: Perform at least three replicate measurements for each sample to ensure reproducibility.[11]

  • Analysis: Analyze the correlation function using the cumulants method to obtain the Z-average diameter and the Polydispersity Index (PDI).

Protocol 3: Vesicle Morphology Analysis by Cryo-TEM
  • Grid Preparation: Glow-discharge a lacey carbon TEM grid to make the surface hydrophilic.[16]

  • Sample Application: Apply 3-4 µL of the vesicle suspension to the grid.

  • Blotting and Plunging: Blot the grid with filter paper to create a thin aqueous film and immediately plunge-freeze it into liquid ethane cooled by liquid nitrogen.[16] This vitrifies the sample, preserving the vesicle structure.

  • Imaging: Transfer the vitrified grid to a cryo-TEM holder and image at cryogenic temperatures (e.g., under liquid nitrogen).[8]

  • Analysis: Acquire images at various magnifications to assess overall sample quality and individual vesicle morphology, including lamellarity and size distribution.[6]

Visual Guides

QC_Workflow cluster_prep Vesicle Preparation cluster_qc Quality Control Analysis cluster_eval Evaluation prep Lipid Film Hydration & Extrusion dls DLS Analysis (Size, PDI, Zeta) prep->dls Characterize Sample cryotem Cryo-TEM Analysis (Morphology, Lamellarity) prep->cryotem Characterize Sample hplc HPLC Analysis (Lipid Purity) prep->hplc Characterize Sample spec Compare to Specifications dls->spec cryotem->spec hplc->spec pass PASS: Proceed to Conjugation/Experiment spec->pass Meets Specs fail FAIL: Troubleshoot & Re-prepare spec->fail Out of Spec fail->prep Reformulate

Fig 1. General quality control workflow for this compound vesicles.

DLS_Troubleshooting start DLS Result: High PDI (>0.2) or Multiple Peaks q1 Are there peaks >1µm? start->q1 a1_yes Yes: Likely Dust or Large Aggregates q1->a1_yes Yes q2 Is the main peak broader than expected? q1->q2 No sol1 Solution: Filter sample (0.22µm) Use filtered buffer a1_yes->sol1 end_node Re-analyze Sample sol1->end_node a2_yes Yes: Inefficient Sizing or Aggregation q2->a2_yes Yes q3 Are there multiple, distinct small peaks? q2->q3 No sol2 Solution: Increase extrusion cycles Optimize buffer/concentration a2_yes->sol2 sol2->end_node a3_yes Yes: Possible Micelles or Degradation Products q3->a3_yes Yes sol3 Solution: Check lipid quality (HPLC) Ensure concentration is above CMC a3_yes->sol3 sol3->end_node

Fig 2. Decision tree for troubleshooting DLS data.

References

reducing non-specific binding with 18:1 PE MCC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with 18:1 PE-MCC (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]). Our goal is to help you minimize non-specific binding and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 18:1 PE-MCC and what is it used for?

A1: 18:1 PE-MCC is a maleimide-functionalized phospholipid. It contains two oleic acid (18:1) chains, a phosphoethanolamine (PE) headgroup, and a maleimidomethyl)cyclohexane-carboxamide (MCC) linker with a terminal maleimide group.[[“]] The maleimide group reacts specifically with thiol (sulfhydryl) groups, making 18:1 PE-MCC an ideal lipid for covalently conjugating cysteine-containing peptides, proteins, and other thiol-modified molecules to the surface of lipid bilayers, such as liposomes and supported lipid bilayers.[[“]] This is commonly used in applications like targeted drug delivery, vaccine development, and biophysical studies of membrane interactions.[2][3]

Q2: What are the primary causes of non-specific binding when using 18:1 PE-MCC?

A2: Non-specific binding (NSB) in experiments involving 18:1 PE-MCC can arise from several factors:

  • Hydrophobic Interactions: The oleoyl lipid tails of 18:1 PE-MCC can non-specifically interact with hydrophobic regions of proteins or other molecules.

  • Electrostatic Interactions: The phosphate group in the PE headgroup is negatively charged at physiological pH, which can lead to non-specific binding of positively charged molecules.

  • Maleimide Group Reactivity: While highly selective for thiols at optimal pH, the maleimide group can react with other nucleophiles, such as amines (e.g., lysine residues), at higher pH values (above 7.5-8.0), leading to off-target conjugation.[4][5]

  • Hydrolysis of Maleimide: The maleimide ring can undergo hydrolysis, especially at neutral to alkaline pH, rendering it inactive for thiol conjugation.[4][6][7] This can lead to an increase in unreacted molecules that might contribute to background signal.

  • Surface Properties: The overall charge and composition of the liposome or lipid bilayer can influence its propensity for non-specific interactions with cellular components or other molecules in the assay.

Q3: What is the optimal pH for maleimide-thiol conjugation with 18:1 PE-MCC?

A3: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[4][5] In this range, the thiol group is sufficiently deprotonated to be reactive, while the competing side reaction with amines is minimized.[4] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[5]

Q4: How can I prevent hydrolysis of the maleimide group on 18:1 PE-MCC?

A4: To minimize hydrolysis, it is recommended to:

  • Prepare solutions of 18:1 PE-MCC fresh before use.

  • If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations.[4]

  • Avoid prolonged incubation at neutral or alkaline pH before the conjugation reaction.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to non-specific binding in experiments with 18:1 PE-MCC.

Issue 1: High Background Signal in Cell-Based Assays

Possible Causes & Solutions

  • Non-specific binding of liposomes to cells:

    • Solution: Incorporate polyethylene glycol (PEG)-lipid conjugates (e.g., DSPE-PEG) into your liposome formulation. PEG creates a hydrophilic layer that sterically hinders non-specific interactions with cell surfaces.[8][9][10] The density of the PEG layer is critical; higher densities generally lead to reduced non-specific uptake.[9]

    • Solution: Use blocking agents in your cell culture medium during the experiment. Common blocking agents include Bovine Serum Albumin (BSA) or casein.

  • Electrostatic interactions:

    • Solution: Increase the ionic strength of your buffer by adding NaCl (e.g., up to 150 mM). This can help to shield electrostatic interactions between the charged lipid headgroups and cell surface proteins.

Issue 2: Low or No Specific Conjugation of Thiol-Containing Molecule

Possible Causes & Solutions

  • Maleimide hydrolysis:

    • Solution: Ensure that the 18:1 PE-MCC is fresh and has been stored properly. Prepare liposomes or lipid bilayers containing 18:1 PE-MCC immediately before the conjugation step. Perform the conjugation reaction at a pH between 6.5 and 7.5.[4][5]

  • Oxidation of thiols:

    • Solution: Ensure that the thiol groups on your protein or peptide are reduced and available for conjugation. This can be achieved by pre-treating your molecule with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred over DTT (dithiothreitol) as it does not need to be removed before the conjugation reaction.[4]

  • Incorrect molar ratio of reactants:

    • Solution: Optimize the molar ratio of the maleimide group (on the liposome) to the thiol group (on the molecule to be conjugated). A 2:1 to 5:1 maleimide to thiol molar ratio is often a good starting point for optimization.[11]

Issue 3: High Non-Specific Binding to Assay Surfaces (e.g., microplates, sensor chips)

Possible Causes & Solutions

  • Hydrophobic interactions with the surface:

    • Solution: Block the surface with a protein-based blocking agent like BSA or casein.

    • Solution: Add a non-ionic surfactant, such as Tween-20 (0.05% - 0.1%), to the buffers to reduce hydrophobic interactions.

  • Electrostatic interactions with the surface:

    • Solution: Adjust the pH of the buffer to be near the isoelectric point of the interacting molecules to minimize net charge.

    • Solution: Increase the salt concentration of the buffer to screen electrostatic interactions.

Data Presentation

Table 1: Effect of PEGylation on Non-Specific Liposome Uptake

The inclusion of PEGylated lipids in liposome formulations is a common strategy to reduce non-specific binding and uptake. The density of the PEG layer influences the targeting efficiency.

PEG-DSPE (mol%)PEG ConformationRelative Non-Specific Cellular InteractionTargeting Efficiency
5MushroomHighHigh
10Mushroom-to-Brush TransitionModerateHigh
20BrushLowLow
30BrushVery LowVery Low
40Dense BrushVery LowNegligible
50Dense BrushVery LowNegligible

Data adapted from studies on the effect of PEG surface density on nanoparticle interactions.[9] At low PEG densities, the "mushroom" conformation allows for some non-specific interactions but also enables targeted binding. As the PEG density increases, the "brush" conformation provides a more effective steric barrier against both non-specific and targeted interactions.

Experimental Protocols

Protocol 1: Preparation of 18:1 PE-MCC Containing Liposomes

This protocol describes a general method for preparing liposomes incorporating 18:1 PE-MCC using the lipid film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., DOPC)

  • 18:1 PE-MCC

  • Cholesterol (optional, for membrane stability)

  • PEGylated lipid (e.g., DSPE-PEG2000, optional, for reducing NSB)

  • Chloroform

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve the lipids in chloroform at the desired molar ratio (e.g., 90% DOPC, 5% Cholesterol, 5% 18:1 PE-MCC).

  • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing for 5-10 minutes.

  • The lipid suspension is then subjected to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the liposome suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) for 11-21 passes using a mini-extruder. This will produce unilamellar vesicles of a defined size.

  • The resulting liposomes containing 18:1 PE-MCC are ready for conjugation.

Protocol 2: Quantification of Non-Specific Binding to Cells

This protocol outlines a method to quantify the non-specific binding of fluorescently labeled liposomes to cultured cells.

Materials:

  • Fluorescently labeled liposomes (with and without the targeting ligand)

  • Cultured cells in a multi-well plate

  • Cell culture medium

  • Blocking buffer (e.g., cell culture medium with 1% BSA)

  • PBS

  • Fluorometer or fluorescence microscope

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Wash the cells with PBS.

  • Pre-incubate the cells with a blocking buffer for 30 minutes at 37°C to block non-specific binding sites.

  • Prepare different concentrations of your fluorescently labeled liposomes (both targeted and non-targeted control liposomes) in the blocking buffer.

  • Remove the blocking buffer from the cells and add the liposome solutions.

  • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • To measure non-specific binding, incubate a separate set of cells with a high concentration of the unlabeled targeted liposomes for 30 minutes before adding the fluorescently labeled targeted liposomes. This will block the specific binding sites.

  • After incubation, remove the liposome solutions and wash the cells three times with cold PBS to remove unbound liposomes.

  • Lyse the cells and measure the fluorescence intensity using a fluorometer. Alternatively, visualize and quantify the fluorescence per cell using a fluorescence microscope.

  • Data Analysis:

    • Total Binding: Fluorescence from cells incubated with targeted liposomes.

    • Non-Specific Binding: Fluorescence from cells pre-incubated with excess unlabeled targeted liposomes before adding the labeled targeted liposomes.

    • Specific Binding: Total Binding - Non-Specific Binding.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Liposome Conjugation and Binding Assay cluster_prep Liposome Preparation cluster_conjugation Conjugation cluster_binding Cell Binding Assay Lipid_Mixing 1. Mix Lipids (DOPC, Cholesterol, 18:1 PE-MCC) Film_Formation 2. Form Thin Film Lipid_Mixing->Film_Formation Hydration 3. Hydrate Film Film_Formation->Hydration Extrusion 4. Extrude to Form Unilamellar Vesicles Hydration->Extrusion Add_Thiol_Molecule 5. Add Thiol-Molecule (Peptide/Protein) Extrusion->Add_Thiol_Molecule Incubate 6. Incubate (pH 6.5-7.5) Add_Thiol_Molecule->Incubate Quench 7. Quench Reaction (e.g., with Cysteine) Incubate->Quench Purify 8. Purify Conjugate (e.g., SEC) Quench->Purify Add_Liposomes 11. Add Conjugated Liposomes Purify->Add_Liposomes Seed_Cells 9. Seed Cells Block 10. Block with BSA Seed_Cells->Block Block->Add_Liposomes Incubate_Cells 12. Incubate Add_Liposomes->Incubate_Cells Wash 13. Wash Unbound Incubate_Cells->Wash Analyze 14. Analyze Binding (Fluorescence) Wash->Analyze Signaling_Pathway Potential Non-Specific Activation of Innate Immune Signaling by Lipid Nanoparticles LNP Lipid Nanoparticle (containing 18:1 PE-MCC) TLR4 Toll-like Receptor 4 (TLR4) LNP->TLR4 Non-specific interaction MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NFkB->Cytokines

References

Technical Support Center: Optimizing 18:1 PE MCC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1 PE (DOPE) MCC for the conjugation of thiol-containing molecules to liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for 18:1 PE MCC reactions with thiol-containing molecules?

The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[1][2] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide group of the this compound, while minimizing side reactions.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1]

Q2: What are common side reactions to be aware of during the conjugation?

Several side reactions can occur:

  • Maleimide Hydrolysis: At pH values of 8.0 or higher, the maleimide ring can open, forming an unreactive maleic acid amide derivative.[2]

  • Reaction with Amines: Maleimides can react with primary amines, such as the side chain of lysine residues, at physiological or higher pH.[1]

  • Thiazine Rearrangement: If you are conjugating a peptide with an N-terminal cysteine, a side reaction can lead to the formation of a thiazine structure. This is more prominent at neutral or higher pH.[1][3] To minimize this, consider performing the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated.[1]

Q3: How should this compound and the conjugated liposomes be stored?

This compound should be stored at -20°C.[][5][6] For short-term storage of aqueous solutions of maleimide-functionalized liposomes, a slightly acidic buffer (pH 6.0-6.5) at 4°C is recommended.[1] Long-term storage of maleimide-functionalized nanoparticles at 20°C can lead to a significant loss of reactivity (~40% after 7 days).[1]

Troubleshooting Guide

Low Conjugation Efficiency

Potential Cause 1: Suboptimal pH

The reaction rate is significantly slower at pH values below 6.5 because the thiol is less likely to be in its reactive thiolate anion form.[1]

  • Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[1] Commonly used buffers include phosphate-buffered saline (PBS), Tris, and HEPES, provided they do not contain thiols.[7]

Potential Cause 2: Thiol Oxidation

Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[1] This can be catalyzed by divalent metal ions.[1]

  • Solution:

    • Reduce Disulfide Bonds: If your protein or peptide contains disulfide bonds, they must be reduced before conjugation.[1]

      • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[1]

      • DTT (dithiothreitol): A strong reducing agent, but excess DTT must be removed before conjugation to prevent it from competing with your target molecule.[1]

    • Prevent Re-oxidation:

      • Degas your buffers to remove dissolved oxygen.[1]

      • Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions.[1]

Potential Cause 3: Incorrect Stoichiometry

The molar ratio of this compound to your thiol-containing molecule is crucial.

  • Solution: Optimize the molar ratio. A 10-20 fold molar excess of maleimide is a common starting point for labeling proteins.[1] However, for larger molecules or nanoparticles, steric hindrance may be a factor, and the ratio may need to be adjusted.[1] For example, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.[2]

Experimental Protocols

General Protocol for Conjugation of a Thiol-Containing Peptide to this compound Liposomes

  • Liposome Preparation: Prepare liposomes containing this compound at the desired molar percentage using your standard protocol (e.g., lipid film hydration followed by extrusion).

  • Disulfide Bond Reduction (if necessary):

    • Dissolve your thiol-containing peptide or protein in a degassed buffer (e.g., PBS with 5 mM EDTA, pH 7.2).

    • Add a 10-100 fold molar excess of TCEP.

    • Incubate at room temperature for 20-30 minutes.[7]

  • Conjugation Reaction:

    • Add the reduced peptide/protein solution to the liposome suspension.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Purification: Remove unconjugated peptide/protein and other reagents using a suitable method such as size exclusion chromatography or dialysis.

Quantitative Data Summary

Table 1: Recommended Buffer Conditions for this compound Reactions

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Optimal for specific and efficient maleimide-thiol reaction.[1][2]
Buffers PBS, HEPES, Tris (thiol-free)Commonly used and compatible with the reaction.[7]
Additives 1-5 mM EDTAChelates metal ions that can catalyze thiol oxidation.[1]

Table 2: Molar Ratios for Maleimide-Thiol Conjugation

ApplicationRecommended Maleimide:Thiol Molar RatioReference
General Protein Labeling10:1 to 20:1[1]
Small Peptide (cRGDfK)2:1[2]
Nanobody5:1[2]

Visual Guides

G Troubleshooting Workflow for Low Conjugation Yield start Low Conjugation Yield check_ph Check Reaction pH start->check_ph ph_ok Is pH 6.5-7.5? check_ph->ph_ok check_thiol Verify Free Thiol Availability thiol_oxidized Are Disulfides Reduced? Are Chelators/Degassing Used? check_thiol->thiol_oxidized check_ratio Evaluate Molar Ratio ratio_optimized Is Maleimide in Excess? check_ratio->ratio_optimized ph_ok->check_thiol Yes adjust_ph Adjust pH to 6.5-7.5 ph_ok->adjust_ph No thiol_oxidized->check_ratio Yes reduce_disulfides Add TCEP/DTT Use Degassed Buffer with EDTA thiol_oxidized->reduce_disulfides No optimize_ratio Optimize Maleimide:Thiol Ratio (e.g., 2:1 to 20:1) ratio_optimized->optimize_ratio No success Improved Yield ratio_optimized->success Yes adjust_ph->check_ph reduce_disulfides->check_thiol optimize_ratio->check_ratio

Caption: Troubleshooting workflow for low conjugation yield.

G General Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis liposome_prep 1. Prepare Liposomes (with this compound) conjugation 4. Conjugation Reaction (pH 6.5-7.5, RT, 1-2h) liposome_prep->conjugation reagent_prep 2. Prepare Thiol Molecule (in degassed buffer) reduction 3. Reduce Disulfides (Optional) (e.g., with TCEP) reagent_prep->reduction reduction->conjugation purify 5. Purify Conjugate (e.g., SEC or Dialysis) conjugation->purify analyze 6. Characterize Conjugate purify->analyze

Caption: General experimental workflow for conjugation.

G Key Chemical Reactions and Side Reactions Maleimide Maleimide (on Liposome) Conjugate Stable Thioether Bond (Desired Product) Maleimide->Conjugate + Thiol (pH 6.5-7.5) Hydrolysis Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolysis + H2O Thiol Thiol (on Molecule) Thiol->Conjugate Thiazine Thiazine Rearrangement (Side Product) Conjugate->Thiazine (if N-term Cys) High_pH High pH (>=8.0) High_pH->Hydrolysis N_Term_Cys N-Terminal Cysteine N_Term_Cys->Thiazine

Caption: Key chemical reactions in the MCC conjugation process.

References

Technical Support Center: Purification of 18:1 PE-MCC Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with proteins conjugated to 18:1 PE-MCC (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conjugation efficiency?

A1: Low conjugation efficiency in maleimide-based reactions, such as with MCC linkers, can stem from several factors:

  • Suboptimal pH: The ideal pH for the maleimide-thiol reaction is between 6.5 and 7.5. A pH above 8.0 can lead to hydrolysis of the maleimide group, while a pH below 6.5 can result in a slow reaction rate.

  • Presence of reducing agents: Reagents like DTT or β-mercaptoethanol in your protein buffer will compete for the maleimide linker, reducing the efficiency of protein conjugation. Ensure these are removed prior to the reaction, for example, by dialysis or using a desalting column.

  • Oxidized thiols: The target cysteine residues on your protein may have formed disulfide bonds. These will need to be reduced and the reducing agent subsequently removed before starting the conjugation.

  • Insufficient linker concentration: The molar ratio of the linker to the protein is a critical parameter. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.

Q2: How can I remove unreacted 18:1 PE-MCC after the conjugation reaction?

A2: Due to the lipid component (18:1 PE), the unreacted linker is amphiphilic and may be challenging to remove. Several methods can be employed:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger conjugated protein from the smaller, unreacted linker.

  • Dialysis or Diafiltration: Using a membrane with an appropriate molecular weight cut-off (MWCO) can remove the small linker molecules. However, due to the lipid tail, the linker may form micelles that are too large to pass through the pores efficiently. Multiple, extensive buffer exchanges are often necessary.

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. The conjugated protein will be more hydrophobic than the unconjugated protein and can be separated from it. The free linker will also bind strongly and can be eluted separately.

Q3: My conjugated protein seems to be aggregating and precipitating. What can I do?

A3: Aggregation is a common issue when working with lipid-conjugated proteins due to the increased hydrophobicity.

  • Optimize buffer conditions: The addition of non-ionic detergents (e.g., Tween-20, Triton X-100) or other stabilizing agents to the buffer can help to keep the conjugated protein soluble. The concentration of these additives should be carefully optimized.

  • Work at lower concentrations: Performing the conjugation and purification steps at lower protein concentrations can reduce the likelihood of aggregation.

  • Handle with care: Avoid vigorous vortexing or harsh physical treatments that can promote protein denaturation and aggregation. Gentle mixing is recommended.

Q4: How can I confirm that the conjugation was successful?

A4: Several analytical techniques can be used to verify the successful conjugation of your protein:

  • SDS-PAGE: The conjugated protein will have a higher molecular weight than the unconjugated protein, resulting in a noticeable band shift on an SDS-PAGE gel.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugated protein, allowing you to determine the number of linker molecules attached to each protein.

  • UV-Vis Spectroscopy: If the linker has a chromophore, you can use UV-Vis spectroscopy to quantify the degree of labeling.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of 18:1 PE-MCC conjugated proteins.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Conjugated Protein 1. Inefficient conjugation reaction.2. Protein loss during purification steps.3. Aggregation and precipitation of the conjugate.1. Review the conjugation protocol (see FAQ A1). Optimize pH and linker-to-protein ratio.2. For SEC, ensure the column is properly packed and equilibrated. For dialysis, ensure the MWCO is appropriate. Consider alternative purification methods like HIC.3. Add stabilizing agents to your buffers (e.g., non-ionic detergents). Work at lower protein concentrations.
Presence of Unconjugated Protein in Final Product 1. Incomplete conjugation reaction.2. Ineffective purification method for separating conjugated from unconjugated protein.1. Increase the molar excess of the 18:1 PE-MCC linker or prolong the reaction time.2. Ion-exchange chromatography or hydrophobic interaction chromatography may provide better resolution than size exclusion if the conjugation results in a significant change in charge or hydrophobicity.
Presence of Free Linker in Final Product 1. Inefficient removal of excess linker.2. Micelle formation of the lipidated linker, preventing removal by SEC or dialysis.1. Perform an additional purification step (e.g., a second SEC run).2. Increase the volume and number of buffer exchanges during dialysis. Consider using a purification method that is not based on size, such as HIC.
Broad Peaks during Size Exclusion Chromatography 1. Protein aggregation.2. Non-specific interactions with the chromatography resin.1. Add detergents or other anti-aggregation agents to the mobile phase.2. Increase the salt concentration in the mobile phase (e.g., up to 500 mM NaCl) to reduce ionic interactions with the column matrix.

Experimental Protocols

Protocol 1: General Protein Conjugation with 18:1 PE-MCC
  • Protein Preparation:

    • Ensure your protein is in a buffer at pH 6.5-7.5 (e.g., PBS or HEPES).

    • The buffer must be free of any primary amines (like Tris) and thiols (like DTT).

    • If your protein's cysteine residues are oxidized, incubate with a 10-fold molar excess of a reducing agent like TCEP for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column.

  • Linker Preparation:

    • Dissolve the 18:1 PE-MCC in an organic solvent like DMSO or DMF to create a stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the 18:1 PE-MCC stock solution to your protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add a small molecule thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose a column with a fractionation range appropriate for the size of your conjugated protein.

  • Buffer Preparation: The mobile phase should be a buffer that maintains the stability and solubility of your conjugated protein. Consider adding a low concentration of a non-ionic detergent.

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of your chosen mobile phase.

  • Sample Loading: Load the quenched conjugation reaction mixture onto the column.

  • Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions. The conjugated protein should elute in the earlier fractions, followed by the unconjugated protein (if there is a significant size difference), and finally the small, unreacted linker.

  • Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugated protein.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis p Protein in Thiol-Free Buffer (pH 6.5-7.5) c Incubate 1-2h RT or overnight 4°C p->c Add Linker (10-20x excess) l 18:1 PE-MCC in DMSO/DMF l->c s Size Exclusion Chromatography (SEC) c->s Load Reaction Mixture a SDS-PAGE & Mass Spectrometry s->a Collect & Pool Fractions

Caption: Workflow for the conjugation and purification of 18:1 PE-MCC proteins.

troubleshooting_guide start Low Yield of Conjugated Protein cause1 Inefficient Conjugation? start->cause1 cause2 Protein Loss During Purification? start->cause2 cause3 Aggregation? start->cause3 sol1 Optimize Reaction: - Check pH (6.5-7.5) - Increase linker ratio cause1->sol1 sol2 Optimize Purification: - Check SEC column - Consider HIC cause2->sol2 sol3 Improve Solubility: - Add detergents - Lower protein concentration cause3->sol3

Caption: Troubleshooting logic for low yield of conjugated protein.

Validation & Comparative

A Head-to-Head Comparison of 18:1 PE MCC and 16:0 PE MCC for Advanced Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipids is paramount in constructing model membranes that accurately mimic cellular environments and effectively serve as platforms for experimentation. Among the functionalized lipids available, those featuring a maleimide group are invaluable for the covalent attachment of thiol-containing molecules such as peptides and proteins. This guide provides a comprehensive comparison of two commonly used maleimide-functionalized phosphoethanolamines: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(mcc-polyethylene glycol) (18:1 PE MCC) and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(mcc-polyethylene glycol) (16:0 PE MCC).

The primary distinction between these two lipids lies in their fatty acid composition, which dictates their physicochemical properties and, consequently, their suitability for different applications in membrane studies. This compound contains two oleic acid tails, which are unsaturated, while 16:0 PE MCC possesses two palmitic acid tails, which are saturated. This fundamental difference in acyl chain saturation is the key determinant of the membrane characteristics each lipid will confer.

Physicochemical Properties: A Tale of Two Tails

The saturation of the lipid acyl chains directly influences the phase transition temperature (Tm), which is the temperature at which a lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. This, in turn, affects membrane fluidity at a given experimental temperature.

PropertyThis compound (DOPE-MCC)16:0 PE MCC (DPPE-MCC)Reference
Synonyms 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]
Molecular Weight 985.25 g/mol 933.18 g/mol
Acyl Chain Composition Two 18-carbon chains with one cis double bond each (Unsaturated)Two 16-carbon chains with no double bonds (Saturated)
Phase Transition Temp. (Tm) of Base Lipid -16 to 10 °C (for DOPE)63 °C (for DPPE)
Expected Membrane Fluidity at 37°C High (Liquid-crystalline phase)Low (Gel phase)
Solubility Soluble in chloroform and other organic solventsSoluble in chloroform and other organic solvents

Note: The phase transition temperatures listed are for the base phospholipids, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE). The addition of the MCC-PEG headgroup may slightly alter these values, but the trend of 16:0 PE MCC having a significantly higher Tm than this compound remains.

Performance in Membrane Studies: Fluidity vs. Rigidity

The choice between this compound and 16:0 PE MCC will largely depend on the desired membrane characteristics for a specific application.

This compound: For Dynamic and Fluid Membranes

Due to its low phase transition temperature, membranes incorporating this compound are in a fluid, liquid-crystalline state at physiological temperatures (e.g., 37°C). This fluidity is often desirable for studies involving:

  • Membrane Protein Function: Many membrane proteins require a fluid lipid environment to undergo conformational changes necessary for their function.

  • Fusion Assays: The fusogenic properties of DOPE, the base lipid of this compound, can be advantageous in studies of membrane fusion and endosomal escape, particularly in gene delivery applications.

  • Receptor-Ligand Binding Kinetics: In some systems, a more fluid membrane can allow for faster diffusion of receptors and ligands, influencing binding kinetics.

16:0 PE MCC: For Stable and Ordered Membranes

Conversely, the high phase transition temperature of 16:0 PE MCC results in more rigid and ordered membranes at physiological temperatures. This property is beneficial for:

  • Liposome Stability: Liposomes formulated with saturated lipids like 16:0 PE MCC tend to be more stable and less prone to leakage compared to those made with unsaturated lipids.

  • Lipid Raft Studies: Saturated lipids are key components of lipid rafts, which are ordered microdomains within the cell membrane involved in signaling. 16:0 PE MCC can be used to create model membranes that mimic these raft-like environments.[1][2][3]

  • Controlled Release Studies: The rigidity of the membrane can be leveraged to design liposomal drug delivery systems with slower, more controlled release profiles.

Experimental Protocols

Below are generalized protocols for liposome formation and protein conjugation. The specific parameters may need to be optimized based on the experimental requirements.

Liposome Formation by Thin-Film Hydration
  • Lipid Film Preparation: Dissolve the desired lipids, including either this compound or 16:0 PE MCC, in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface. Further dry the film under vacuum for at least one hour to remove any residual solvent.

  • Hydration: Add an aqueous buffer to the flask and hydrate the lipid film by gentle agitation. To ensure proper hydration of 16:0 PE MCC-containing films, it is crucial to perform this step at a temperature above its phase transition temperature (i.e., >63°C). For this compound, hydration can be performed at room temperature.

  • Vesicle Sizing: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size or sonication.

Protein/Peptide Conjugation via Maleimide-Thiol Chemistry
  • Liposome Preparation: Prepare liposomes containing either this compound or 16:0 PE MCC as described above. The buffer used for hydration should be devoid of any thiol-containing reagents (e.g., DTT). A common buffer choice is HEPES-buffered saline (HBS) at a pH of 6.5-7.5.

  • Thiolated Molecule Preparation: Ensure the protein or peptide to be conjugated has a free thiol group. If necessary, reduce any disulfide bonds using a mild reducing agent like TCEP and subsequently remove the reducing agent.

  • Conjugation Reaction: Mix the maleimide-containing liposomes with the thiolated molecule. The reaction is typically carried out at room temperature for several hours or overnight with gentle stirring. The efficiency of the conjugation can be influenced by the membrane fluidity; in the case of 16:0 PE MCC, performing the reaction at a temperature closer to its Tm might increase the accessibility of the maleimide group, though this needs to be balanced with the stability of the protein.

  • Quenching and Purification: Quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine or β-mercaptoethanol. Separate the conjugated liposomes from unreacted protein/peptide using size exclusion chromatography or dialysis.

Visualizing the Impact of Membrane Fluidity on Receptor-Ligand Interactions

The choice between this compound and 16:0 PE MCC can be critical in studies of receptor-ligand binding at the membrane interface. A more fluid membrane (this compound) allows for faster lateral diffusion of both the conjugated ligand and the target receptor, potentially leading to a higher encounter rate and faster on-rate. Conversely, a more rigid membrane (16:0 PE MCC) may restrict diffusion, slowing down the binding kinetics. This relationship can be visualized as follows:

G cluster_0 Fluid Membrane (this compound) cluster_1 Rigid Membrane (16:0 PE MCC) Ligand_A Ligand Receptor_A Receptor Ligand_A->Receptor_A Fast Diffusion Higher Encounter Rate Ligand_B Ligand Receptor_B Receptor Ligand_B->Receptor_B Slow Diffusion Lower Encounter Rate

Membrane Fluidity and Receptor-Ligand Binding

Conclusion

The selection between this compound and 16:0 PE MCC is a critical decision in the design of membrane-based experiments. This compound is the lipid of choice for creating fluid, dynamic model membranes that are often necessary for studying the function of membrane proteins and fusion events. In contrast, 16:0 PE MCC provides a more stable and rigid membrane, making it ideal for applications requiring enhanced liposome stability, studies of ordered membrane domains, and controlled release systems. A thorough understanding of the inherent properties of these lipids will enable researchers to select the most appropriate tool for their specific scientific inquiry.

References

A Comparative Guide to 18:1 PE MCC and Other Maleimide Lipids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted drug delivery, the precise conjugation of targeting moieties to lipid-based nanocarriers is paramount. Maleimide-functionalized lipids are a cornerstone of this effort, enabling the covalent attachment of thiol-containing ligands such as antibodies, peptides, and aptamers to the surface of liposomes. This guide provides an objective comparison of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (18:1 PE MCC) with other commonly employed maleimide lipids, supported by experimental data and detailed protocols to aid researchers in selecting the optimal lipid for their applications.

Executive Summary

Maleimide lipids are essential for creating targeted liposomal drug delivery systems. The choice of maleimide lipid can significantly impact conjugation efficiency, stability of the final conjugate, and in vivo performance of the therapeutic. This guide focuses on comparing this compound with other prominent maleimide lipids, particularly DSPE-PEG-Maleimide, highlighting their structural differences and the resulting functional implications. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview for informed decision-making.

Structural and Functional Comparison of Maleimide Lipids

The performance of a maleimide lipid is intrinsically linked to its molecular structure, which includes the lipid anchor, the linker, and the maleimide headgroup.

This compound features a 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) anchor with two unsaturated oleic acid chains. This structure is designed for thiol-specific conjugation, allowing proteins and other ligands to be securely attached to membranes without significantly disrupting the bilayer's integrity. The phosphoethanolamine headgroup closely mimics native PE, which can be advantageous for creating stable liposomal formulations while maintaining membrane activity.

DSPE-PEG-Maleimide is another widely used maleimide lipid. It consists of a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) anchor, which has saturated fatty acid chains, and a polyethylene glycol (PEG) linker of varying length between the lipid anchor and the maleimide group[1][2]. The PEG linker provides a hydrophilic spacer that can increase the accessibility of the maleimide group for conjugation and can also confer "stealth" properties to the liposome, prolonging its circulation time in vivo[2][3].

Other notable maleimide lipids include those with different fatty acid chains, such as 16:0 PE MCC (with palmitic acid chains), and those with different linker chemistries[4].

Performance Comparison: Conjugation Efficiency, Stability, and In Vivo Efficacy

The ideal maleimide lipid should offer high conjugation efficiency, form a stable linkage with the targeting ligand, and contribute to the overall efficacy and safety of the drug delivery system.

Conjugation Efficiency
Stability of the Thiol-Maleimide Linkage

A critical aspect of maleimide chemistry is the stability of the resulting thiosuccinimide linkage. This bond can be susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, leading to premature cleavage of the targeting ligand in vivo[8][9]. Hydrolysis of the succinimide ring to form a stable, open-ring maleamic acid derivative can prevent this reversal[9][10]. The rate of hydrolysis can be influenced by the chemical environment, including the structure of the maleimide lipid itself[8][11]. For instance, the cyclohexane ring in the MCC linker of this compound may offer greater stability against hydrolysis compared to linkers with aromatic groups[7]. However, controlled and rapid hydrolysis post-conjugation is now seen as a desirable feature to ensure long-term stability in vivo[10].

In Vivo Performance

Maleimide-functionalized liposomes have demonstrated enhanced tumor retention and cellular uptake compared to their non-functionalized counterparts[1][2]. This is attributed to the ability of the maleimide group to react with thiols present on the surface of cells and in the tumor microenvironment[1]. Studies have shown that maleimide-modified liposomes can lead to more potent antitumor effects and reduced systemic toxicity of the encapsulated drug[2]. Furthermore, maleimide-functionalized liposomes can bind to endogenous albumin in the bloodstream, which can improve their tumor-targeting efficiency[12]. While specific comparative in vivo studies between liposomes formulated with this compound and DSPE-PEG-Maleimide are not prevalent in the literature, the general principle of enhanced performance for maleimide-functionalized liposomes is well-established.

Data Presentation

Table 1: Structural and Physicochemical Properties of Common Maleimide Lipids

FeatureThis compoundDSPE-PEG-Maleimide
Lipid Anchor 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
Fatty Acid Chains 18:1 (Oleoyl) - Unsaturated18:0 (Stearoyl) - Saturated
Linker 4-(p-maleimidomethyl)cyclohexane-carboxamide (MCC)Polyethylene Glycol (PEG) of varying lengths (e.g., 2000 Da)
Reactive Group MaleimideMaleimide
Solubility Soluble in organic solvents like chloroform[13]Amphiphilic, can form micelles in aqueous solutions[4]
Reported Purity Typically >98%Typically >95%

Table 2: Performance Characteristics of Maleimide-Functionalized Liposomes

ParameterThis compound-based LiposomesDSPE-PEG-Maleimide-based Liposomes
Conjugation Efficiency High, but quantitative comparisons are limited.Reported to be >95% with peptides under optimized conditions[5][7].
In Vitro Stability Forms stable liposomal formulations. The MCC linker may provide good stability against premature hydrolysis[7].PEG linker enhances stability in biological fluids[3]. The maleimide group is susceptible to hydrolysis, which can be influenced by pH and temperature[6].
In Vivo Half-life Data not readily available for direct comparison.The PEG linker is known to prolong circulation half-life[2][3].
Cellular Uptake Enhanced uptake in cancer cells has been demonstrated for maleimide-functionalized liposomes in general[1][2].Showed greater uptake in 4T1 cells compared to conventional liposomes[12].
Tumor Accumulation Maleimide functionalization, in general, leads to prolonged tumor retention[1][2].Accumulated in 4T1 tumors in mice more than conventional liposomes after intravenous injection[12].

Experimental Protocols

Protocol 1: Liposome Preparation using Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing maleimide-functionalized liposomes.

Materials:

  • Primary lipid (e.g., DOPC, DSPC)

  • Cholesterol

  • Maleimide lipid (e.g., this compound or DSPE-PEG-Maleimide)

  • Chloroform

  • Hydration buffer (e.g., PBS, HEPES-buffered saline, pH 6.5-7.5)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the primary lipid, cholesterol, and maleimide lipid in chloroform in a round-bottom flask at the desired molar ratio.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.

  • The resulting multilamellar vesicles (MLVs) are then downsized by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the lipid suspension through the membrane 10-20 times to obtain unilamellar vesicles (LUVs) with a uniform size distribution.

  • Store the prepared liposomes at 4°C until use.

Protocol 2: Thiol-Maleimide Conjugation to Liposomes

This protocol outlines the general procedure for conjugating a thiol-containing ligand to maleimide-functionalized liposomes.

Materials:

  • Maleimide-functionalized liposomes

  • Thiol-containing ligand (e.g., antibody Fab' fragment, cysteine-containing peptide)

  • Conjugation buffer (e.g., PBS, HEPES buffer, pH 6.5-7.5, degassed)

  • Quenching reagent (e.g., N-acetylcysteine or L-cysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare the thiol-containing ligand in the degassed conjugation buffer. If the ligand contains disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP and subsequently remove the reducing agent.

  • Mix the maleimide-functionalized liposomes with the thiol-containing ligand at a specific molar ratio (e.g., 10:1 maleimide:thiol).

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quench any unreacted maleimide groups by adding an excess of a quenching reagent like N-acetylcysteine.

  • Purify the conjugated liposomes from the unconjugated ligand and other reactants using size-exclusion chromatography (SEC).

  • Characterize the final product for conjugation efficiency, size, and zeta potential.

Protocol 3: Quantification of Maleimide Reactivity using Ellman's Assay

This is an indirect method to determine the amount of reactive maleimide on the surface of liposomes.

Materials:

  • Maleimide-functionalized liposomes

  • L-cysteine solution of known concentration

  • Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Phosphate buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Incubate a known amount of maleimide-functionalized liposomes with an excess of L-cysteine solution for a sufficient time (e.g., 2 hours) to ensure complete reaction.

  • Remove the liposomes from the reaction mixture, for example, by centrifugation or using a spin column.

  • To the supernatant containing the unreacted L-cysteine, add Ellman's reagent.

  • Measure the absorbance of the resulting yellow product (2-nitro-5-thiobenzoate, NTB) at 412 nm.

  • Create a standard curve of known L-cysteine concentrations reacting with Ellman's reagent.

  • Determine the concentration of unreacted L-cysteine in the sample from the standard curve.

  • The amount of reacted L-cysteine, which corresponds to the amount of reactive maleimide, is calculated by subtracting the unreacted L-cysteine from the initial amount of L-cysteine added.

Mandatory Visualization

Signaling Pathway Diagram

Antibody-drug conjugates (ADCs) and targeted liposomes often target cell surface receptors that are overexpressed in cancer cells, such as HER2 and EGFR. Upon binding, these delivery systems can be internalized, leading to the intracellular release of a cytotoxic payload. The binding of the targeting ligand can also interfere with the receptor's signaling cascade.

HER2_EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds HER2 HER2 HER2_EGFR_dimer HER2/EGFR Heterodimer HER2->HER2_EGFR_dimer EGFR->HER2_EGFR_dimer Dimerizes PI3K PI3K HER2_EGFR_dimer->PI3K Activates RAS RAS HER2_EGFR_dimer->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified HER2/EGFR signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation and characterization of targeted liposomes using maleimide lipids.

Liposome_Conjugation_Workflow Start Start Lipid_Film Lipid Film Formation (Primary Lipid, Cholesterol, Maleimide Lipid) Start->Lipid_Film Hydration Hydration with Aqueous Buffer Lipid_Film->Hydration Extrusion Extrusion for Size Homogenization Hydration->Extrusion Maleimide_Liposomes Maleimide-Functionalized Liposomes Extrusion->Maleimide_Liposomes Conjugation Thiol-Maleimide Conjugation Reaction Maleimide_Liposomes->Conjugation Thiol_Ligand Thiol-Containing Ligand Thiol_Ligand->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (Size, Zeta Potential, Conjugation Efficiency) Purification->Characterization End End Characterization->End

Caption: Workflow for preparing targeted liposomes.

Logical Relationship Diagram

This diagram illustrates the relationship between the structure of maleimide lipids and their performance characteristics in drug delivery applications.

Maleimide_Lipid_Logic Lipid_Structure Maleimide Lipid Structure Lipid_Anchor Lipid Anchor (e.g., DOPE, DSPE) Lipid_Structure->Lipid_Anchor Linker Linker (e.g., MCC, PEG) Lipid_Structure->Linker InVivo_Behavior In Vivo Behavior (Circulation, Uptake, Efficacy) Lipid_Anchor->InVivo_Behavior Influences membrane interaction & stability Conjugation_Efficiency Conjugation Efficiency Linker->Conjugation_Efficiency Affects accessibility of maleimide Stability Linkage Stability & Hydrolysis Rate Linker->Stability Influences hydrolysis and stability Linker->InVivo_Behavior Can provide 'stealth' properties Performance Performance Characteristics Conjugation_Efficiency->Performance Stability->Performance InVivo_Behavior->Performance

Caption: Structure-performance relationship of maleimide lipids.

References

A Researcher's Guide to Validating Protein Conjugation to 18:1 PE MCC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of proteins to lipid moieties like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (18:1 PE MCC) is a critical step in the development of targeted drug delivery systems, proteoliposomes, and functionalized biomaterials. This guide provides an objective comparison of common analytical techniques for validating this conjugation, complete with experimental data and detailed protocols.

The conjugation of a protein to this compound typically relies on the reaction between a thiol group on a cysteine residue of the protein and the maleimide group of the lipid.[1][2] This Michael addition reaction forms a stable thioether bond, anchoring the protein to the lipid.[2] Validating the success and efficiency of this conjugation is paramount to ensure the quality and functionality of the final product.

Comparative Analysis of Validation Techniques

A multi-faceted approach is often necessary to fully characterize the protein-lipid conjugate. The choice of technique depends on the specific information required, such as the degree of conjugation, purity of the conjugate, and preservation of the protein's structural integrity. The following table summarizes the key quantitative data that can be obtained from common analytical methods.

Analytical TechniqueQuantitative Data ObtainedKey AdvantagesLimitations
SDS-PAGE Molecular Weight Shift, Purity EstimationRapid, inexpensive, and widely available for initial screening.[3]Provides only an estimate of molecular weight; denaturing conditions disrupt native protein structure.[3]
Mass Spectrometry (MS) Precise Molecular Weight of Conjugate, Confirmation of Covalent Bond, Drug-to-Antibody Ratio (DAR)High accuracy and sensitivity; can identify specific lipid and protein species.[4][5] Native MS can analyze non-covalent complexes.[4][6]Can be complex to interpret, especially with heterogeneous samples; instrumentation may not be readily available.[5]
Size-Exclusion Chromatography (SEC) Separation of Conjugate from Unconjugated Protein and Lipid, Purity AssessmentCan be coupled with other detectors (MALS, UV, dRI) for comprehensive characterization.[7]Calibration standards for conjugates may not be available, affecting absolute molecular weight determination.[7]
UV-Vis Spectroscopy Confirmation of Conjugation (if chromophores are involved), Protein and Conjugate ConcentrationSimple and quick for assessing overall reaction success if one component has a unique absorbance.[2]Indirect method; may not be suitable for all protein-lipid combinations.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation of protein conjugation.

Protocol 1: SDS-PAGE Analysis of Protein-18:1 PE MCC Conjugation

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to visualize the increase in molecular weight of a protein after successful conjugation to this compound.[3]

Materials:

  • Protein-18:1 PE MCC conjugate sample

  • Unconjugated protein control

  • This compound control

  • Laemmli sample buffer (with and without reducing agent, e.g., β-mercaptoethanol)

  • Precast or hand-cast polyacrylamide gels (appropriate percentage for protein size)

  • SDS-PAGE running buffer

  • Molecular weight markers

  • Coomassie Brilliant Blue or silver stain

  • Destaining solution

Procedure:

  • Sample Preparation: Mix the conjugate, unconjugated protein, and lipid control with Laemmli sample buffer. Prepare both reducing and non-reducing samples.

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Loading: Load the prepared samples and molecular weight markers into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Destaining: Destain the gel to reduce background and enhance band visibility.

  • Analysis: A successful conjugation will result in a new band with a higher molecular weight compared to the unconjugated protein.[3] The absence of the unconjugated protein band indicates high conjugation efficiency.

Protocol 2: Mass Spectrometry for Precise Mass Determination

Mass spectrometry provides an accurate determination of the molecular weight of the protein-lipid conjugate, confirming the covalent linkage.[2]

Materials:

  • Protein-18:1 PE MCC conjugate sample, purified

  • Matrix solution (for MALDI-TOF) or appropriate solvent for electrospray ionization (ESI)

  • Mass spectrometer (MALDI-TOF or ESI-MS)

Procedure:

  • Sample Preparation: Prepare the sample according to the specific requirements of the mass spectrometer. For MALDI-TOF, the sample is co-crystallized with a matrix. For ESI-MS, the sample is dissolved in a suitable solvent.

  • Mass Analysis: Introduce the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Interpretation: The resulting spectrum will show a peak corresponding to the mass of the protein plus the mass of the conjugated this compound. The absence of a peak for the unconjugated protein confirms high conjugation efficiency.

Alternative Conjugation Chemistries

While maleimide-thiol chemistry is widely used, it's important to be aware of its limitations and potential alternatives. The thioether bond formed can be susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione in vivo.[8]

Alternative ChemistryLinkage StabilityKey Advantages
Thiol-yne "Click" Chemistry Very HighForms a highly stable thioether linkage.[9]
Julia-Kocienski Ligation HighForms a stable linkage and shows superior stability in human plasma compared to maleimide conjugates.[8]
Carbonylacrylic Reagents HighForms fully stable conjugates when exposed to glutathione and in plasma.[10]

Visualizing the Process

Diagrams can aid in understanding the experimental workflow and the underlying chemical reactions.

G cluster_prep Sample Preparation cluster_reaction Conjugation Reaction cluster_validation Validation Protein Thiol-containing Protein Mix Mix Protein and Lipid (pH 6.5-7.5) Protein->Mix Lipid This compound (Maleimide) Lipid->Mix SDSPAGE SDS-PAGE Mix->SDSPAGE Observe MW Shift MassSpec Mass Spectrometry Mix->MassSpec Confirm Precise Mass SEC Size-Exclusion Chromatography Mix->SEC Assess Purity

Caption: Experimental workflow for protein conjugation to this compound and subsequent validation.

References

A Comparative Analysis of 18:1 PE MCC and DOPE in Liposomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of drug delivery, the selection of lipid components is a critical determinant of a liposomal formulation's success. Among the vast array of available lipids, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (18:1 PE MCC) represent two distinct and pivotal functionalities. While both share the same 18:1 phosphoethanolamine backbone, their headgroup modifications impart divergent properties that dictate their roles in liposomal drug delivery systems. DOPE is a quintessential "helper" lipid, renowned for its fusogenic properties that facilitate endosomal escape, whereas this compound is a "functionalized" lipid, engineered for the covalent attachment of targeting moieties to the liposome surface. This guide provides a comprehensive comparative analysis of these two lipids, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their formulation development.

Functional Comparison: Fusogenicity vs. Surface Conjugation

The primary distinction between DOPE and this compound lies in their mechanism of enhancing drug delivery.

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): This lipid is characterized by its conical shape, which does not favor the formation of stable bilayers on its own. However, when incorporated into a liposomal formulation with other bilayer-forming lipids, it can induce membrane instability, particularly under acidic conditions. This property is exploited in the design of pH-sensitive liposomes. As the liposome is internalized into the acidic environment of the endosome, DOPE undergoes a phase transition from a lamellar to an inverted hexagonal (HII) phase. This transition disrupts the endosomal membrane, facilitating the release of the encapsulated cargo into the cytoplasm and allowing it to evade lysosomal degradation.[1][][3]

  • This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]): This lipid features a maleimide group attached to the phosphoethanolamine headgroup. The maleimide group is a highly reactive Michael acceptor that readily forms stable thioether bonds with sulfhydryl (thiol) groups present in cysteine residues of proteins and peptides. This functionality allows for the covalent conjugation of targeting ligands, such as antibodies, antibody fragments, or peptides, to the surface of the liposome. These targeted liposomes can then specifically bind to and be internalized by cells that overexpress the corresponding receptor, a process often mediated by receptor-mediated endocytosis.[4][5][6]

Performance Metrics: A Comparative Overview

Direct quantitative comparisons in a single head-to-head study are scarce due to the fundamentally different roles of these lipids. However, representative data from various studies can illustrate their respective contributions to liposome performance.

Table 1: Performance Characteristics of DOPE-Containing Liposomes
Performance MetricTypical FormulationExperimental ConditionResultCitation(s)
pH-Dependent Drug Release DOPE/CHEMSpH 5.5 vs. pH 7.4~90% release at pH 5.5 in 6h; <10% release at pH 7.4 in 6h[7]
Membrane Fusion Efficiency DOTAP/DOPEFusion with model vesiclesHigh fusion efficiency, modulated by charge and membrane packing of the acceptor membrane.[8][9]
Endosomal Escape Efficiency Cationic Lipid/DOPECellular uptake studiesDOPE enhances the escape of DNA from the endosomal compartment.[3][10]

CHEMS: Cholesteryl hemisuccinate; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane

Table 2: Performance Characteristics of this compound (Targeted) Liposomes
Performance MetricTypical FormulationExperimental ConditionResultCitation(s)
Targeted Cellular Uptake Folate-PEG-DSPE LiposomesFolate receptor-expressing cellsSignificant increase in liposome binding and internalization compared to non-targeted liposomes.[11]
Ligand Density Optimization Biotinylated LipidsClathrin-mediated endocytosisTargeting has the greatest impact on endocytosis of liposomes of intermediate diameters.[4][5][6]
Intracellular Trafficking Ligand-Targeted LiposomesVarious cell linesInternalization primarily through receptor-mediated endocytosis, leading to endosomal trafficking.[8][12]

Folate-PEG-DSPE serves as a proxy for a ligand-conjugated lipid similar in function to a ligand attached via this compound.

Mechanisms of Action and Cellular Uptake Pathways

The distinct chemical natures of DOPE and this compound lead to different interactions with cells and subsequent intracellular fates.

DOPE-Mediated Endosomal Escape

Liposomes containing DOPE are typically taken up by cells through endocytosis. Once inside the endosome, the acidic environment triggers the fusogenic properties of DOPE, leading to the disruption of the endosomal membrane and the release of the liposomal contents into the cytoplasm.

DOPE_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome (Acidic pH) Liposome_DOPE DOPE-Containing Liposome Endocytosed_Liposome Endocytosed Liposome Liposome_DOPE->Endocytosed_Liposome Endocytosis Endosomal_Membrane Endosomal Membrane Endocytosed_Liposome->Endosomal_Membrane Fusion/ Disruption Drug_Release Drug Release Endosomal_Membrane->Drug_Release Endosomal Escape Cytoplasm Cytoplasm Drug_Release->Cytoplasm

Caption: DOPE-mediated endosomal escape of liposomal content.

This compound-Mediated Targeted Uptake

Liposomes functionalized with targeting ligands via this compound bind to specific receptors on the cell surface. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the liposome-receptor complex into an endosome. The subsequent fate of the liposome and its cargo depends on the specific receptor and intracellular trafficking pathways.

MCC_PE_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome Targeted_Liposome Targeted Liposome (via this compound) Receptor Cell Surface Receptor Targeted_Liposome->Receptor Binding Internalized_Complex Liposome-Receptor Complex Receptor->Internalized_Complex Receptor-Mediated Endocytosis Lysosome Lysosome Internalized_Complex->Lysosome Trafficking Drug_Release Drug Release Internalized_Complex->Drug_Release Endosomal Processing Cytoplasm Cytoplasm Drug_Release->Cytoplasm

Caption: Receptor-mediated endocytosis of a targeted liposome.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of liposomal formulations containing these lipids.

Liposome Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (ULVs) by extrusion or sonication.[13][14][15][16][17]

Materials:

  • Lipids (e.g., primary phospholipid, cholesterol, and DOPE or this compound)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Dissolve the lipids in the organic solvent in the round-bottom flask at the desired molar ratio.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature (Tc) of the lipids. This will form MLVs.

  • For ULV formation, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size. Repeat the extrusion process 10-20 times to obtain a homogenous population of liposomes.

Liposome_Preparation_Workflow Start Start Dissolve_Lipids Dissolve lipids in organic solvent Start->Dissolve_Lipids Evaporate_Solvent Evaporate solvent to form thin film Dissolve_Lipids->Evaporate_Solvent Hydrate_Film Hydrate film with aqueous buffer Evaporate_Solvent->Hydrate_Film Form_MLVs Formation of Multilamellar Vesicles (MLVs) Hydrate_Film->Form_MLVs Extrusion Extrusion through polycarbonate membranes Form_MLVs->Extrusion Form_ULVs Formation of Unilamellar Vesicles (ULVs) Extrusion->Form_ULVs End End Form_ULVs->End

Caption: Workflow for liposome preparation by thin-film hydration and extrusion.

Liposome Stability: Calcein Leakage Assay

This assay measures the integrity of the liposome membrane by monitoring the release of a fluorescent dye, calcein, from the aqueous core.[18][19][20][21][22][23][24][25][26]

Materials:

  • Calcein-encapsulated liposomes

  • Buffer for dilution

  • Triton X-100 solution (for complete lysis)

  • Fluorometer

Procedure:

  • Prepare liposomes encapsulating a self-quenching concentration of calcein (e.g., 50-100 mM).

  • Remove unencapsulated calcein by size exclusion chromatography.

  • Dilute the calcein-loaded liposomes in the release buffer.

  • Incubate the liposome suspension under the desired experimental conditions (e.g., different pH values, presence of serum).

  • At various time points, measure the fluorescence intensity (F_t) at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

  • At the end of the experiment, add Triton X-100 to a final concentration of 1% (v/v) to lyse all liposomes and measure the maximum fluorescence intensity (F_max).

  • Calculate the percentage of calcein leakage at each time point using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_0 is the initial fluorescence intensity.

Calcein_Leakage_Assay Start Start Prepare_Liposomes Prepare calcein-loaded liposomes Start->Prepare_Liposomes Remove_Free_Dye Remove unencapsulated calcein Prepare_Liposomes->Remove_Free_Dye Incubate Incubate under experimental conditions Remove_Free_Dye->Incubate Measure_Fluorescence Measure fluorescence (Ft) at time points Incubate->Measure_Fluorescence Lyse_Liposomes Lyse liposomes with Triton X-100 Measure_Fluorescence->Lyse_Liposomes Measure_Max_Fluorescence Measure maximum fluorescence (Fmax) Lyse_Liposomes->Measure_Max_Fluorescence Calculate_Leakage Calculate % leakage Measure_Max_Fluorescence->Calculate_Leakage End End Calculate_Leakage->End

Caption: Workflow for the calcein leakage stability assay.

Liposome Fusion: FRET-Based Assay

This assay quantifies the fusion of liposomal membranes by measuring the change in Förster Resonance Energy Transfer (FRET) between two fluorescently labeled lipids.[27][28][29][30][31][32][33][34]

Materials:

  • Two populations of liposomes:

    • Donor liposomes containing a FRET donor (e.g., NBD-PE)

    • Acceptor liposomes containing a FRET acceptor (e.g., Rhodamine-PE)

  • Buffer

  • Fluorometer

Procedure:

  • Prepare two separate populations of liposomes, one labeled with the FRET donor and the other with the FRET acceptor.

  • Mix the donor and acceptor liposomes in the desired ratio.

  • Induce fusion using the desired method (e.g., change in pH for pH-sensitive liposomes, addition of fusogenic agents).

  • Monitor the fluorescence emission of the donor fluorophore over time.

  • Upon fusion, the donor and acceptor probes will be diluted in the fused membrane, leading to a decrease in FRET and an increase in the donor's fluorescence emission.

  • The extent of fusion can be calculated by normalizing the fluorescence intensity to that of a control sample where fusion is maximized by the addition of a detergent like Triton X-100.

FRET_Fusion_Assay Start Start Prepare_Liposomes Prepare donor (NBD-PE) and acceptor (Rho-PE) liposomes Start->Prepare_Liposomes Mix_Liposomes Mix donor and acceptor liposome populations Prepare_Liposomes->Mix_Liposomes Induce_Fusion Induce fusion (e.g., pH change) Mix_Liposomes->Induce_Fusion Monitor_Fluorescence Monitor donor fluorescence emission over time Induce_Fusion->Monitor_Fluorescence Analyze_Data Analyze increase in donor fluorescence to quantify fusion Monitor_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the FRET-based liposome fusion assay.

Conclusion

The choice between incorporating this compound and DOPE into a liposomal formulation is fundamentally a strategic one, dictated by the desired drug delivery mechanism. DOPE is the lipid of choice for applications requiring efficient intracellular delivery of the encapsulated payload, particularly for drugs that need to reach the cytoplasm to exert their effect. Its pH-sensitive fusogenic properties are a powerful tool for overcoming the endosomal barrier. In contrast, this compound is indispensable for creating targeted drug delivery systems. By enabling the attachment of specific ligands, it allows for the selective delivery of liposomes to target cells, thereby enhancing therapeutic efficacy and reducing off-target effects. Understanding the distinct roles and performance characteristics of these two lipids is paramount for the rational design of advanced and effective liposomal drug delivery systems.

References

A Head-to-Head Comparison: Unveiling the Advantages of 18:1 PE MCC over NHS-Ester Lipids for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal reactive lipid for liposomal and nanoparticle surface modification.

In the landscape of drug delivery and nanomedicine, the functionalization of lipid-based carriers is paramount for achieving targeted therapies and enhanced diagnostics. The choice of conjugation chemistry dictates the efficiency, stability, and homogeneity of the final product. This guide provides an in-depth, data-supported comparison between two prevalent classes of reactive lipids: 18:1 PE MCC, which utilizes maleimide-thiol chemistry, and N-hydroxysuccinimide (NHS)-ester lipids, which target primary amines. We will demonstrate the distinct advantages of this compound in terms of specificity, stability, and reaction conditions, empowering you to make an informed decision for your research.

The Chemical Foundation: A Tale of Two Reactive Groups

The core difference between these two lipids lies in their reactive head groups and the functional groups they target.

This compound (Maleimide-functionalized Phosphatidylethanolamine) leverages the highly specific and efficient Michael addition reaction between a maleimide and a thiol (sulfhydryl) group, typically found in cysteine residues of peptides and proteins.[1][2] This reaction proceeds optimally under mild pH conditions (6.5-7.5) to form a stable thioether bond.[2] The reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines at a neutral pH, highlighting its remarkable chemoselectivity.[2]

NHS-ester lipids , on the other hand, react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[3] This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[4] However, a significant drawback of NHS-esters is their susceptibility to hydrolysis, a competing reaction with water that renders the lipid inactive. This hydrolysis is accelerated at higher pH values.[5]

Key Performance Advantages of this compound

The choice of conjugation chemistry has profound implications for the quality and performance of the final liposomal product. Here, we delineate the key advantages of employing this compound.

1. Unparalleled Specificity for Site-Directed Conjugation: The maleimide-thiol reaction is exceptionally specific, allowing for precise, site-directed conjugation to cysteine residues.[2] This is a critical advantage when working with proteins and peptides, as a single cysteine can be engineered at a specific location to ensure uniform orientation and a defined ligand-to-liposome ratio. In contrast, proteins typically possess multiple lysine residues, leading to a heterogeneous population of conjugates when using NHS-ester lipids, with random attachment points and a varied number of attached ligands.

2. Enhanced Stability of the Reactive Lipid: The maleimide group of this compound exhibits greater stability in aqueous buffers compared to the NHS-ester group.[4] NHS-esters are notoriously prone to rapid hydrolysis, with a half-life that can be as short as 10 minutes at pH 8.6.[6] This instability necessitates that the conjugation reaction be performed immediately after the preparation of the NHS-ester lipid-containing liposomes and can significantly reduce conjugation efficiency. The maleimide group is more resilient, providing a wider experimental window and more consistent results.[4]

3. Milder and More Favorable Reaction Conditions: The optimal pH range for the maleimide-thiol reaction (6.5-7.5) is closer to physiological pH.[2] This is particularly advantageous when working with pH-sensitive biomolecules, helping to preserve their native structure and function. The higher pH required for efficient NHS-ester conjugation can potentially lead to the denaturation or aggregation of sensitive proteins.

4. Formation of a Stable Covalent Linkage: The thioether bond formed through the maleimide-thiol reaction is generally stable under physiological conditions.[1] While the potential for a retro-Michael reaction exists, which can lead to reversibility, this is often minimal and can be further mitigated by optimizing the linker chemistry.[2][7][8] The amide bond formed from the NHS-ester reaction is also highly stable.[3][9]

Quantitative Data at a Glance

To facilitate a clear comparison, the following tables summarize the critical parameters of each conjugation chemistry.

Table 1: A Comparative Overview of Reaction Parameters

FeatureThis compound (Maleimide)NHS-Ester Lipids
Target Group Thiol (-SH)Primary Amine (-NH₂)
Optimal pH 6.5 - 7.5[2]7.2 - 8.5[4]
Reaction Product Thioether BondAmide Bond
Specificity High (Site-directed to Cys)[2]Moderate (Multiple Lys residues)
Reaction Rate Rapid with Thiols[2]Moderate, competes with hydrolysis

Table 2: Stability and Competing Reactions

FeatureThis compound (Maleimide)NHS-Ester Lipids
Reactive Group Stability Relatively stable in aqueous solution[4]Prone to rapid hydrolysis[5]
Half-life of Reactive Group Hours at pH 7~4-5 hours at pH 7, ~10 min at pH 8.6[6]
Bond Stability Stable Thioether[1]Very Stable Amide[9]
Primary Side Reaction Hydrolysis of maleimide at pH > 7.5; Retro-Michael reaction[1][2]Hydrolysis of NHS-ester[5]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the functionalization of liposomes using both this compound and NHS-ester lipids.

Protocol 1: Liposome Functionalization via Maleimide-Thiol Conjugation

This protocol outlines the conjugation of a thiol-containing molecule to liposomes incorporating this compound.[10][11][12]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • This compound

  • Thiol-containing molecule (e.g., cysteine-terminated peptide)

  • Reaction Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.0

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

Procedure:

  • Liposome Preparation:

    • Prepare a lipid mixture in chloroform containing DOPC, cholesterol, and this compound at a desired molar ratio (e.g., 55:40:5).

    • Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours.

    • Hydrate the lipid film with the reaction buffer to form multilamellar vesicles (MLVs).

    • Form large unilamellar vesicles (LUVs) by extruding the MLV suspension 21 times through a 100 nm polycarbonate membrane.

  • Thiolated Molecule Preparation:

    • If necessary, reduce any disulfide bonds in the thiol-containing molecule by incubation with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

    • Remove excess TCEP using a desalting column.

  • Conjugation:

    • Add the thiol-containing molecule to the liposome suspension at a 2:1 molar ratio of thiol to this compound.

    • Incubate the mixture for 2 hours at room temperature with gentle shaking.

  • Purification:

    • Separate the functionalized liposomes from unreacted molecules by passing the reaction mixture through an SEC column equilibrated with the reaction buffer.

Protocol 2: Liposome Functionalization via NHS-Ester-Amine Conjugation

This protocol describes the conjugation of an amine-containing molecule to liposomes containing an NHS-ester lipid.[13][14]

Materials:

  • DOPC

  • Cholesterol

  • DSPE-PEG(2000)-NHS

  • Amine-containing molecule (e.g., protein)

  • Reaction Buffer: 10 mM PBS, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 100 mM Tris-HCl, pH 8.0

  • SEC column

Procedure:

  • Liposome Preparation:

    • Prepare LUVs containing the NHS-ester lipid using the same method as in Protocol 1, using the reaction buffer for hydration.

  • Conjugation:

    • Immediately after liposome preparation, add the amine-containing molecule to the liposome suspension at a desired molar ratio.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to hydrolyze any unreacted NHS-ester groups.

  • Purification:

    • Purify the functionalized liposomes using an SEC column as described in Protocol 1.

Visualizing the Chemical Pathways and Workflow

To further clarify the processes, the following diagrams illustrate the reaction mechanisms and the general experimental workflow.

reaction_mechanisms cluster_maleimide This compound Reaction cluster_nhs NHS-Ester Lipid Reaction Liposome-Maleimide Liposome-Maleimide Thioether Bond Stable Thioether Linkage Liposome-Maleimide->Thioether Bond + Thiol (R-SH) pH 6.5-7.5 Liposome-NHS Liposome-NHS Amide Bond Stable Amide Linkage Liposome-NHS->Amide Bond + Amine (R-NH2) pH 7.2-8.5 Hydrolysis Inactive Lipid Liposome-NHS->Hydrolysis + H2O

Caption: A comparison of the reaction pathways for this compound and NHS-ester lipids.

experimental_workflow Lipid Film Preparation Lipid Film Preparation Hydration & Extrusion Hydration & Extrusion Lipid Film Preparation->Hydration & Extrusion Liposome Formation Liposome Formation Hydration & Extrusion->Liposome Formation Conjugation Reaction Conjugation Reaction Liposome Formation->Conjugation Reaction + Ligand Purification (SEC) Purification (SEC) Conjugation Reaction->Purification (SEC) Functionalized Liposomes Functionalized Liposomes Purification (SEC)->Functionalized Liposomes

Caption: A generalized workflow for the surface functionalization of liposomes.

Conclusion: The Clear Choice for Precision and Reliability

References

A Comparative Guide to 18:1 PE MCC for Thiol-Specific Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (18:1 PE MCC) with alternative lipid-anchoring technologies. The focus is on the performance and stability of the resulting bioconjugates, supported by experimental data and detailed protocols for key methodologies.

Introduction to this compound

This compound is a maleimide-functionalized phospholipid widely used for the covalent attachment of thiol-containing molecules, such as proteins and peptides, to the surface of liposomes and nanodiscs.[1] This lipid anchor is essential in various biochemical and biophysical applications, including targeted drug delivery and the study of membrane protein function.[1] The 18:1 (dioleoyl) acyl chains contribute to the fluidity of the lipid bilayer, while the maleimide group provides a reactive site for specific conjugation to sulfhydryl groups found in cysteine residues.

Comparison of Thiol-Reactive Lipid Anchors

The performance of this compound can be compared with several alternatives based on key parameters such as conjugation efficiency, stability of the resulting linkage, and the specific requirements of the application.

Table 1: Comparison of Common Thiol-Reactive Lipid Anchors

FeatureThis compoundDSPE-PEG-MaleimideN-Aryl MaleimidesVinyl Sulfones
Reactive Group N-alkyl MaleimideN-alkyl Maleimide with PEG spacerN-aryl MaleimideVinyl Sulfone
Acyl Chains 18:1 (dioleoyl)18:0 (distearoyl)VariesVaries
Linkage Formed Thioether (succinimide ring)Thioether (succinimide ring)Thioether (more stable succinimide)Thioether
Conjugation pH 6.5 - 7.5[2]6.5 - 7.56.5 - 7.57.0 - 8.5
Linkage Stability Moderate (prone to retro-Michael reaction)[3]Moderate (prone to retro-Michael reaction)High (hydrolyzes to a stable ring-opened form)[3]High (forms a stable, irreversible bond)
Key Advantage Mimics native PE liposomes, promotes membrane fusion.[1]PEG spacer provides a hydrophilic shield, reducing non-specific binding and increasing circulation time.[4]Increased stability of the conjugate, reducing premature payload release.[3]Forms a highly stable and irreversible bond.
Considerations Potential for thiol exchange in vivo.[2][3]Potential for thiol exchange; PEG may interfere with some biological interactions.May require longer reaction times for hydrolysis to the stable form.Slower reaction rate compared to maleimides.

Experimental Protocols

General Protocol for Protein Conjugation to Maleimide-Functionalized Liposomes

This protocol outlines the key steps for conjugating a thiol-containing protein to liposomes incorporating this compound or other maleimide-functionalized lipids.

a. Preparation of Maleimide-Containing Liposomes:

  • A lipid film is prepared by dissolving the desired lipids (e.g., a base phospholipid like POPC, cholesterol, and 1-5 mol% of this compound) in chloroform.[5][6]

  • The solvent is evaporated under a stream of nitrogen gas, followed by drying under vacuum to remove any residual solvent.[5][6]

  • The lipid film is hydrated with an appropriate buffer (e.g., HEPES or PBS, pH 6.5-7.5) to form multilamellar vesicles (MLVs).[5]

  • The MLV suspension is then subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) of a uniform size distribution.[5][6]

b. Thiolation of Protein (if necessary):

  • If the protein of interest does not have a free cysteine residue, it can be thiolated using reagents like Traut's reagent (2-iminothiolane) or by introducing a cysteine residue through site-directed mutagenesis.

c. Reduction of Disulfide Bonds:

  • To ensure the availability of free sulfhydryl groups for conjugation, any disulfide bonds within the protein should be reduced. This can be achieved by incubating the protein with a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine). TCEP is preferred over DTT as it does not need to be removed prior to the maleimide reaction.[7]

d. Conjugation Reaction:

  • The prepared maleimide-containing liposomes are mixed with the thiol-containing protein in a reaction buffer with a pH between 6.5 and 7.5.[2]

  • A 10-20 fold molar excess of the maleimide linker relative to the protein is often used as a starting point for optimization.[7]

  • The reaction mixture is incubated for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[5]

e. Purification of Proteoliposomes:

  • Unconjugated protein is separated from the proteoliposomes using size exclusion chromatography (e.g., with a Sepharose CL-4B column) or dialysis with a high molecular weight cutoff membrane.[8]

Quantification of Conjugation Efficiency

Accurate determination of the amount of protein conjugated to the liposomes is crucial for comparing different lipid anchors.

a. Bicinchoninic Acid (BCA) Assay:

  • The BCA assay is a colorimetric method for quantifying total protein concentration. By measuring the protein concentration before and after the conjugation and purification steps, the amount of conjugated protein can be determined. However, lipids can interfere with this assay, so proper controls are necessary.

b. Fluorescence-Based Quantification:

  • Label the protein with a fluorescent dye (e.g., FITC) before conjugation.

  • After conjugation and purification, the amount of conjugated protein can be quantified by measuring the fluorescence intensity of the proteoliposome suspension and comparing it to a standard curve of the fluorescently labeled protein.

Performance Comparison: Stability of the Maleimide-Thiol Linkage

A critical factor in the performance of this compound and other maleimide-based linkers is the stability of the formed thioether bond within the succinimide ring. This ring is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo, which can lead to the premature release of the conjugated molecule.[2][3]

Table 2: Stability of Maleimide-Thiol Conjugates

Linker TypeStability CharacteristicImplication for Application
N-alkyl Maleimide (e.g., this compound) The succinimide ring can undergo a retro-Michael reaction, leading to deconjugation.[2][3][9]Risk of premature payload release in vivo, potentially leading to off-target toxicity and reduced efficacy.
N-aryl Maleimide The succinimide ring undergoes faster hydrolysis to a stable, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction.[3]Significantly improved in vivo stability of the conjugate, making it more suitable for therapeutic applications.

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Protein-Liposome Conjugation

The following diagram illustrates the general workflow for conjugating a protein to a maleimide-functionalized liposome.

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_protein_prep Protein Preparation LipidFilm Lipid Film Formation (with this compound) Hydration Hydration LipidFilm->Hydration Extrusion Extrusion Hydration->Extrusion Conjugation Conjugation Reaction (pH 6.5-7.5) Extrusion->Conjugation Protein Thiol-containing Protein Reduction Reduction of Disulfides (TCEP) Protein->Reduction Reduction->Conjugation Purification Purification (Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization (Quantification, Stability Assay) Purification->Characterization

Caption: Workflow for Thiol-Maleimide Conjugation.

Reconstitution of T-Cell Receptor (TCR) Signaling Pathway

Liposomes and supported lipid bilayers functionalized with proteins via anchors like this compound are powerful tools for reconstituting and studying complex signaling pathways. The diagram below illustrates a simplified model of the initial steps of the TCR signaling cascade, which can be reconstituted in vitro.[10][11][12]

TCR_Signaling cluster_membrane Lipid Bilayer cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck pMHC binding (not shown) ZAP70 ZAP70 TCR->ZAP70 recruits & activates Lck->TCR phosphorylates LAT LAT SLP76 SLP-76 LAT->SLP76 recruits ZAP70->LAT phosphorylates Actin Actin Polymerization SLP76->Actin

Caption: Reconstituted TCR Signaling Cascade.

Conclusion

This compound is a valuable tool for anchoring proteins and peptides to lipid membranes, particularly when mimicking the native composition of cell membranes is desired. However, for applications requiring high in vivo stability, such as the development of antibody-drug conjugates, next-generation linkers like N-aryl maleimides or vinyl sulfones may offer superior performance due to their resistance to the retro-Michael reaction. The choice of the optimal lipid anchor and conjugation strategy depends on a careful consideration of the specific research or therapeutic goals, including the required stability of the final product and the nature of the biological system in which it will be used.

References

A Comparative Guide to the Characterization of 18:1 PE MCC-Containing Nanodiscs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, nanodiscs offer a powerful tool to study membrane proteins in a native-like lipid environment. The incorporation of functionalized lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (18:1 PE MCC), allows for the stable and oriented tethering of proteins to the nanodisc surface. This guide provides a comparative overview of this compound-containing nanodiscs, their characterization, and how they compare to other nanodisc systems, supported by experimental data and detailed protocols.

Introduction to this compound Nanodiscs

This compound is a maleimide-functionalized phospholipid designed for thiol-specific conjugation.[1] Its primary application in nanodisc technology is to covalently link proteins via a cysteine residue, providing a stable and homogenous population of protein-loaded nanodiscs.[2][3] This is particularly advantageous for studying peripheral membrane proteins or for orienting soluble proteins on a membrane surface for interaction studies. The 18:1 oleoyl chains provide a fluid lipid environment, while the phosphoethanolamine headgroup can mimic native membranes.[1]

Performance Comparison: this compound vs. Alternative Nanodisc Systems

FeatureThis compound NanodiscsNi-NTA Functionalized NanodiscsNon-Functionalized Nanodiscs
Protein Attachment Covalent (Thiol-Maleimide)Reversible (His-tag - Ni-NTA)Non-covalent insertion
Stability of Attachment High (irreversible bond)Moderate (can be reversed with imidazole or EDTA)Variable, depends on protein-lipid interactions
Protein Orientation Site-specific via engineered cysteineSpecific to His-tag locationCan be random
Homogeneity High, due to stable, uniform protein attachmentHigh, but can have empty nanodiscs if binding is incompleteCan be heterogeneous
Typical Application Stable anchoring of peripheral membrane proteins, single-molecule studiesReversible binding assays, purificationStudies of integral membrane proteins
Example Protein H-Ras GTPase[2][3]His-tagged GPCRsBacteriorhodopsin

Quantitative Data Presentation

The following table summarizes characterization data for nanodiscs containing this compound, as described in a study on the preparation of H-Ras GTPase conjugated to lipid nanodiscs.

ParameterValueMethodReference
Lipid Composition 80% DPPC, 10% DPPG, 10% this compound-[2]
Scaffold Protein MSP1D1-[2]
Expected MW (empty) ~164 kDaCalculation[2]
Observed MW (Ras-conjugated) ~200 kDaGel Filtration Chromatography[3]
Calculated MW (Ras-conjugated) ~184 kDaCalculation[3]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Nanodiscs

This protocol is adapted from standard nanodisc self-assembly procedures and incorporates the use of this compound for subsequent protein conjugation.

Materials:

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1

  • Primary lipid (e.g., DPPC) in chloroform

  • Anionic lipid (e.g., DPPG) in chloroform

  • This compound in chloroform

  • Sodium cholate

  • Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)

  • Bio-Beads SM-2 or similar hydrophobic adsorbent

Procedure:

  • Lipid Film Preparation: In a glass vial, mix the desired lipids (e.g., a molar ratio of 8:1:1 of DPPC:DPPG:this compound).

  • Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin film.

  • Remove residual solvent by placing the vial under high vacuum for at least 2 hours.

  • Solubilization: Resuspend the dried lipid film in buffer containing sodium cholate to a final lipid concentration of 50 mM and a cholate concentration of 100 mM. Vortex until the solution is clear.

  • Assembly Mixture: In a separate tube, mix the solubilized lipids and the MSP in the appropriate molar ratio for the chosen MSP variant (e.g., 1:50 MSP:lipid for MSP1D1).

  • Incubate the mixture at a temperature above the phase transition of the primary lipid for 1 hour.

  • Detergent Removal: Add prepared Bio-Beads to the assembly mixture and incubate with gentle rocking for 4 hours at a temperature above the lipid phase transition.

  • Purification: Remove the Bio-Beads and purify the nanodiscs by size exclusion chromatography (SEC). Collect the fractions corresponding to assembled nanodiscs.

Protocol 2: Covalent Conjugation of a Cysteine-Containing Protein to this compound Nanodiscs

Materials:

  • Purified this compound-containing nanodiscs

  • Purified cysteine-containing protein of interest in a suitable buffer

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., β-mercaptoethanol or L-cysteine)

Procedure:

  • If the protein has disulfide bonds that need to be reduced, treat it with a mild reducing agent like TCEP and subsequently remove the TCEP.

  • Mix the purified this compound-containing nanodiscs and the cysteine-containing protein at a desired molar ratio (e.g., 1:1).

  • Incubate the mixture at room temperature for 4-18 hours with gentle agitation.

  • Quench the reaction by adding an excess of a thiol-containing reagent like β-mercaptoethanol or L-cysteine to react with any unreacted maleimide groups.

  • Purify the protein-nanodisc conjugate from unreacted protein and nanodiscs using size exclusion chromatography.

Protocol 3: Characterization of Protein-Nanodisc Conjugates

1. Size Exclusion Chromatography (SEC):

  • Purpose: To assess the size, homogeneity, and successful conjugation.

  • Procedure: Inject the purified conjugate onto an SEC column (e.g., Superdex 200). The protein-nanodisc conjugate should elute earlier than the empty nanodiscs and the free protein.[3]

  • Analysis: Compare the elution profile before and after conjugation. A shift to a higher molecular weight peak indicates successful conjugation.

2. Dynamic Light Scattering (DLS):

  • Purpose: To determine the hydrodynamic radius and polydispersity of the nanodiscs.

  • Procedure: Analyze the purified nanodisc and conjugate samples using a DLS instrument.

  • Analysis: A monomodal peak with low polydispersity indicates a homogenous sample. An increase in the hydrodynamic radius after protein conjugation can be observed.

3. SDS-PAGE:

  • Purpose: To confirm the presence of both the MSP and the target protein in the purified conjugate.

  • Procedure: Run the purified conjugate fraction from SEC on an SDS-PAGE gel.

  • Analysis: The gel should show bands corresponding to the molecular weights of both the MSP and the target protein.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Nanodisc Preparation cluster_conjugation Protein Conjugation cluster_char Characterization lipid_mix Lipid Mixing (incl. This compound) film_prep Lipid Film Preparation lipid_mix->film_prep solubilization Solubilization with Cholate film_prep->solubilization assembly Self-Assembly with MSP solubilization->assembly detergent_removal Detergent Removal (Bio-Beads) assembly->detergent_removal conjugation Incubate Protein with Nanodiscs detergent_removal->conjugation Purified Nanodiscs protein_prep Prepare Cys-Protein protein_prep->conjugation quenching Quench Reaction conjugation->quenching sec SEC Purification & Analysis quenching->sec Crude Conjugate dls DLS Analysis sec->dls Purified Conjugate sds_page SDS-PAGE sec->sds_page

Experimental workflow for preparing and characterizing protein-conjugated this compound nanodiscs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ras_nd Ras on Nanodisc (this compound) raf Raf Kinase ras_nd->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response growth_factor Growth Factor Signal growth_factor->ras_nd Activates

Simplified Ras signaling pathway model using a nanodisc-tethered Ras protein.

References

A Comparative Guide to 18:1 PE-MCC Conjugation Methods for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug delivery and bioconjugation, the efficient and stable linkage of molecules to lipid nanocarriers is paramount. The functionalization of liposomes and other lipid-based nanoparticles with targeting ligands, polymers, or imaging agents often relies on the covalent modification of reactive lipids. Among these, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (18:1 PE-MCC) is a widely utilized phospholipid due to its maleimide group, which is amenable to specific conjugation reactions.

This guide provides an objective comparison of two primary methods for the conjugation of molecules to lipids, using 18:1 PE-MCC as a central component: the direct thiol-maleimide reaction and an alternative approach involving N-hydroxysuccinimide (NHS) ester-amine coupling. We will delve into the experimental protocols, present a comparative analysis of their efficiency, and provide visualizations to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Conjugation Chemistries

The choice between thiol-maleimide and NHS-ester amine conjugation chemistries depends on several factors, including the functional groups available on the molecule to be conjugated, the desired stability of the resulting bond, and the reaction conditions required. The following table summarizes the key characteristics of each method.

FeatureThiol-Maleimide Conjugation (with 18:1 PE-MCC)NHS-ester Amine Conjugation (with PE-NHS)
Reactive Groups Thiol (-SH) on the target molecule reacts with the maleimide group on 18:1 PE-MCC.Primary amine (-NH2) on the target molecule reacts with the NHS ester group on a modified PE.
Optimal pH 6.5 - 7.5[1]7.2 - 8.5[2][3]
Reaction Time Typically 1-2 hours at room temperature.[4][5]Typically 30 minutes to 4 hours at room temperature or 4°C.[2]
Bond Formed Thioether bond.Amide bond.[3]
Bond Stability The thioether bond is generally stable; however, it can undergo retro-Michael addition, especially in the presence of other thiols.[6]The amide bond is highly stable and considered essentially irreversible under physiological conditions.[3]
Specificity Highly specific for thiols at neutral pH.[1]Highly specific for primary amines.[2][3]
Potential Issues Hydrolysis of the maleimide ring can occur at higher pH, reducing conjugation efficiency.[7]Hydrolysis of the NHS ester is a competing reaction, especially at higher pH, which can reduce conjugation efficiency.[2]
Typical Efficiency High yields are often achieved due to the favorable kinetics of the thiol-maleimide reaction.[8]High yields are achievable, but efficiency is sensitive to pH and NHS ester hydrolysis.[9]

Experimental Protocols

Detailed and reproducible protocols are crucial for successful conjugation. Below are representative protocols for both the thiol-maleimide and NHS-ester amine conjugation methods.

Method 1: Thiol-Maleimide Conjugation of a Thiol-Containing Molecule to 18:1 PE-MCC Incorporated in Liposomes

This protocol is adapted from a method for conjugating thiol-modified chondroitin sulfate to pre-formed liposomes containing 18:1 PE-MCC.[4][5]

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • 18:1 PE-MCC (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide])

  • Thiol-modified molecule (e.g., peptide, protein, or polymer)

  • Chloroform

  • Reaction Buffer: 10 mM Tris, 350 mM NaCl, pH 7.5

  • Argon or Nitrogen gas

  • Mini-Extruder with 100 nm pore size membranes

Procedure:

  • Liposome Preparation:

    • In a round-bottom flask, prepare a lipid mixture of 99.5 mol% POPC and 0.5 mol% 18:1 PE-MCC in chloroform.

    • Dry the lipid mixture under a gentle stream of argon or nitrogen gas to form a thin lipid film.

    • Place the flask under a vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the Reaction Buffer.

    • Form large unilamellar vesicles (LUVs) by extruding the lipid suspension 21 times through a 100 nm pore size membrane using a mini-extruder at room temperature.

  • Conjugation Reaction:

    • Dissolve the thiol-modified molecule in the Reaction Buffer.

    • Add the thiol-modified molecule to the liposome suspension at a desired molar ratio (e.g., a 2:1 molar ratio of thiol-molecule to 18:1 PE-MCC).[4][5]

    • Incubate the reaction mixture for 2 hours at room temperature with constant gentle shaking.[4][5]

  • Purification:

    • Remove unconjugated molecules by a suitable method such as dialysis, size exclusion chromatography, or centrifugation.

Method 2: NHS-ester Amine Conjugation of an Amine-Containing Molecule to PE-NHS Incorporated in Liposomes

This is a representative protocol for the conjugation of an amine-containing molecule to liposomes containing a PE lipid that has been functionalized with an N-hydroxysuccinimide ester.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000, NHS ester] (DSPE-PEG(2000)-NHS) (as a representative PE-NHS lipid)[10]

  • Amine-containing molecule (e.g., peptide, protein, or small molecule)

  • Chloroform

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Argon or Nitrogen gas

  • Mini-Extruder with 100 nm pore size membranes

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film containing POPC and DSPE-PEG(2000)-NHS at a desired molar ratio (e.g., 95:5) as described in Method 1.

    • Hydrate the lipid film with the Reaction Buffer (pH 7.4) and form LUVs by extrusion.

  • Conjugation Reaction:

    • Dissolve the amine-containing molecule in the Reaction Buffer.

    • Add the amine-containing molecule to the liposome suspension. A molar excess of the amine-containing molecule is often used.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The NHS-ester is prone to hydrolysis, so the reaction should be performed promptly after liposome preparation.[2]

  • Quenching and Purification:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

    • Purify the liposome-conjugates from excess reagents using dialysis or size exclusion chromatography.

Visualization of Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying chemical reactions, the following diagrams have been generated using the DOT language.

Thiol_Maleimide_Conjugation cluster_liposome_prep Liposome Preparation cluster_conjugation Conjugation cluster_purification Purification lipid_mix Lipid Mixture (POPC + 18:1 PE-MCC) lipid_film Dry Lipid Film lipid_mix->lipid_film Solvent Evaporation hydration Hydration (Reaction Buffer) lipid_film->hydration extrusion Extrusion (100 nm membrane) hydration->extrusion luvs LUVs with Maleimide Groups extrusion->luvs reaction Incubation (2h, RT) luvs->reaction thiol_molecule Thiol-containing Molecule thiol_molecule->reaction conjugated_luvs Conjugated Liposomes reaction->conjugated_luvs purification_step Dialysis / SEC conjugated_luvs->purification_step final_product Purified Conjugate purification_step->final_product

Caption: Workflow for Thiol-Maleimide Conjugation.

NHS_Ester_Amine_Conjugation cluster_liposome_prep Liposome Preparation cluster_conjugation Conjugation cluster_purification Quenching & Purification lipid_mix Lipid Mixture (POPC + PE-NHS) lipid_film Dry Lipid Film lipid_mix->lipid_film Solvent Evaporation hydration Hydration (Reaction Buffer) lipid_film->hydration extrusion Extrusion (100 nm membrane) hydration->extrusion luvs_nhs LUVs with NHS-ester Groups extrusion->luvs_nhs reaction Incubation (2-4h, RT) luvs_nhs->reaction amine_molecule Amine-containing Molecule amine_molecule->reaction conjugated_luvs Conjugated Liposomes reaction->conjugated_luvs quenching Quenching (Tris Buffer) conjugated_luvs->quenching purification_step Dialysis / SEC quenching->purification_step final_product Purified Conjugate purification_step->final_product

Caption: Workflow for NHS-ester Amine Conjugation.

Caption: Decision tree for selecting a conjugation method.

Conclusion

Both thiol-maleimide and NHS-ester amine conjugation methods offer robust and specific pathways for functionalizing 18:1 PE-containing lipid systems. The thiol-maleimide approach, utilizing the readily available 18:1 PE-MCC, is highly efficient and proceeds under mild conditions, making it a popular choice. However, for applications requiring the utmost stability of the resulting linkage, the amide bond formed through NHS-ester amine chemistry may be preferable. The choice of method will ultimately be guided by the specific requirements of the application, including the nature of the molecule to be conjugated and the desired characteristics of the final product. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision and for the successful implementation of these powerful bioconjugation techniques in your research.

References

18:1 PE MCC: The Gold Standard for Membrane Biophysics? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of membrane biophysics, the ability to tether molecules of interest to lipid bilayers with precision and stability is paramount. Among the arsenal of tools available to researchers, 18:1 PE MCC, or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], has emerged as a cornerstone for its reliability in conjugating thiol-containing molecules to lipid membranes. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

At a Glance: this compound and Its Place in Membrane Functionalization

This compound is a functionalized phospholipid featuring a maleimide headgroup attached to a phosphoethanolamine (PE) lipid with two oleoyl (18:1) acyl chains. This maleimide group readily reacts with free sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides, forming a stable covalent thioether bond. This specificity and the mild reaction conditions required have established maleimide-thiol chemistry as a go-to strategy for anchoring biomolecules to model membranes like liposomes, nanodiscs, and supported lipid bilayers.[1][2]

The utility of this compound spans a wide range of applications, including:

  • Targeted Drug Delivery: Functionalizing liposomes with antibodies or other targeting ligands to enhance drug delivery to specific cells or tissues.[2]

  • Membrane Protein Studies: Immobilizing or orienting membrane proteins in reconstituted systems for structural and functional analysis.[1][3]

  • Biophysical Assays: Tethering molecules to membrane surfaces for single-molecule imaging, FRET studies, and biosensing applications.[4][5]

Performance Comparison: this compound vs. The Alternatives

While this compound is a widely adopted standard, several alternatives offer distinct advantages in terms of stability, coupling efficiency, and experimental flexibility. The primary competitor is DSPE-PEG-maleimide, which incorporates a polyethylene glycol (PEG) spacer between the lipid anchor and the maleimide group. Other emerging technologies are also challenging the dominance of maleimide-thiol chemistry.

FeatureThis compoundDSPE-PEG-MaleimideOther Alternatives (e.g., Thiol-yne, Vinyl Sulfone)
Structure Maleimide directly attached to PE headgroupMaleimide attached via a PEG spacerDifferent reactive chemistries
Coupling Efficiency High (>90% reported for maleimides in general)[6]High (>90% reported for maleimides in general)[6]Very High (>95% for Thiol-yne)[6]
Stability of Linkage Moderate; susceptible to hydrolysis and retro-Michael addition[6]Moderate; similar susceptibility to hydrolysis as other maleimidesHigh to Very High; more stable linkages[6]
Spacer Arm NoneYes (PEG spacer)Varies
Steric Hindrance Potentially higher for large moleculesReduced due to PEG spacerDependent on specific chemistry
Applications General purpose, single-molecule studiesDrug delivery, sterically demanding conjugationsApplications requiring high stability (e.g., in vivo)

In-Depth Analysis of Performance Metrics

Coupling Efficiency: Both this compound and DSPE-PEG-maleimide exhibit high coupling efficiencies, often exceeding 90% under optimal conditions (pH 6.5-7.5).[6] The efficiency can be influenced by factors such as the accessibility of the thiol group on the target molecule and the concentration of the maleimide lipid in the membrane.

Alternatives to Maleimide Chemistry: For applications demanding higher stability, alternative conjugation chemistries are gaining traction. Thiol-yne "click" chemistry and reactions involving vinyl sulfones form highly stable thioether linkages that are less prone to degradation.[6] These methods often require specific catalysts or different reaction conditions but offer a significant advantage in terms of conjugate stability.

Experimental Protocols: A Practical Guide

Protocol 1: Preparation of Peptide-Conjugated Liposomes using this compound

This protocol outlines the steps for creating large unilamellar vesicles (LUVs) containing this compound and conjugating a thiol-containing peptide.

Materials:

  • Primary lipid (e.g., POPC)

  • This compound

  • Thiol-containing peptide

  • Chloroform

  • Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5)

  • Mini-Extruder with 100 nm polycarbonate membranes

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, combine the primary lipid (e.g., 99.5 mol%) and this compound (0.5 mol%) dissolved in chloroform.

    • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film.

    • Place the flask under vacuum for at least 2 hours to remove any residual solvent.[1][7]

  • Hydration:

    • Add the hydration buffer to the dried lipid film.

    • Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Extrude the MLV suspension through the membrane at least 21 times to form LUVs.[1][7]

  • Peptide Conjugation:

    • Add the thiol-containing peptide to the LUV suspension at a desired molar ratio (e.g., 2:1 peptide to this compound).

    • Incubate the mixture for 2 hours at room temperature with gentle shaking.[1][7]

  • Purification (Optional):

    • Remove unconjugated peptide by size-exclusion chromatography or dialysis.

Protocol 2: Assembly of Nanodiscs Incorporating this compound

This protocol describes the formation of nanodiscs containing a membrane protein of interest and this compound for subsequent functionalization.

Materials:

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1

  • Primary lipid (e.g., DMPC)

  • This compound

  • Membrane protein of interest, solubilized in detergent

  • Sodium cholate

  • Bio-Beads SM-2

  • Assembly buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)

Procedure:

  • Lipid/Detergent Mixture:

    • Prepare a lipid film containing the primary lipid and this compound.

    • Solubilize the lipid film in assembly buffer containing sodium cholate.

  • Assembly Reaction:

    • Combine the solubilized lipids, MSP, and the detergent-solubilized membrane protein in a microcentrifuge tube. The molar ratio of MSP:lipid:protein should be optimized for the specific system.

    • Incubate the mixture on ice.

  • Detergent Removal:

    • Add washed Bio-Beads to the assembly mixture to remove the detergent.

    • Incubate with gentle rocking at 4°C for several hours to overnight.

  • Purification:

    • Separate the assembled nanodiscs from empty nanodiscs and protein aggregates using size-exclusion chromatography.

Visualizing the Workflow and Signaling Pathways

To better understand the experimental processes and the biological context where this compound is employed, the following diagrams are provided.

G cluster_prep Liposome Preparation cluster_conj Peptide Conjugation lipid_film Lipid Film (POPC + this compound) hydration Hydration lipid_film->hydration Add Buffer extrusion Extrusion (100 nm) hydration->extrusion luvs LUVs with Maleimide extrusion->luvs incubation Incubation (RT, 2h) luvs->incubation peptide Thiol-Peptide peptide->incubation conjugated_luvs Peptide-Conjugated LUVs incubation->conjugated_luvs

Workflow for Peptide Conjugation to this compound Liposomes.

PI3K_Pathway cluster_membrane Supported Lipid Bilayer (SLB) pY_peptide pY-Peptide (via this compound) PI3Kb PI3Kβ (p110β/p85α) Rac1_GTP Rac1(GTP) (via this compound) GbetaGamma Gβγ PIP2 PI(4,5)P2 PIP3 PI(3,4,5)P3 PI3Kb->pY_peptide Binds PI3Kb->Rac1_GTP Binds PI3Kb->GbetaGamma Binds PI3Kb->PIP2 Phosphorylates BTK_probe BTK-PH Domain (PIP3 Sensor) PIP3->BTK_probe Recruits

Reconstitution of PI3Kβ Signaling on a Supported Lipid Bilayer.

Conclusion: Making the Right Choice for Your Research

This compound remains a robust and reliable tool for a wide array of applications in membrane biophysics. Its straightforward conjugation chemistry and commercial availability make it an accessible choice for many researchers. However, the decision to use this compound should be made with a clear understanding of its limitations, particularly the stability of the maleimide-thiol linkage.

For applications requiring long-term stability or for in vivo studies, exploring alternatives such as lipids functionalized for click chemistry or with vinyl sulfone groups may be more appropriate. When steric hindrance is a concern, the use of a PEGylated maleimide lipid like DSPE-PEG-maleimide can provide the necessary flexibility for successful conjugation.

Ultimately, the choice of a functionalized lipid will depend on the specific requirements of the experiment. By carefully considering the factors of coupling efficiency, stability, and the nature of the molecules to be conjugated, researchers can select the most suitable tool to advance their investigations into the complex and dynamic world of biological membranes.

References

A Comparative Guide to 18:1 PE MCC in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], commonly known as 18:1 PE MCC. It objectively compares the performance of liposomal formulations functionalized with this maleimide-containing lipid against other targeted drug delivery alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and advancement of research in this field.

Introduction to this compound

This compound is a maleimide-functionalized phospholipid that plays a crucial role in targeted drug delivery research.[1] Its unique structure, featuring a phosphoethanolamine headgroup, two oleic acid tails, and a reactive maleimide group, allows for the stable and specific conjugation of thiol-containing molecules, such as peptides and antibodies, to the surface of liposomes.[1] This targeted approach aims to enhance the delivery of therapeutic agents to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects. The oleic acid chains in 18:1 PE (DOPE) also contribute to the fusogenic properties of the liposome, which can facilitate the release of the encapsulated drug into the target cell.

Microcrystalline cellulose (MCC) is often utilized in pharmaceutical formulations as a carrier, particularly in the preparation of proliposomes. Proliposomes are dry, free-flowing powders that, upon hydration, form a liposomal dispersion. This approach can improve the stability and handling of liposomal formulations.

This guide will delve into the quantitative performance of this compound-functionalized liposomes and compare them with other targeting strategies.

Performance Comparison of Targeted Liposomal Systems

The following tables summarize quantitative data from various studies to provide a comparative overview of different targeted liposomal formulations. It is important to note that direct head-to-head comparisons across all platforms are limited in the literature; therefore, data is presented from individual studies and compared against non-targeted controls where available.

Table 1: Physicochemical Properties of Targeted Liposomes

FormulationTargeting LigandDrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
M-Lip/DoxMaleimideDoxorubicin~100-3998[2]
Lip/Dox (Control)NoneDoxorubicin~100-22.2N/A[2]
TLPD-FPMAnti-EGFR Fab' (via Maleimide)siRNA~200N/A>90[3]
TLPD-FPCAnti-EGFR Fab' (via Carboxyl)siRNA~200N/A>90[3]
Folate-Targeted LiposomesFolic Acid5-Fluorouracil~174N/A~39N/A
Non-Targeted LiposomesNone5-FluorouracilN/AN/AN/AN/A

Table 2: In Vitro Performance of Targeted Liposomes

FormulationCell LineAssayEndpointResultReference
M-Lip/Dox4T1 (Breast Cancer)Cellular UptakeFluorescence IntensitySignificantly higher than Lip/Dox[2]
M-Lip/Dox4T1 (Breast Cancer)Cytotoxicity (MTT Assay)IC50Stronger inhibitory effect than Lip/Dox[2]
TLPD-FPMSMMC-7721 (Hepatocellular Carcinoma)Cellular UptakeFluorescence IntensitySignificantly greater than TLPD-FPC[3]
TLPD-FPMSMMC-7721 (Hepatocellular Carcinoma)Gene SilencingLuciferase Activity~3-fold higher than TLPD-FPC[3]
Folate-Targeted LiposomesMDA-MB-231 (Breast Cancer)CytotoxicityIC50387 ± 157 nM[4]
SpHL-DOX (Non-Targeted)MDA-MB-231 (Breast Cancer)CytotoxicityIC50450 ± 115 nM[4]
Free DoxorubicinMDA-MB-231 (Breast Cancer)CytotoxicityIC50518 ± 105 nM[4]

Table 3: In Vivo Performance of Targeted Liposomes

FormulationAnimal ModelOutcomeResultReference
M-Lip/Dox4T1 Tumor-bearing MiceTumor Growth InhibitionSignificantly higher than Lip/Dox[2]
M-Lip/Dox4T1 Tumor-bearing MiceCardiotoxicityLower than free Doxorubicin[2]
Maleimide-modified liposomesBreast cancer tissue in miceAntitumor effectMore potent than unmodified liposomes[5]
Maleimide-modified liposomesBreast cancer tissue in miceBiodistributionLonger retention at the injection site[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Preparation of this compound-Functionalized Liposomes

This protocol describes the preparation of targeted liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Thiol-containing targeting ligand (e.g., cysteine-terminated peptide)

Procedure:

  • Dissolve DOPC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of the drug in PBS by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Downsize the MLVs to form small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • To conjugate the targeting ligand, incubate the prepared liposomes with a solution of the thiol-containing ligand in PBS at room temperature for a specified time to allow the maleimide-thiol reaction to occur.

  • Remove the un-conjugated ligand and non-encapsulated drug by size exclusion chromatography or dialysis.

Determination of Drug Loading Efficiency and Encapsulation Efficiency

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) to quantify the amount of drug encapsulated within the liposomes.[6][7][8]

Materials:

  • Drug-loaded liposomal formulation

  • Mobile phase for HPLC

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

  • Size exclusion chromatography column or centrifugation setup to separate free drug from liposomes.

  • Methanol or other suitable solvent to disrupt liposomes.

Procedure:

  • Separate Free Drug: Separate the non-encapsulated drug from the liposomes using size exclusion chromatography or ultracentrifugation.[6] Collect the liposome-containing fraction.

  • Determine Free Drug Concentration (Wfree): Analyze the collected supernatant/eluate containing the free drug using a validated HPLC method to determine its concentration.

  • Determine Total Drug Concentration (Wtotal): Take a known volume of the original, unseparated liposomal formulation. Disrupt the liposomes by adding a solvent like methanol to release the encapsulated drug. Analyze the total drug concentration in this disrupted sample using the same HPLC method.

  • Calculate Encapsulation Efficiency (EE): EE (%) = [(Wtotal - Wfree) / Wtotal] x 100

  • Calculate Drug Loading Capacity (LC): LC (%) = [(Wtotal - Wfree) / Wlipid] x 100 (where Wlipid is the total weight of the lipid used in the formulation)

In Vitro Drug Release Study

This protocol describes the dialysis method to assess the in vitro release profile of a drug from liposomes.[6]

Materials:

  • Drug-loaded liposomal formulation

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Release medium (e.g., PBS at a relevant pH, sometimes with additives to ensure sink conditions).

  • Shaking incubator or magnetic stirrer.

Procedure:

  • Transfer a known volume of the liposomal formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium in a beaker or flask.

  • Place the setup in a shaking incubator or on a magnetic stirrer maintained at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected samples using a suitable analytical method such as UV-Vis spectroscopy or HPLC.

  • Plot the cumulative percentage of drug released versus time.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of the drug-loaded liposomes on a cancer cell line.[9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Drug-loaded liposomes, free drug, and empty liposomes (as controls)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of the free drug, drug-loaded liposomes, and empty liposomes. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and plot it against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Targeted Drug Delivery Pathway

The following diagram illustrates the general mechanism of action for a targeted liposomal drug delivery system utilizing this compound.

Targeted_Drug_Delivery cluster_formulation Formulation & Conjugation cluster_delivery Targeted Delivery & Uptake cluster_release Intracellular Drug Release Liposome Liposome (DOPC, Cholesterol) TargetedLiposome Targeted Liposome (Drug-Loaded) PE_MCC This compound PE_MCC->Liposome Drug Drug Drug->Liposome Encapsulation TargetingLigand Targeting Ligand (e.g., Antibody, Peptide) with Thiol Group TargetingLigand->PE_MCC Thiol-Maleimide Conjugation CancerCell Cancer Cell TargetedLiposome->CancerCell Endocytosis Receptor Cell Surface Receptor TargetedLiposome->Receptor Specific Binding Endosome Endosome CancerCell->Endosome Internalization ReleasedDrug Released Drug Endosome->ReleasedDrug Endosomal Escape & Drug Release CellularTarget Cellular Target (e.g., DNA, Proteins) ReleasedDrug->CellularTarget Therapeutic Effect

Caption: Targeted drug delivery via this compound liposomes.

Experimental Workflow for Performance Evaluation

The following diagram outlines the typical workflow for evaluating the performance of a targeted liposomal drug delivery system.

Experimental_Workflow cluster_synthesis Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Liposome Preparation (Thin-film Hydration) B Drug Encapsulation A->B C Surface Functionalization (this compound + Ligand) B->C D Physicochemical Characterization (Size, Zeta, EE%) C->D E Drug Release Study (Dialysis) D->E F Cellular Uptake Assay D->F G Cytotoxicity Assay (MTT) E->G F->G H Animal Model Development (Tumor Xenograft) G->H I Biodistribution Study H->I J Therapeutic Efficacy Study (Tumor Growth Inhibition) H->J K Toxicity Assessment J->K

Caption: Workflow for evaluating targeted liposomes.

References

Safety Operating Guide

Navigating the Disposal of 18:1 PE-MCC: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with 18:1 PE-MCC (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]) must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper handling and disposal of this maleimide-functionalized phospholipid, a compound instrumental in biophysical and biochemical research for anchoring polypeptides to membranes and in targeted drug delivery systems.[1]

Core Disposal Principles

The fundamental principle for the disposal of 18:1 PE-MCC, as with most laboratory chemicals, is to treat it as hazardous waste unless explicitly stated otherwise by a safety data sheet (SDS) or institutional guidelines. The SDS for 18:1 PE-MCC recommends contacting a licensed professional waste disposal service to dispose of this material.[2] This ensures that the compound is handled in accordance with all applicable local, state, and federal regulations.

General guidelines for handling lipid waste in a laboratory setting include segregation from other waste streams, proper containment in leak-proof and labeled containers, and disposal through facilities permitted to handle hazardous waste.[3]

Quantitative Data Summary

For clarity and quick reference, the following table summarizes the key characteristics of 18:1 PE-MCC relevant to its handling and disposal.

CharacteristicValueSource
Molecular Weight 119.38 g/mol Avanti Polar Lipids SDS[2]
Physical Form Powder or dissolved in chloroformAvanti Research[1]
Primary Hazard Consult Safety Data SheetAvanti Polar Lipids SDS[2]
Recommended Disposal Licensed professional waste disposal serviceAvanti Polar Lipids SDS[2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of 18:1 PE-MCC and materials contaminated with it.

I. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Conduct all handling and preparation for disposal of 18:1 PE-MCC within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an emergency eyewash station and safety shower are readily accessible.

II. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired 18:1 PE-MCC powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated consumables such as weighing paper, pipette tips, and microfuge tubes should be placed in a designated, sealed hazardous waste bag or container.

  • Liquid Waste (Chloroform Solution):

    • If 18:1 PE-MCC is in a chloroform solution, it must be collected in a designated, labeled hazardous waste container for halogenated organic solvents.

    • Do not mix with non-halogenated solvents.

  • Aqueous Waste:

    • Aqueous solutions containing 18:1 PE-MCC, such as from vesicle preparations, should be collected in a designated hazardous aqueous waste container.

  • Fluorescently Labeled 18:1 PE-MCC Waste:

    • Waste containing fluorescently labeled 18:1 PE-MCC should be segregated into its own labeled waste container, noting the type of fluorophore used. This is crucial as some fluorescent dyes may have specific disposal requirements. High background fluorescence in experiments can sometimes be attributed to lingering fluorescent lipids in undisposed extracellular waste.[4]

III. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("18:1 PE-MCC"), the solvent (if any), and the approximate concentration and volume.

  • Include the date the waste was first added to the container.

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

IV. Final Disposal:

  • Arrange for pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.

  • Provide the waste disposal service with a complete inventory of the waste, including the SDS for 18:1 PE-MCC.

Visualizing the Disposal Workflow

To further clarify the procedural flow of 18:1 PE-MCC disposal, the following diagram illustrates the key decision points and steps from initial handling to final disposal.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_disposal Storage & Disposal A Don Personal Protective Equipment (PPE) B Work in Chemical Fume Hood A->B C Identify Waste Type B->C D Solid Waste (Powder, Contaminated Consumables) C->D Solid E Liquid Waste (Chloroform Solution) C->E Liquid (Halogenated) F Aqueous Waste (Vesicle Preparations) C->F Liquid (Aqueous) G Collect in Designated Hazardous Waste Container D->G E->G F->G H Label Container Correctly G->H I Store in Secondary Containment H->I J Arrange for Professional Waste Disposal I->J

References

Personal protective equipment for handling 18:1 PE MCC

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 18:1 PE MCC

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]). The following procedures detail personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety and proper management of this maleimide-functionalized phospholipid.

Chemical and Physical Properties

This compound is a maleimide-functionalized phospholipid containing two oleic acid chains attached to a phosphoethanolamine headgroup.[1] It is often used in the development of lipid nanoparticles (LNPs) for targeted drug delivery and mRNA vaccine research.[1][2][3][4][5][6] While not classified as a hazardous substance, it is critical to handle it with care, as with any laboratory chemical, particularly when in powdered form or dissolved in organic solvents.[7][8] It is typically stored at -20°C.[1][9][10]

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is contingent on the physical state of this compound and the potential for exposure. As it is often handled as a dry powder or in a chloroform solution, the following table summarizes the recommended PPE for each scenario.[10][11]

Physical State Risk Level Required Personal Protective Equipment
Powder LowPrimary Engineering Control: Chemical fume hood or ventilated enclosure to minimize inhalation of airborne particles. Gloves: Nitrile or latex gloves. Eye Protection: Safety glasses with side shields.[12] Protective Clothing: Standard laboratory coat.
High (potential for significant aerosolization)Primary Engineering Control: Chemical fume hood or glove box. Gloves: Double-gloving with nitrile or latex gloves is recommended.[13] Eye Protection: Tight-fitting, non-vented safety goggles.[12] Protective Clothing: Low dust-retention lab coat or coveralls.[12][13] Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) may be necessary based on a risk assessment of the specific procedure and quantity being handled.[12][13]
Solution in Chloroform Low (small quantities, <500 mL, in a well-ventilated area)Primary Engineering Control: Chemical fume hood is strongly recommended. Gloves: Viton® or PVA gloves are recommended due to chloroform's ability to penetrate nitrile gloves quickly. If using nitrile, double-gloving and immediate replacement upon splash is critical. Eye Protection: Chemical splash goggles. Protective Clothing: Standard laboratory coat.
High (large quantities or risk of splashing)Primary Engineering Control: Chemical fume hood. Gloves: Viton® or PVA gloves. Eye Protection: Chemical splash goggles and a face shield. Protective Clothing: Chemical-resistant apron over a laboratory coat.

Experimental Protocols: Handling and Disposal

Adherence to the following step-by-step procedures is crucial for the safe handling and disposal of this compound.

Handling Protocol for this compound Powder
  • Preparation:

    • Before handling, ensure that the designated work area, typically a chemical fume hood or other ventilated enclosure, is clean and uncluttered.

    • Assemble all necessary equipment, including spatulas, weigh boats, and containers for the prepared solution.

    • Don the appropriate PPE as outlined in the table above for handling powdered substances.

  • Weighing and Aliquoting:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can degrade the lipid.

    • Carefully open the container inside the ventilated enclosure.

    • Use a clean, dry spatula to transfer the desired amount of powder to a weigh boat.

    • Avoid creating dust. If any powder is spilled, clean it up immediately with a damp cloth or wipe, and dispose of the cleaning materials as solid hazardous waste. Do not dry sweep.

  • Solubilization:

    • If dissolving in a solvent such as chloroform, add the solvent to the weighed powder in a suitable container (e.g., a glass vial with a Teflon-lined cap).

    • Gently swirl the container to dissolve the lipid. Sonication may be used if necessary, but this should be done within the fume hood to contain any potential aerosols.

  • Post-Handling:

    • Securely cap the original container of this compound and any prepared solutions.

    • Wipe down the work surface with an appropriate solvent and then soapy water.

    • Dispose of all contaminated disposables (e.g., weigh boats, pipette tips, gloves) as solid chemical waste.

    • Remove PPE and wash hands thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • All solid materials that have come into contact with this compound, including gloves, wipes, and contaminated labware, should be considered hazardous waste.

    • Collect all solid waste in a designated, leak-proof container lined with a durable plastic bag (at least 2 mil thick).

    • Label the container clearly as "Hazardous Chemical Waste" and specify the contents (e.g., "Solid waste contaminated with this compound").

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as unused solutions or washes, in a dedicated, leak-proof, and chemically resistant container.

    • If the solvent is chloroform, the waste container must be appropriate for halogenated organic waste.

    • Label the liquid waste container with "Hazardous Chemical Waste," the full chemical name, the solvent used, and an approximate concentration.

    • Never dispose of solutions containing this compound down the drain.

  • Decontamination of Glassware:

    • Reusable glassware should be rinsed with an appropriate organic solvent to remove any residual lipid. This rinse solvent must be collected as hazardous liquid waste.

    • Following the solvent rinse, wash the glassware with a suitable laboratory detergent and water.

Procedural Workflow Diagram

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_area Prepare work area in fume hood don_ppe Don appropriate PPE prep_area->don_ppe equilibrate Equilibrate this compound to room temperature don_ppe->equilibrate weigh Weigh powder in fume hood equilibrate->weigh dissolve Dissolve in solvent (if applicable) weigh->dissolve store Store unused material and solutions at -20°C dissolve->store solid_waste Collect solid waste in labeled hazardous waste container dissolve->solid_waste Dispose of contaminated consumables decontaminate Decontaminate work surfaces and glassware store->decontaminate remove_ppe Remove and dispose of PPE decontaminate->remove_ppe liquid_waste Collect liquid waste in labeled hazardous waste container decontaminate->liquid_waste Collect solvent rinses wash_hands Wash hands thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。